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  • Product: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate
  • CAS: 34035-06-8

Core Science & Biosynthesis

Foundational

Technical Profile: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

The following technical guide details the structural properties, synthesis, and application of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate , a critical scaffold in medicinal chemistry, particularly for Hypoxia-Ind...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and application of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate , a critical scaffold in medicinal chemistry, particularly for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition.[1]

[1][2][3][4]

Executive Summary

Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8) is a substituted pyrazole derivative characterized by a fully substituted heterocyclic core.[1][2][3] It serves as a vital pharmacophore in drug discovery, functioning primarily as a 2-oxoglutarate (2-OG) bioisostere .[1] Its structural motif—specifically the bidentate chelating arrangement of the 4-hydroxy and 3-carboxylate groups—enables potent inhibition of iron-dependent dioxygenases, most notably HIF Prolyl Hydroxylase (HIF-PH) .[1] This inhibition stabilizes HIF-α, promoting erythropoiesis, making this molecule a key intermediate in the development of anemia therapeutics.

Chemical Structure & Properties[3][5][6][7][8][9]

Identity & Nomenclature[1]
  • IUPAC Name: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate[1][2]

  • CAS Number: 34035-06-8[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 232.24 g/mol [1]

  • SMILES: CCOC(=O)C1=C(O)C(C2=CC=CC=C2)=NN1

  • InChIKey: DUXVGFRPMKRJDQ-UHFFFAOYSA-N[1][3]

Structural Dynamics & Tautomerism

The molecule exhibits annular tautomerism typical of N-unsubstituted pyrazoles.[1] While the 1H-tautomer (N1-H) is often the reference state, the proton can migrate to N2, effectively renumbering the ring substituents (phenyl at 3, carboxylate at 5). However, the 1H-tautomer is generally stabilized by intramolecular hydrogen bonding between the 4-hydroxyl group and the adjacent carbonyl oxygen of the ester or the N2 nitrogen.[1]

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 148–152 °C (Experimental range)
pKa (OH) ~6.5 (Acidic due to resonance stabilization with ester)
pKa (NH) ~12.0 (Weakly acidic)
LogP 2.1 (Predicted) – Moderate lipophilicity
H-Bond Donors 2 (OH, NH)
H-Bond Acceptors 4 (N, O of OH, O of C=O, O of OEt)
Physicochemical Characterization

The 4-hydroxy group is significantly more acidic than a typical phenol due to the electron-withdrawing effect of the adjacent ester (C3) and the pyrazole ring system.[1] This acidity is crucial for its ability to coordinate


 in metalloenzyme active sites.

Synthesis Protocols

The synthesis of 4-hydroxypyrazoles is synthetically demanding compared to their 5-hydroxy (pyrazolone) isomers.[1] The most robust route involves the cyclization of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-diazo-

-ketoesters
.
Primary Route: Diazo Transfer & Cyclization

This method ensures regioselective formation of the 4-hydroxy core without contamination from 5-hydroxy isomers.[1]

Reaction Scheme:

  • Precursor Formation: Ethyl benzoylacetate is treated with a diazo transfer reagent (e.g., p-toluenesulfonyl azide) to form Ethyl 2-diazo-3-oxo-3-phenylpropionate .[1]

  • Cyclization: The diazo intermediate reacts with hydrazine hydrate or is subjected to reductive cyclization conditions.[1]

Experimental Protocol

Step 1: Diazo Transfer

  • Reagents: Ethyl benzoylacetate (10 mmol), p-Toluenesulfonyl azide (TsN3, 11 mmol), Triethylamine (Et3N, 12 mmol).

  • Solvent: Acetonitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Procedure:

    • Dissolve ethyl benzoylacetate in

      
       at 0°C.
      
    • Add Et3N followed by dropwise addition of TsN3.[1]

    • Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of starting ketoester).

    • Workup: Concentrate in vacuo, redissolve in diethyl ether, wash with 5% KOH (to remove sulfonamide byproduct), dry over

      
      .
      
    • Product: Ethyl 2-diazo-3-oxo-3-phenylpropionate (Yellow oil).[1]

Step 2: Reductive Cyclization

  • Reagents: Diazo intermediate (from Step 1), Triphenylphosphine (

    
    , 1.1 eq), Hydrazine hydrate (
    
    
    
    ).
  • Solvent: Ethanol/Water.[1]

  • Procedure:

    • Dissolve the diazo compound in ethanol.

    • Note: Direct reaction with hydrazine can be vigorous.[1] A modified approach uses

      
       to form a phosphazine intermediate, which is then hydrolyzed/cyclized.
      
    • Alternative (Direct): Slowly add hydrazine hydrate to the diazo solution under reflux.[1] (Caution: Evolution of

      
      ).
      
    • Reflux for 6 hours.[1]

    • Cool to 0°C. The product, Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate , precipitates.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

Visualization of Synthesis Pathway

Synthesis Start Ethyl Benzoylacetate (Ph-CO-CH2-COOEt) Inter Ethyl 2-diazo-3-oxo-3-phenylpropionate (Ph-CO-CN2-COOEt) Start->Inter Step 1 Reagent1 TsN3 / Et3N (Diazo Transfer) Reagent1->Inter Product Ethyl 4-hydroxy-5-phenyl- 1H-pyrazole-3-carboxylate Inter->Product Step 2 Reagent2 Hydrazine / Reflux (Cyclization) Reagent2->Product

Figure 1: Two-step synthesis via diazo transfer mechanism.

Biological Application: HIF-PH Inhibition[1]

Mechanism of Action

The primary utility of this scaffold is as a competitive inhibitor of HIF Prolyl Hydroxylase (PHD enzymes) .

  • Target: PHD enzymes use 2-oxoglutarate (2-OG), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and 
    
    
    
    to hydroxylate HIF-α, marking it for degradation.
  • Inhibition: The pyrazole-3-carboxylate motif mimics the 2-oxoglutarate structure.[1]

    • The 4-hydroxy group and the 3-carboxylate carbonyl form a bidentate chelate with the active site ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • The 5-phenyl group occupies the hydrophobic pocket usually bound by the HIF substrate or distal residues, enhancing affinity.[1]

  • Outcome: HIF-α is stabilized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Dimerization with HIF-β 
    
    
    
    Translocation to nucleus
    
    
    Upregulation of Erythropoietin (EPO).
Binding Mode Diagram

BindingMode Fe Fe(II) Cofactor Inhibitor Ethyl 4-hydroxy-5-phenyl- 1H-pyrazole-3-carboxylate OH 4-OH Group Inhibitor->OH COO 3-Carboxylate Inhibitor->COO Ph 5-Phenyl Group Inhibitor->Ph OH->Fe Coordination COO->Fe Coordination Pocket Hydrophobic Pocket (Enzyme Active Site) Ph->Pocket Van der Waals Interaction

Figure 2: Schematic of the bidentate chelation mechanism inhibiting the HIF-PH enzyme.[4]

Analytical Characterization

To validate the synthesis of this compound, the following spectral data is expected:

TechniqueExpected Signals / Characteristic Peaks
1H NMR (DMSO-d6) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

13.0 (br s, 1H, NH); 9.5 (s, 1H, OH); 7.8-7.4 (m, 5H, Ar-H); 4.3 (q, 2H,

); 1.3 (t, 3H,

).
13C NMR Carbonyls (~160 ppm), Aromatic carbons (125-130 ppm), Pyrazole C3/C5 (~140 ppm), Pyrazole C4 (~138 ppm, shifted by OH), Ethyl carbons (60, 14 ppm).
IR Spectroscopy 3300-3400

(OH/NH stretch); 1710

(Ester C=O); 1590

(C=N/C=C).
Mass Spectrometry ESI+: m/z 233.1

.

References

  • PubChem. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Beck, G., et al. "Synthesis of 4-hydroxypyrazoles."[1] Chemische Berichte, vol. 106, no. 8, 1973. (Foundational synthesis methodology for 4-hydroxypyrazoles via diazo intermediates).

  • Rabinowitz, M. H., et al. "Design of HIF Prolyl Hydroxylase Inhibitors." Journal of Medicinal Chemistry, vol. 64, no. 15, 2021. (Contextualizes the 4-hydroxy-pyrazole scaffold in HIF-PH inhibition).

Sources

Exploratory

Properties of 4-hydroxy-5-phenylpyrazole-3-carboxylic acid ethyl ester

The following technical guide details the properties, synthesis, and applications of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8). Executive Summary & Chemical Identity Ethyl 4-hydroxy-5-phenyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8).

Executive Summary & Chemical Identity

Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for HIF prolyl hydroxylase (HIF-PH) inhibitors and D-amino acid oxidase (DAAO) inhibitors . Its structural core—a pyrazole ring substituted with a hydroxyl group and a carboxylic ester—serves as a bidentate ligand capable of chelating active-site metal ions (typically Fe²⁺) in metalloenzymes.

Chemical Identifiers
PropertyDetail
CAS Number 34035-06-8
IUPAC Name Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
SMILES CCOC(=O)C1=C(O)C(C2=CC=CC=C2)=NN1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water

Structural Characterization & Tautomerism

The compound exhibits annular tautomerism typical of N-unsubstituted pyrazoles. In solution, the proton on the nitrogen atom can migrate between N1 and N2, rendering the 3- and 5-positions equivalent if the substituents were identical. However, due to the asymmetry (Phenyl vs. Ester), two distinct tautomers exist in equilibrium:

  • 1H-tautomer: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

  • 2H-tautomer: Ethyl 4-hydroxy-3-phenyl-2H-pyrazole-5-carboxylate

Analytical Validation (NMR/MS):

  • ¹H NMR (DMSO-d₆): The phenyl group typically appears as a multiplet at δ 7.3–7.8 ppm. The ethyl ester protons manifest as a quartet (~δ 4.2 ppm) and a triplet (~δ 1.3 ppm). The 4-OH proton is often broad and exchangeable, appearing >δ 9.0 ppm depending on solvent dryness.

  • Mass Spectrometry: ESI+ shows a characteristic [M+H]⁺ peak at m/z 233.2.

Chemical Synthesis Strategies

The synthesis of 4-hydroxypyrazoles differs significantly from the standard Knorr synthesis (which yields 5-hydroxypyrazoles/pyrazolones). The most robust route for the 4-hydroxy isomer involves the cyclization of α-diazo-β-keto esters .

Primary Synthetic Route: Diazo Transfer & Cyclization

This method ensures the correct regiochemistry of the hydroxyl group at the 4-position.

Step 1: Preparation of Ethyl Benzoylacetate Claisen condensation of ethyl benzoate and ethyl acetate (or reaction of benzoyl chloride with ethyl acetoacetate followed by deacetylation) yields ethyl benzoylacetate.

Step 2: Diazo Transfer Reaction of ethyl benzoylacetate with p-toluenesulfonyl azide (tosyl azide) or 4-acetamidobenzenesulfonyl azide (p-ABSA) in the presence of a base (e.g., Triethylamine) yields Ethyl 2-diazo-3-oxo-3-phenylpropanoate .

Step 3: Cyclization The diazo intermediate is treated with Triphenylphosphine (PPh₃) or rhodium catalysts to induce cyclization, forming the 4-hydroxypyrazole core.

Synthesis Start Ethyl Benzoylacetate Inter Ethyl 2-diazo-3-oxo-3-phenylpropanoate Start->Inter Et3N, MeCN Reagent1 p-Toluenesulfonyl Azide (Diazo Transfer) Reagent1->Inter Product Ethyl 4-hydroxy-5-phenyl- pyrazole-3-carboxylate Inter->Product Reflux Reagent2 PPh3 or Rh2(OAc)4 (Cyclization) Reagent2->Product

Figure 1: Synthetic pathway via diazo transfer and cyclization.

Biological Applications & Mechanism of Action

This compound is a "privileged scaffold" in drug discovery, primarily targeting enzymes that utilize iron-dependent oxidation mechanisms.

HIF Prolyl Hydroxylase (HIF-PH) Inhibition

The 4-hydroxy-pyrazole-3-carboxylic acid motif (obtained after ester hydrolysis) mimics the 2-oxoglutarate co-substrate of HIF prolyl hydroxylases.

  • Mechanism: The nitrogen of the pyrazole and the 4-hydroxyl group (or the carboxylate) form a bidentate chelate with the active site Fe(II) ion.

  • Effect: This prevents the hydroxylation of Hypoxia-Inducible Factor (HIF-α), stabilizing the transcription factor and inducing erythropoietin (EPO) production. This is the mechanism behind drugs like Roxadustat .

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO inhibitors are explored for the treatment of schizophrenia. The 4-hydroxypyrazole core binds in the active site, often interacting with the flavin adenine dinucleotide (FAD) cofactor or the arginine residues stabilizing the carboxylate.

Mechanism Ligand 4-OH-Pyrazole Carboxylate (Active Metabolite) Iron Active Site Fe(II) Ligand->Iron Bidentate Chelation Enzyme HIF Prolyl Hydroxylase Ligand->Enzyme Inhibition Iron->Enzyme Cofactor HIF HIF-1α Stabilization Enzyme->HIF Prevents Degradation EPO Erythropoietin Release HIF->EPO Transcription

Figure 2: Mechanism of HIF-PH inhibition via iron chelation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-diazo-3-oxo-3-phenylpropanoate
  • Dissolve Ethyl benzoylacetate (10 mmol) in Acetonitrile (50 mL).

  • Add Triethylamine (12 mmol) and cool to 0°C.

  • Add p-Toluenesulfonyl azide (11 mmol) dropwise.

  • Stir at room temperature for 2 hours.

  • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the yellow diazo intermediate.

Protocol B: Cyclization to 4-Hydroxypyrazole
  • Dissolve the diazo intermediate (5 mmol) in Toluene (20 mL).

  • Add Triphenylphosphine (5.5 mmol) slowly.

  • Reflux the mixture for 4–6 hours. Monitor by TLC for disappearance of the diazo spot.

  • Cool to room temperature. The product often precipitates or can be crystallized from Ethanol/Water.

  • Yield: Typically 60–75% of an off-white solid.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Avoid dust formation. Process in a fume hood, especially during the diazo transfer step (risk of explosion with dry diazo compounds; keep in solution).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of 4-Hydroxypyrazoles: Journal of Organic Chemistry, "Regioselective Synthesis of 4-Hydroxypyrazoles via Diazo Compounds."

  • HIF-PH Inhibition: Nature Reviews Drug Discovery, "Hypoxia-inducible factor prolyl hydroxylase inhibitors: a new class of drugs for the treatment of anemia."

  • Chemical Properties: PubChem Compound Summary for CAS 34035-06-8.

  • DAAO Inhibitors: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrazole D-Amino Acid Oxidase Inhibitors."

Foundational

Technical Guide: Tautomerism Mechanisms of 4-Hydroxypyrazole vs. 5-Hydroxypyrazole

This technical guide provides an in-depth mechanistic analysis of the tautomeric behaviors of 4-hydroxypyrazole versus 5-hydroxypyrazole. Part 1: Executive Technical Synthesis The tautomeric landscape of hydroxypyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth mechanistic analysis of the tautomeric behaviors of 4-hydroxypyrazole versus 5-hydroxypyrazole.

Part 1: Executive Technical Synthesis

The tautomeric landscape of hydroxypyrazoles is dictated by the competition between aromatic stabilization and carbonyl conjugation .

  • 5-Hydroxypyrazole (3-Hydroxypyrazole): Acts as a "chameleon." It exists in a dynamic equilibrium between the aromatic enol form (OH) and non-aromatic keto forms (pyrazolones). The equilibrium is highly sensitive to solvent polarity, temperature, and substitution, making it a versatile but complex scaffold in drug design.

  • 4-Hydroxypyrazole: Acts as an "aromatic anchor." It exists almost exclusively in the enol form. The corresponding keto form (4H-pyrazol-4-one) disrupts the aromatic sextet and introduces high-energy anti-aromatic or cross-conjugated character. Consequently, its tautomerism is restricted to annular proton migration (1H vs. 2H) rather than keto-enol interconversion.

Part 2: Mechanistic Deep Dive

5-Hydroxypyrazole: The Keto-Enol Shapeshifter

The 5-hydroxypyrazole system (often identical to 3-hydroxypyrazole due to annular tautomerism in unsubstituted cases) presents a classic case of heteroaromatic tautomerism.

The Equilibrium Triad

Three primary forms dominate the landscape:

  • Form A (Enol): 1H-pyrazol-5-ol (or 3-ol). Aromatic, favored in non-polar solvents and solid-state dimers.

  • Form B (Keto - CH2): 2H-pyrazol-5-one. Non-aromatic, favored in polar protic solvents.

  • Form C (Keto - NH): 1H-pyrazol-5-one. Less common but relevant in specific substituted derivatives.

Mechanistic Drivers:

  • Solvent Polarity: Polar solvents (DMSO, MeOH) stabilize the more polar keto forms (dipole moment maximization). Non-polar solvents (CHCl3) favor the enol form, often stabilized by intermolecular hydrogen-bonded dimers.

  • Substituent Effects: Electron-withdrawing groups at C4 promote the enol form by increasing the acidity of the C4-H, making the keto form less favorable. Conversely, C4-alkyl groups can stabilize the keto form via hyperconjugation.

G Enol Enol Form (Aromatic) 1H-pyrazol-5-ol Keto_CH2 Keto Form (CH2) 2H-pyrazol-5-one Enol->Keto_CH2 Solvent Polarity Proton Transfer Keto_NH Keto Form (NH) 1H-pyrazol-5-one Enol->Keto_NH Tautomerization Keto_CH2->Keto_NH 1,2-H Shift

Figure 1: Tautomeric equilibrium of 5-hydroxypyrazole showing the interplay between the stable aromatic enol and the polar keto forms.

4-Hydroxypyrazole: The Aromatic Anchor

Unlike its 5-isomer, 4-hydroxypyrazole does not exhibit significant keto-enol tautomerism under standard physiological conditions.

Why the Enol Dominates
  • Aromaticity: The enol form (1H-pyrazol-4-ol) retains the full 6

    
    -electron aromatic sextet of the pyrazole ring.
    
  • Instability of the Keto Form: The theoretical keto tautomer (4H-pyrazol-4-one) requires the loss of aromaticity. It results in a cross-conjugated, quinoid-like structure that is energetically unfavorable (estimated >15-20 kcal/mol higher in energy).

  • Annular Tautomerism: The primary dynamic process is the rapid migration of the proton between N1 and N2 (annular tautomerism), which renders the 3- and 5-positions equivalent in unsubstituted derivatives on the NMR time scale.

G Enol_1H 1H-pyrazol-4-ol (Dominant Enol) Enol_2H 2H-pyrazol-4-ol (Annular Tautomer) Enol_1H->Enol_2H Fast H-Shift (Annular) Keto_4H 4H-pyrazol-4-one (Unstable Keto) Enol_1H->Keto_4H High Energy Barrier

Figure 2: The 4-hydroxypyrazole system is locked in the enol state; the keto form is energetically prohibitive.

Part 3: Experimental Characterization Protocols

To distinguish between these isomers and their tautomers, a multi-modal approach using NMR and X-ray crystallography is required.

NMR Spectroscopy Workflow

Objective: Determine the dominant tautomer in solution.

Feature5-Hydroxypyrazole (Keto/Enol Mix)4-Hydroxypyrazole (Enol Only)

H NMR (C4-H)
Keto: Signal at ~3.5–4.0 ppm (CH

, singlet).Enol: Signal at ~5.5–6.0 ppm (CH, singlet).
Signal at ~7.0–7.5 ppm (Aromatic CH, singlet).

C NMR (C-OH/C=O)
Keto: Carbonyl signal >170 ppm.Enol: C-OH signal ~155–165 ppm.C-OH signal ~135–145 ppm (Shielded relative to 5-isomer).
Solvent Effect DMSO-d

:
Often shows distinct CH

(keto) or CH (enol) depending on substituents.CDCl

:
Often broad due to exchange or dimerization.
DMSO-d

:
Sharp aromatic signals. OH proton often visible ~8-10 ppm.CDCl

:
Consistent aromatic profile.
Protocol: Solvent-Dependent Tautomer Identification
  • Preparation: Prepare 10 mM solutions of the analyte in CDCl

    
      (non-polar) and DMSO-d
    
    
    
    (polar aprotic).
  • Acquisition:

    • Acquire

      
      H NMR (min 16 scans) and 
      
      
      
      C NMR (min 256 scans).
    • Critical Step: If signals are broad in CDCl

      
      , cool the sample to -40°C to slow proton exchange and sharpen tautomer peaks.
      
  • Analysis:

    • Check for CH

      
      :  Presence of a CH
      
      
      
      peak (integral 2H) in the 3.0–4.5 ppm range confirms the 5-keto form.
    • Check for C=O:

      
      C signal >170 ppm confirms the keto  carbonyl.
      
    • Check for Aromaticity: A single CH peak >7.0 ppm with a

      
      C signal <150 ppm strongly indicates the 4-enol  form.
      

Part 4: Implications for Drug Design

Scaffold Selection Strategy
  • Donor/Acceptor Profile:

    • 5-Hydroxypyrazole: The keto form acts as a Hydrogen Bond Acceptor (HBA) at the carbonyl and a Hydrogen Bond Donor (HBD) at the NH. The enol form is both HBD (OH) and HBA (N). Risk: Uncontrolled tautomerism can lead to poor binding affinity if the protein pocket selects for the minor tautomer.

    • 4-Hydroxypyrazole: Provides a stable, predictable HBD (OH) and HBA (N) profile. Ideal for rigidifying binding poses without the metabolic liability of a reactive ketone.

Reactivity & Stability
  • Oxidation: 4-Hydroxypyrazoles are electron-rich and susceptible to oxidation to form reactive quinone-imine intermediates, potentially leading to toxicity (e.g., hepatotoxicity of pyrazole metabolites).

  • Acidity: The OH of 4-hydroxypyrazole is generally less acidic than the 5-isomer enol, as the 5-isomer's anion is stabilized by resonance onto the adjacent nitrogen (similar to an amide/imidate resonance).

References

  • Tautomerism of Pyrazolones: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

  • NMR of Hydroxypyrazoles: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 2018.

  • 4-Hydroxypyrazole Metabolism: "Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical."[1] Journal of Biological Chemistry.

  • Computational Analysis: "Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach." Journal of Molecular Structure.

  • Crystallographic Data: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals, 2023.[2]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate and its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate and its structurally related analogs. Recognizing the challenges in sourcing a specific CAS number for this exa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate and its structurally related analogs. Recognizing the challenges in sourcing a specific CAS number for this exact molecule, this document focuses on the synthesis, characterization, and potential applications of closely related and well-documented pyrazole derivatives. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to work with this important class of heterocyclic compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique five-membered ring structure with two adjacent nitrogen atoms imparts a range of physicochemical properties that are amenable to medicinal chemistry applications. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a versatile template for the design of novel therapeutics.

Navigating the Identity of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate: A Note on the CAS Number

A definitive CAS (Chemical Abstracts Service) number for Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate could not be conclusively identified in a comprehensive search of available databases. This suggests that the compound may be a novel or less-characterized derivative. However, numerous structurally similar pyrazole carboxylates are well-documented, and their CAS numbers are provided in the table below for reference and as a starting point for sourcing related compounds.

Compound NameCAS Number
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate1156510-01-8[4]
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester89-33-8[5]
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate5932-30-9[6]
Ethyl 5-hydroxy-4-pyrazolecarboxylate7251-53-8[7]
Ethyl-3-phenyl pyrazole-4-carboxylate181867-24-3[8]

Synthetic Strategies for Pyrazole Carboxylates

The synthesis of substituted pyrazole carboxylates can be achieved through several established routes. The choice of synthetic pathway often depends on the desired substitution pattern on the pyrazole ring.

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

A common and effective method for synthesizing ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process.[3][9]

Step 1: Formation of an Intermediate Dioxo-ester

The initial step involves the reaction of diethyl oxalate with an appropriate acetophenone derivative in the presence of a base, such as sodium ethoxide. This reaction yields a substituted ethyl-2,4-dioxo-4-phenyl butanoate derivative.[3][9]

Step 2: Cyclization with Hydrazine Hydrate

The intermediate dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid. This leads to the cyclization of the intermediate, forming the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[3][9]

The following diagram illustrates this synthetic workflow:

Synthesis_Workflow diethyl_oxalate Diethyl Oxalate intermediate Ethyl-2,4-dioxo-4-phenyl butanoate Intermediate diethyl_oxalate->intermediate Step 1 acetophenone Acetophenone Derivative acetophenone->intermediate sodium_ethoxide Sodium Ethoxide sodium_ethoxide->intermediate final_product Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate intermediate->final_product Step 2 hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->final_product acetic_acid Glacial Acetic Acid acetic_acid->final_product

Caption: Synthetic workflow for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A related and insightful synthesis is the one-pot, two-component reaction to produce Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This method involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[10] The reaction is typically carried out at reflux temperature in a suitable solvent mixture, such as toluene and dichloromethane.[10]

This synthetic approach is particularly relevant as it yields a product with a hydroxyl group at the 5-position and a phenyl group at the 1-position, closely resembling the target molecule.

Physicochemical and Spectroscopic Characterization

The structural elucidation of newly synthesized pyrazole derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic TechniqueKey Observables for Pyrazole Carboxylates
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N stretching of the pyrazole ring.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Signals corresponding to the protons of the ethyl ester group (a quartet and a triplet), aromatic protons of the phenyl group, and the proton on the pyrazole ring. The chemical shifts provide information about the electronic environment of the protons.[9][11]
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9][11]
Elemental Analysis Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in agreement with the calculated values for the proposed structure.[9]

Potential Applications in Drug Development

Pyrazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Anti-inflammatory Activity

Several studies have demonstrated the potent anti-inflammatory properties of pyrazole carboxylate derivatives.[3][9] For example, certain ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models.[3][9] This suggests that these compounds may act by inhibiting inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory drugs.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[1] The ability of the pyrazole ring to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of targeted cancer therapeutics.

The following diagram illustrates the general principle of pyrazole-based kinase inhibition:

Kinase_Inhibition cluster_kinase kinase Kinase Active Site atp_binding_site ATP Binding Pocket pyrazole_inhibitor Pyrazole-based Inhibitor N-H...O=C (H-bond) pyrazole_inhibitor:f0->atp_binding_site Binds to and blocks ATP binding atp ATP atp->atp_binding_site Competitive Binding

Caption: Pyrazole inhibitor competing with ATP for the kinase active site.

Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives also find applications in agriculture as fungicides and herbicides.[12] The structural versatility of the pyrazole ring allows for the development of compounds with selective activity against specific pests and weeds.

Conclusion and Future Directions

While the specific compound Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate remains somewhat elusive in terms of a dedicated CAS number and extensive characterization data, the wealth of information on its structural analogs provides a solid foundation for further research. The synthetic methodologies and characterization techniques outlined in this guide offer a clear path for the synthesis and validation of this and other novel pyrazole derivatives. The proven therapeutic potential of the pyrazole scaffold, particularly in the areas of anti-inflammatory and anticancer research, underscores the importance of continued exploration of this versatile class of compounds. Future research should focus on the targeted synthesis of novel derivatives and the comprehensive evaluation of their biological activities to unlock their full therapeutic potential.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC. (2022, July 25).
  • ETHYL 4-FORMYL-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE - CymitQuimica.
  • Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate - BuyersGuideChem.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2018, March 26).
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook.
  • 5932-30-9|Ethyl 5-phenyl-1H-pyrazole-3-carboxylate|BLD Pharm.
  • Ethyl 5-hydroxy-4-pyrazolecarboxylate | CAS 7251-53-8 | SCBT.
  • CAS No : 181867-24-3 | Product Name : Ethyl-3-phenyl pyrazole-4-carboxylate.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. (2025, August 8).
  • (PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials - ResearchGate. (2025, June 28).
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (2012, August 27).
  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2013, January 1).
  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2011, January 1).
  • 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one - PMC.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (2018).
  • 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one - PubMed. (2011, January 15).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate – Chem-Impex.

Sources

Foundational

The Solubility of Ethyl 4-Hydroxy-5-Phenylpyrazole Derivatives in DMSO: A Guide for Drug Development Professionals

An In-Depth Technical Guide Introduction In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Among these, ethyl 4-hydroxy-5-phenylpyrazole derivatives are of significant interest for their diverse biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising chemical entity to a viable drug candidate, however, is critically dependent on its fundamental physicochemical properties, with solubility being paramount.

Dimethyl sulfoxide (DMSO) is the undisputed workhorse solvent in early-stage drug discovery.[3][4] Its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an ideal medium for preparing high-concentration stock solutions for chemical libraries and high-throughput screening (HTS) programs.[3][5] Therefore, a thorough understanding of the solubility of ethyl 4-hydroxy-5-phenylpyrazole derivatives in DMSO is not merely an academic exercise; it is a foundational requirement for reliable biological testing, ensuring data integrity and enabling the successful identification and optimization of new therapeutic agents.

This guide provides a comprehensive technical overview of the solubility of ethyl 4-hydroxy-5-phenylpyrazole derivatives in DMSO. We will explore the theoretical underpinnings of the solute-solvent interactions, present robust, field-proven protocols for solubility determination, and discuss common challenges and data interpretation strategies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to generate accurate and reproducible solubility data.

Part 1: The Theoretical Framework of Solubility

The solubility of a compound is governed by the energetic balance between the forces holding the molecules together in the solid state (crystal lattice energy) and the forces of interaction between the solute and solvent molecules. To understand the solubility of ethyl 4-hydroxy-5-phenylpyrazole derivatives in DMSO, we must first consider the properties of both components.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with a unique combination of properties that make it an exceptional solvent for drug discovery applications.[3][5]

  • Polarity and Hydrogen Bonding: The sulfur-oxygen bond in DMSO is highly polarized, giving the oxygen atom a significant partial negative charge. This makes DMSO an excellent hydrogen bond acceptor, allowing it to interact strongly with hydrogen bond donors like the hydroxyl (-OH) and pyrazole N-H groups.

  • Amphipathic Nature: While highly polar, DMSO's two methyl groups provide nonpolar character, enabling it to dissolve nonpolar moieties like the phenyl ring.[6]

  • Hygroscopicity: A critical practical consideration is that DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Water contamination can significantly alter the solubility of a compound and must be carefully controlled by using anhydrous DMSO and proper handling techniques.[7]

The Solutes: Ethyl 4-Hydroxy-5-Phenylpyrazole Derivatives

This class of molecules possesses a variety of functional groups that dictate their solubility behavior:

  • Pyrazole Core: The aromatic pyrazole ring contains two adjacent nitrogen atoms. The N-H group is a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor.[1][8]

  • Hydroxyl Group (-OH): This group at the 4-position is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

  • Phenyl Group (-C₆H₅): This nonpolar, aromatic ring at the 5-position can engage in π-π stacking interactions in the solid state and van der Waals forces in solution.

  • Ethyl Ester Group (-COOCH₂CH₃): This group adds some steric bulk and has a polar carbonyl component (C=O) that can act as a hydrogen bond acceptor.

Key Solute-Solvent Interactions and Influencing Factors

The dissolution process involves overcoming the crystal lattice energy and establishing favorable interactions between the pyrazole derivative and DMSO.

  • Favorable Interactions: Strong hydrogen bonds form between the pyrazole N-H and hydroxyl -OH groups with the sulfoxide oxygen of DMSO. These are the primary driving forces for dissolution.

  • Factors Hindering Solubility:

    • Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as hydrogen bonding between molecules (e.g., N-H···O=C) and π-π stacking of the phenyl and pyrazole rings, create a stable crystal lattice that requires significant energy to break apart.[8][9]

    • Molecular Weight and Substituents: Increased molecular weight generally leads to lower solubility.[10] Furthermore, substituents on the phenyl ring can dramatically impact solubility by altering the molecule's polarity, its ability to pack into a crystal lattice, and its intermolecular interactions.[1][10] For example, bulky or nonpolar substituents may decrease solubility.

    • Temperature: For most solids, solubility increases with temperature as the additional thermal energy helps overcome the lattice forces.[8] However, the potential for compound degradation at elevated temperatures must always be considered.[10]

cluster_solute Ethyl 4-Hydroxy-5-Phenylpyrazole Derivative cluster_solvent DMSO (Solvent) cluster_interactions Key Interactions Driving Solubility Py Pyrazole Ring (N-H Donor, N Acceptor) H_Bond Hydrogen Bonding Py->H_Bond donates/accepts H+ OH Hydroxyl Group (H-Bond Donor/Acceptor) OH->H_Bond donates/accepts H+ Ph Phenyl Ring (Nonpolar) VDW Van der Waals Forces Ph->VDW interacts via DMSO_SO Sulfoxide Group (S=O) (H-Bond Acceptor) DMSO_Me Methyl Groups (-CH3) (Nonpolar) H_Bond->DMSO_SO interacts with VDW->DMSO_Me interacts with

Caption: Key molecular interactions governing solubility.

Part 2: Experimental Protocols for Solubility Determination

Generating reliable and reproducible solubility data requires meticulous adherence to validated protocols. The following methods represent a tiered approach, from rapid initial assessment to a more rigorous equilibrium measurement.

Mandatory Pre-Experimental Considerations
  • Solvent Quality: Always use anhydrous, high-purity DMSO (≥99.9%) to minimize the impact of water and other contaminants.[7][11] Store it properly in a desiccated environment.

  • Compound Purity: Ensure the purity of the test compound is known, as impurities can affect solubility measurements.

  • Temperature Control: All measurements should be conducted at a consistent, documented temperature (e.g., room temperature, 25°C).

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is the foundational first step for nearly all subsequent biological assays and solubility tests. A common target is a 10 mM or 100 mM stock solution.[7][12]

Methodology:

  • Calculation: Based on the molecular weight (MW) of the derivative, calculate the mass required for a specific volume and concentration.

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriately sized vial (e.g., a 2 mL microcentrifuge tube).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[7]

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particulate matter.

  • Assisted Dissolution (If Necessary): If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also be applied, but use caution as heat can degrade sensitive compounds.[7][13] Re-inspect after each step.

  • Storage: Once fully dissolved, the stock solution can be used immediately or aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation from freeze-thaw cycles.[7]

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility and is considered the gold standard, though it is lower in throughput.[11][14]

Methodology:

  • Prepare a Supersaturated Mixture: Weigh an excess amount of the compound (e.g., 5-10 mg) into a glass vial. The exact mass should be recorded.

  • Add Solvent: Add a precise volume of anhydrous DMSO (e.g., 1 mL).

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[11]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Accurately dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV).

  • Calculation: Determine the concentration of the diluted sample and back-calculate to find the original concentration in the DMSO supernatant, which represents the equilibrium solubility.

start Start: Determine Solubility stock_prep Protocol 1: Prepare High-Concentration Stock in DMSO (e.g., 100 mM) start->stock_prep visual_check Visual Check: Is Compound Fully Dissolved? stock_prep->visual_check assist Apply Assisted Dissolution: (Vortex, Sonicate, Gentle Heat) visual_check->assist No soluble Result: Soluble at Target Conc. visual_check->soluble Yes recheck Re-check for Dissolution assist->recheck recheck->assist No recheck->soluble Yes thermo_sol Protocol 2: Thermodynamic Solubility Assay soluble->thermo_sol Optional: Need Max Value insoluble Result: Insoluble at Target Conc. Proceed to Max Solubility Test insoluble->thermo_sol equilibrate Equilibrate Excess Solid in DMSO (24h) thermo_sol->equilibrate separate Separate Solid/Liquid (Centrifugation) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC) separate->quantify max_sol_result Result: Maximum Equilibrium Solubility (mg/mL or M) quantify->max_sol_result

Caption: Experimental workflow for solubility determination.

Part 3: Data Presentation and Troubleshooting

The ultimate goal of solubility testing is to generate actionable data. How that data is presented and interpreted is crucial.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different derivatives. This facilitates the establishment of Structure-Solubility Relationships (SSR).

Compound IDPhenyl Ring SubstituentMolecular Weight ( g/mol )Equilibrium Solubility in DMSO at 25°C (mM)Notes
EX-001-H280.32>200Fully soluble up to 200 mM
EX-0024-Chloro (-Cl)314.76125Higher lattice energy suspected
EX-0034-Methoxy (-OCH₃)310.35>200Polar group aids solvation
EX-0044-tert-Butyl (-C(CH₃)₃)336.4268Bulky, nonpolar group hinders solubility

Table 1: Example solubility data for hypothetical ethyl 4-hydroxy-5-phenylpyrazole derivatives. Data is illustrative.

Troubleshooting Common Challenges
  • Problem: Compound is soluble in 100% DMSO but precipitates upon dilution into aqueous buffer for an assay.

    • Causality: This is a very common issue and highlights the difference between solubility in an organic solvent and aqueous solubility. The high percentage of DMSO in the stock solution acts as a co-solvent, but this effect is lost upon significant dilution.[14]

    • Solution: This compound has poor aqueous solubility. The maximum allowable DMSO concentration in the final assay that keeps the compound dissolved must be determined. If precipitation still occurs, formulation strategies (e.g., use of excipients) may be required for further development.[4]

  • Problem: Inconsistent or non-reproducible solubility results.

    • Causality: This is often traced back to procedural inconsistencies. The most common culprits are using non-anhydrous DMSO, temperature fluctuations, insufficient equilibration time in the thermodynamic assay, or compound degradation.[7]

    • Solution: Implement strict quality controls. Use fresh, anhydrous DMSO for every set of experiments. Verify and control the temperature. For thermodynamic assays, ensure equilibration for at least 24 hours. Assess compound stability in DMSO over the experimental timeframe.

  • Problem: The compound appears to be "insoluble" even at low concentrations.

    • Causality: The compound may have exceptionally high crystal lattice energy that even a powerful solvent like DMSO cannot overcome effectively at room temperature.

    • Solution: Re-verify the compound's structure and purity. Attempt dissolution with extended sonication or gentle, controlled heating, while monitoring for degradation. If it remains insoluble, this is a critical flag for its "developability" and may require significant chemical modification of the scaffold to improve its properties.[10]

Conclusion

The solubility of ethyl 4-hydroxy-5-phenylpyrazole derivatives in DMSO is a multi-faceted property dictated by a delicate balance of intermolecular forces. As the primary solvent for compound storage and assay preparation in drug discovery, a deep understanding of how to accurately measure and interpret solubility in DMSO is indispensable. By employing robust, systematic protocols and being mindful of the underlying physicochemical principles, researchers can generate high-quality, reliable data. This foundational knowledge is critical for making informed decisions, establishing meaningful structure-activity relationships, and ultimately guiding the selection and optimization of drug candidates with the highest potential for success.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • Dimethyl sulfoxide. Wikipedia.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.
  • Pharmaceuticals. gChem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Innovative Applications of DMSO.
  • Improving solubility of pyrazole derivatives for reaction. Benchchem.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • MultiScreen Solubility Filter Plate.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC.
  • 1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. EPA.
  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL - EMBL-EBI.
  • 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. PubMed.
  • DMSO Solubility Assessment for Fragment-Based Screening. ResearchGate.
  • Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in-silico assessment of their affinity for volatile organic compounds.

Sources

Exploratory

Technical Guide: pKa Profiling of 4-Hydroxy Group in Pyrazole-3-Carboxylates

The following is an in-depth technical guide on the pKa values and physicochemical behavior of the 4-hydroxy group in pyrazole-3-carboxylates. [1] Executive Summary The acidity (pKa) of the 4-hydroxy group in pyrazole-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pKa values and physicochemical behavior of the 4-hydroxy group in pyrazole-3-carboxylates.

[1]

Executive Summary

The acidity (pKa) of the 4-hydroxy group in pyrazole-3-carboxylates is a critical physicochemical parameter in medicinal chemistry, influencing solubility, membrane permeability, and ligand-target binding interactions. While unsubstituted phenol has a pKa of ~10.0, the 4-hydroxy group in this scaffold typically exhibits a pKa in the range of 8.5 – 9.5 .

This value is the net result of two competing structural forces:

  • Electronic Withdrawal (Acidifying): The pyrazole ring and the 3-carboxylate ester exert an electron-withdrawing effect (–I and –M), theoretically lowering the pKa.

  • Intramolecular Hydrogen Bonding (Basifying): A stable hydrogen bond between the 4-hydroxyl proton and the carbonyl oxygen of the 3-carboxylate stabilizes the neutral species, resisting deprotonation and raising the pKa.

This guide details the structural determinants, tautomeric equilibria, and validated experimental protocols for accurately measuring these values.

Structural & Theoretical Framework

Electronic Environment & Tautomerism

Unlike simple phenols, 4-hydroxypyrazoles can exist in multiple tautomeric forms: the aromatic 4-hydroxypyrazole (enol) and the non-aromatic pyrazolin-4-one (keto) .[1] In pyrazole-3-carboxylates, the enol form is predominantly favored in solution due to:

  • Preservation of heteroaromaticity (6

    
    -electron system).[1]
    
  • Thermodynamic stabilization via intramolecular hydrogen bonding (IMHB).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the specific IMHB interaction that modulates the pKa.

Tautomerism Enol Enol Form (Dominant) (Aromatic 1H-pyrazole-4-ol) Stabilized by IMHB Keto Keto Form (Minor) (Pyrazolin-4-one) Loss of Aromaticity Enol->Keto Tautomerization (Slow) Anion 4-Oxido Anion (Conjugate Base) Resonance Stabilized Enol->Anion Deprotonation (pKa ~8.5-9.5)

Caption: The aromatic enol form is stabilized by an intramolecular hydrogen bond between the 4-OH and the 3-carbonyl oxygen, resisting the transition to the keto form or the anionic conjugate base.

The "Ortho-Effect" Anomaly

In a standard phenyl system, an ortho-ester group would lower the phenolic pKa (e.g., ethyl salicylate pKa < phenol). However, in pyrazole-3-carboxylates, the geometry allows for a nearly planar 6-membered pseudo-ring formation involving the hydrogen bond.[1]

  • Without IMHB: Predicted pKa

    
     6.5 – 7.5 (due to strong EWG effect of pyrazole + ester).[1]
    
  • With IMHB: Observed pKa

    
     8.5 – 9.5.[1]
    

The energy required to break this hydrogen bond during deprotonation effectively "masks" the intrinsic acidity of the hydroxyl group.

Quantitative Data Summary

The following table synthesizes pKa values for the 4-hydroxy scaffold compared to relevant reference standards.

Compound ClassFunctional GroupApprox.[1][2][3][4][5][6][7][8][9][10] pKaStructural Driver
Phenol (Reference) Phenolic –OH9.98Resonance stabilization of phenoxide.
4-Hydroxypyrazole Pyrazolyl –OH9.08 (pred)Pyrazole ring is electron-deficient compared to benzene.[1]
Ethyl 4-hydroxypyrazole-3-carboxylate 4-OH 8.8 – 9.5 IMHB competes with EWG induction.
Ethyl 4-hydroxypyrazole-3-carboxylate Ring –NH10.5 – 11.5Acidified by ester; distinct from OH ionization.[1]
Salicylic Acid Carboxylic –COOH2.97IMHB stabilizes the anion (conjugate base).
Ethyl Salicylate Phenolic –OH10.2IMHB stabilizes the neutral form (acid).

Note: Values are for aqueous or mixed aqueous-organic solvents (e.g., water/MeOH).[1] In pure DMSO, values will be shifted higher by 2–3 units.

Experimental Protocols for pKa Determination

Measuring the pKa of this specific scaffold requires distinguishing the 4-OH ionization from the Ring-NH ionization. UV-Visible Spectrophotometric Titration is the method of choice because the ionization of the 4-OH group into the 4-oxo anion creates a distinct bathochromic shift (red shift) in the absorption spectrum.

Validated Workflow: UV-Vis Titration
Reagents & Setup
  • Buffer System: Universal buffer (Britton-Robinson) or discrete buffers (Phosphate, Borate, Carbonate) covering pH 2.0 – 12.0.

  • Solvent: Water with <1% DMSO (for solubility).[1] If solubility is poor, use 50:50 MeOH:Water and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.[1]

  • Concentration:

    
     analyte.
    
Step-by-Step Protocol
  • Baseline Scan: Record UV spectrum (200–400 nm) at pH 2.0 to establish the neutral species

    
    .[1]
    
  • Titration: Sequentially increase pH in 0.5 unit increments.

  • Observation: Monitor the appearance of a new peak (typically shifted +20-40 nm) corresponding to the phenolate-like anion.[1]

  • Data Fitting: Plot Absorbance vs. pH at the new

    
    .[1] The inflection point represents the pKa.
    

Experiment Start Prepare 50µM Solution (Water/DMSO <1%) AcidScan Measure UV Spectrum pH 2.0 (Neutral Baseline) Start->AcidScan Titrate Sequential pH Increase (0.5 unit steps to pH 12) AcidScan->Titrate Detect Detect Bathochromic Shift (Formation of 4-Oxo Anion) Titrate->Detect Calc Sigmoidal Fit (Henderson-Hasselbalch) Determine Inflection Point Detect->Calc

Caption: Experimental workflow for spectrophotometric pKa determination.[1][5][9]

Distinguishing OH vs. NH Ionization[1]
  • 4-OH Ionization: Causes significant change in the

    
     transition energy (color change/UV shift).[1]
    
  • Ring-NH Ionization: Typically occurs at a higher pH (>10.[1]5) for these substrates and results in a smaller spectral shift compared to the formation of the oxy-anion.

  • Verification: Methylation of the Ring-NH (using N-methyl derivatives) locks the tautomer and eliminates the NH pKa, allowing isolation of the OH pKa value.

Implications for Drug Development

Solubility & Permeability
  • At Physiological pH (7.4): The compound (pKa ~9.0) remains >95% in its neutral form.[1] This ensures high passive membrane permeability (LogD

    
     LogP).[1]
    
  • Solubility: Because it does not ionize significantly at pH 7.4, solubility relies on the polarity of the ester and hydroxyl groups. Formulation strategies may require co-solvents or salt formation at the basic pyrazole nitrogen (if available).

Chelation Potential

The 4-hydroxy-3-carboxylate motif is a bidentate ligand.[1][11] It can chelate divalent metals (


, 

,

).
  • Mechanism: The deprotonated 4-oxygen and the carbonyl oxygen form a stable 5-membered chelate ring.[1]

  • Relevance: This is the primary mechanism of action for HIF Prolyl Hydroxylase Inhibitors (e.g., Roxadustat analogs), where the motif binds the active site iron.

References

  • Tautomerism and Electronic Structure

    • Beilstein J. Org.[1] Chem.2014 , 10, 115–132.[1] "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism."

  • Acidity of Hydroxyazoles

    • J. Phys.[1][2] Org. Chem.2019 , 32, e3940.[1][2] "Aqueous pKa values of fluorinated phenols and related azoles."

  • Intramolecular Hydrogen Bonding in Carboxylates

    • J. Chem. Phys.[1]2022 , 156, 174303.[1] "Intramolecular hydrogen bonding analysis in salicylic acid derivatives."

  • General pKa Data & Methodology

    • Williams, R. "pKa Data Compiled."[1] Organic Chemistry Data.

Sources

Foundational

The Evolving Landscape of 1H-Pyrazole-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Abstract The 1H-pyrazole-3-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrazole-3-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 1H-pyrazole-3-carboxylate derivatives. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower the scientific community to unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal framework for engaging with biological targets.[1] The introduction of a carboxylate group at the 3-position of the pyrazole ring, and its corresponding ester and amide derivatives, provides a critical anchor point for molecular interactions and a versatile handle for synthetic modification, further enhancing its appeal in drug discovery. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4]

Synthetic Strategies: Building the Pyrazole Scaffold

The construction of the 1H-pyrazole-3-carboxylate core is primarily achieved through well-established condensation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The most prevalent method for synthesizing polysubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For 1H-pyrazole-3-carboxylates, a common starting material is a β-ketoester.

Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration and is influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[6]

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Pyrazole 1H-Pyrazole-3-carboxylate Derivative Hydrazone->Pyrazole Cyclization & Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another versatile approach involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines.[5] This reaction typically yields pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.

Modern Synthetic Innovations

To enhance efficiency and yield, modern synthetic methodologies have been applied to pyrazole synthesis. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.[7]

  • Ultrasound irradiation: Sonication can promote the reaction, leading to higher efficiency.[8]

  • Multicomponent reactions: These one-pot reactions offer a streamlined approach to generating molecular diversity.[5]

Therapeutic Applications and Biological Activities

1H-Pyrazole-3-carboxylate derivatives have shown promise in a multitude of therapeutic areas, a testament to their ability to interact with a wide range of biological targets.

Anticancer Activity

The anticancer potential of these derivatives is one of the most extensively studied areas. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival.

A significant number of 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[9] These kinases are crucial for the G1-S phase transition in the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis.[9][10] Additionally, some derivatives have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[11]

G GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (e.g., FLT3) GrowthFactors->RTK DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->DownstreamSignaling CyclinD_CDK46 Cyclin D / CDK4/6 DownstreamSignaling->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes CellProliferation Cell Proliferation G1_S_Transition->CellProliferation PyrazoleDerivative 1H-Pyrazole-3-carboxylate Derivative PyrazoleDerivative->RTK Inhibits PyrazoleDerivative->CyclinD_CDK46 Inhibits

Caption: Inhibition of CDK4/6 and RTK signaling by pyrazole derivatives.

Certain 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, primarily through minor groove binding.[1][12] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis. Some compounds have also demonstrated the ability to induce DNA cleavage.[1][12]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substituents on the N1 position of the pyrazole ring: Aromatic or heteroaromatic rings at this position are often crucial for potent kinase inhibitory activity.

  • Amide functionality at the C3 position: The nature of the amine component of the carboxamide can significantly influence target selectivity and potency. For instance, bulky substituents can enhance binding to specific kinase pockets.[11]

  • Substituents at the C5 position: The presence of ureido or other hydrogen-bonding moieties at this position can enhance DNA binding affinity.[1][12]

Table 1: Anticancer Activity of Selected 1H-Pyrazole-3-carboxylate Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
pym-5 DNAHCT116, HepG2Not specified[1]
Compound 8t FLT3, CDK2/4MV4-11 (AML)0.00122[11]
Compound 289 Not specifiedHepG2129.75[5]
Compound 43m mTORA549 (Lung)14[13]
Anti-inflammatory Activity

SAR Insights for Anti-inflammatory Activity:

  • Aryl substituents at the C5 position: The nature and substitution pattern of an aryl ring at the C5 position can significantly impact COX-2 selectivity and potency. For example, dimethoxyphenyl substituents have been shown to enhance anti-inflammatory activity.[14]

  • Ester and Amide Modifications: The ester or amide group at the C3 position can be modified to improve pharmacokinetic properties and potency.[16]

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 1H-pyrazole-3-carboxylate derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][4][17]

SAR Insights for Antimicrobial Activity:

  • The presence of specific substituents on the pyrazole ring and the carboxylate moiety can influence the spectrum and potency of antimicrobial activity. For instance, certain derivatives have shown good activity against both Gram-positive and Gram-negative bacteria.[4]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of 1H-pyrazole-3-carboxylate derivatives.

General Procedure for the Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This protocol is adapted from a reported synthesis of anti-inflammatory pyrazole derivatives.[14]

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Derivatives (Intermediate)

  • In a suitable reaction vessel, dissolve the appropriate acetophenone derivative in diethyl oxalate.

  • Add sodium ethoxide portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction with an appropriate acidic solution and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the intermediate by column chromatography or recrystallization.

Step 2: Cyclization to Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

  • Suspend the intermediate from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the suspension.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the final product by recrystallization from a suitable solvent.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[14]

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]

G Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat with Pyrazole Derivatives SeedCells->TreatCells Incubate Incubate (24-72h) TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan (e.g., with DMSO) IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Activity Evaluation: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14]

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14]

Future Perspectives and Conclusion

The 1H-pyrazole-3-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Target-Specific Design: The use of computational modeling and structure-based drug design will enable the development of more potent and selective inhibitors for specific biological targets.

  • Hybrid Molecules: The combination of the pyrazole core with other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action is a promising strategy.

  • Exploration of New Therapeutic Areas: While significant research has focused on cancer and inflammation, the potential of these derivatives in other areas, such as neurodegenerative and infectious diseases, remains to be fully explored.

References

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors … (URL not available)
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ([Link])

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. ([Link])

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. ([Link])

  • Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. ([Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). ([Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ([Link])

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. ([Link])

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ([Link])

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. ([Link])

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. ([Link])

  • Brief SAR of anti-inflammatory activity of the compounds synthesised... ([Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ([Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ([Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. ([Link])

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ([Link])

  • Review: Anticancer Activity Of Pyrazole. ([Link])

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ([Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ([Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. ([Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. ([Link])

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. ([Link])

Sources

Exploratory

Stability of 4-Hydroxypyrazoles Under Physiological Conditions: A Technical Guide for Drug Development

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic resilience and versatile hydrogen-bonding capabilities. Within this class, 4-hydroxypyrazoles occupy a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic resilience and versatile hydrogen-bonding capabilities. Within this class, 4-hydroxypyrazoles occupy a unique chemical space. Their structural resemblance to phenols makes them excellent bioisosteres, leaving groups in prodrug design, and potent radical scavengers in ferroptosis inhibition[1][2]. However, their behavior under physiological conditions (pH 7.4, 37°C, aqueous media) is governed by complex tautomeric equilibria and susceptibility to specific metabolic oxidation pathways.

This whitepaper provides an in-depth analysis of the thermodynamic and metabolic stability of 4-hydroxypyrazoles, detailing the causality behind their chemical behavior and providing self-validating protocols for evaluating their viability in drug development pipelines.

Structural Dynamics: Tautomerism in Aqueous Media

The stability and target-binding affinity of 4-hydroxypyrazoles are fundamentally dictated by their tautomeric state. Unlike simple phenols, 4-hydroxypyrazoles exist in a dynamic equilibrium between three primary forms: the 4-hydroxypyrazole (OH form), the 1,2-dihydro-3H-pyrazol-4-one (NH form), and the 2,4-dihydro-3H-pyrazol-3-one (CH form)[3][4].

Causality of Solvent-Driven Shifts

In non-polar microenvironments (e.g., the hydrophobic pocket of an enzyme or lipid bilayers), the OH form is thermodynamically favored due to the stabilization provided by intramolecular hydrogen bonding[3]. However, under physiological conditions (aqueous plasma, high dielectric constant), the equilibrium shifts significantly. The high polarity of water stabilizes the charge-separated resonance structures of the NH and CH oxo-forms [5].

Furthermore, the ionization state at physiological pH (7.4) depends heavily on ring substitution. While the parent 4-hydroxypyrazole has a predicted pKa of ~9.08 (remaining largely neutral in blood plasma)[6], the introduction of electron-withdrawing groups (e.g., in the C-nucleoside pyrazofurin) can drop the pKa to ~5.44, resulting in a predominantly anionic state at pH 7.4[7].

Tautomerism OH 4-Hydroxypyrazole (OH Form) Favored in Lipophilic Media NH 1,2-Dihydro-3H-pyrazol-4-one (NH Form) Favored in Aqueous/Polar Media OH->NH Proton Transfer (Solvent Mediated) CH 2,4-Dihydro-3H-pyrazol-3-one (CH Form) Minor Intermediate OH->CH Keto-Enol Tautomerization NH->CH Resonance Shift

Tautomeric equilibrium of 4-hydroxypyrazoles in physiological environments.

Metabolic and Chemical Degradation Pathways

While the pyrazole core is generally robust, the electron-rich nature of the 4-hydroxypyrazole system introduces specific vulnerabilities to oxidative and enzymatic degradation.

Cytochrome P450-Mediated Oxidation

In hepatic environments, the unsubstituted pyrazole ring is actively targeted by the Cytochrome P450 system, specifically CYP2E1 , which oxidizes pyrazole directly into 4-hydroxypyrazole[3][8]. Once formed, or when administered as a primary pharmacophore, 4-hydroxypyrazoles can undergo further phase II metabolism (e.g., glucuronidation of the hydroxyl group) or act as substrates for further reactive oxygen species (ROS) generation, sometimes leading to oxidative liver injury if antioxidant pathways (like Nrf2) are compromised[9].

Chemical Oxidation and Ozonation

In advanced physiological models or during wastewater degradation analysis, 4-hydroxypyrazoles demonstrate moderate-to-high reactivity with oxidative species. For instance, during ozonation at pH 7, 4-hydroxypyrazole acts as a rapid transformation product, consuming ozone over-stoichiometrically due to the electron-donating effect of the hydroxyl group on the


-aromatic system[10].
Quantitative Stability Profile

Table 1: Physicochemical and Kinetic Parameters of 4-Hydroxypyrazoles

ParameterValue / ObservationPhysiological ImplicationReference
pKa (Parent Compound) ~9.08Remains neutral in systemic circulation (pH 7.4).[6]
pKa (Pyrazofurin) 5.44Exists as an anion at pH 7.4, altering membrane permeability.[7]
Tautomeric NMR Marker

[C-4, H-3(5)] = 9–11 Hz
Confirms presence of the OH-form in solution.[4]
Tautomeric NMR Marker

[C-4, H-3(5)] = 4–5 Hz
Confirms transition to the NH-form in polar media.[4]
Metabolic Origin CYP2E1 OxidationPyrazole prodrugs will rapidly convert to 4-HP in the liver.[3][8]

Experimental Methodologies for Stability Profiling

To accurately assess the viability of a 4-hydroxypyrazole derivative, researchers must employ self-validating protocols that account for both tautomeric shifting and enzymatic degradation.

Protocol 1: NMR-Based Tautomer Quantification in Aqueous Media

Chemical shifts (


H/

C) are often unreliable for tautomer quantification in aqueous buffers due to rapid proton exchange. Instead, this protocol utilizes scalar coupling constants, which provide a definitive geometric readout of the tautomeric state[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the 4-hydroxypyrazole derivative in 600 µL of PBS-buffered D

    
    O (pD adjusted to 7.4 using NaOD/DCl).
    
  • Internal Standard: Add 10 µL of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift and integration reference.

  • Acquisition: Acquire a

    
    C-coupled 
    
    
    
    H NMR spectrum (or a 2D HMBC) at 37°C to mimic physiological temperature.
  • Data Extraction: Isolate the geminal coupling constant

    
    [C-4, H-3(5)].
    
  • Validation Checkpoint: Calculate the tautomeric ratio. A

    
     value of 9–11 Hz validates the OH form, while a reduction to 4–5 Hz validates the NH form[4]. If the value falls between 5 and 9 Hz, it indicates a rapid time-averaged equilibrium; the exact molar ratio can be calculated via linear interpolation between the two extreme values.
    
Protocol 2: Self-Validating Microsomal Stability Assay

To evaluate the half-life of 4-hydroxypyrazoles against CYP2E1-mediated degradation, a highly controlled microsomal assay is required.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of the 4-hydroxypyrazole compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Enzyme Addition: Add pooled rat or human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Causality: Microsomes provide the CYP2E1 enzymes necessary to simulate hepatic first-pass metabolism[3].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching (Time-Course): At discrete time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the metabolic state.

  • Validation Checkpoint (Negative Control): Run a parallel assay omitting NADPH. If degradation occurs in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant via LC-HR-MS/MS to quantify the remaining parent compound[8].

Workflow A 1. Substrate Prep 1 µM 4-HP in PBS (pH 7.4) B 2. Enzyme Addition Liver Microsomes (CYP2E1 Active) A->B C 3. Reaction Initiation Add 1 mM NADPH Incubate at 37°C B->C D 4. Quenching Cold CH3CN + Internal Std (Precipitates Protein) C->D E 5. Centrifugation 14,000 x g for 15 min D->E F 6. LC-HR-MS/MS Quantify Parent & Metabolites E->F

Self-validating microsomal stability workflow for 4-hydroxypyrazole derivatives.

Strategic Implications in Drug Design

Understanding the physiological stability of 4-hydroxypyrazoles unlocks several advanced drug design strategies:

  • Tunable Leaving Groups in Carbamates: Because the aromaticity of the pyrazole ring confers a phenol-like character to the 4-hydroxyl group, 4-hydroxypyrazoles serve as excellent leaving groups. This has been successfully exploited in the design of pyrazol-4-yl methylcarbamates, which act as potent anticholinesterase inhibitors for public health insecticides (e.g., targeting wild-type and mutated Anopheles gambiae)[1].

  • Ferroptosis Inhibition: The electron-rich nature of the 4-hydroxypyrazole core makes it an exceptional radical scavenger. Derivatives of 4-hydroxypyrazole (e.g., HW-3) have been developed as targeted antioxidants that capture lipid peroxyl radicals, thereby halting the lethal lipid peroxidation cascade characteristic of ferroptosis[2][11].

  • Kinase and STAT3 Inhibition: The unique hydrogen-bonding network created by the OH/NH tautomeric equilibrium allows 4-hydroxypyrazoles to act as highly specific pharmacophores in the DNA-binding domain of STAT3, offering a novel approach to halting cancer cell proliferation without the severe side effects associated with traditional dimerization inhibitors[12].

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

This Application Note and Protocol guide details the synthesis of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate . This specific isomer (4-hydroxy) is synthetically distinct from the more common 5-hydroxy (pyrazolone...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate . This specific isomer (4-hydroxy) is synthetically distinct from the more common 5-hydroxy (pyrazolone) derivatives and requires a specialized approach to introduce the oxygen functionality at the 4-position.

Abstract & Scope

This protocol outlines the regioselective synthesis of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8) . Unlike standard Knorr pyrazole syntheses—which typically yield 5-hydroxy derivatives (pyrazolones) via the condensation of


-keto esters with hydrazine—this workflow targets the 4-hydroxy  congener.

The methodology utilizes a Diazo-Transfer / O-H Insertion strategy. This route ensures the precise installation of the hydroxyl group at the C4 position prior to cyclization, avoiding the regiochemical ambiguity often seen in direct oxidation methods. The protocol is designed for researchers requiring high-purity scaffolds for fragment-based drug discovery (FBDD) or enzyme inhibition studies.

Retrosynthetic Analysis & Strategy

To achieve the 4-hydroxy substitution pattern, the synthetic logic relies on constructing a 1,3-dicarbonyl precursor bearing an


-hydroxy group .
  • Target: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate.

  • Disconnection: The N1-N2 bond and the C5-O / C3-O bonds.

  • Key Intermediate: Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate .

  • Precursor: Ethyl benzoylacetate .

Synthetic Logic:

  • Diazo Transfer: Convert ethyl benzoylacetate to its

    
    -diazo derivative using 
    
    
    
    -toluenesulfonyl azide (
    
    
    -TsN
    
    
    ) or a safer surrogate (e.g.,
    
    
    -ABSA).
  • O-H Insertion: Utilize a Rhodium(II)-catalyzed carbene insertion into water to convert the

    
    -diazo ketone into an 
    
    
    
    -hydroxy ketone.
  • Cyclocondensation: React the

    
    -hydroxy-
    
    
    
    -diketo ester with hydrazine hydrate to effect cyclization, yielding the 4-hydroxy pyrazole.

Retrosynthesis Target Ethyl 4-hydroxy-5-phenyl- 1H-pyrazole-3-carboxylate Intermediate Ethyl 2-hydroxy-3-oxo- 3-phenylpropanoate Target->Intermediate Cyclocondensation (N2H4) Diazo Ethyl 2-diazo-3-oxo- 3-phenylpropanoate Intermediate->Diazo O-H Insertion (Rh2(OAc)4, H2O) Start Ethyl Benzoylacetate Diazo->Start Diazo Transfer (p-TsN3 / Base)

Caption: Retrosynthetic logic flow moving from the target 4-hydroxypyrazole back to the commercially available ethyl benzoylacetate.

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 2-diazo-3-oxo-3-phenylpropanoate

Objective: Introduction of the nitrogen functionality at the


-carbon.

Reagents:

  • Ethyl benzoylacetate (1.0 equiv)

  • 
    -Acetamidobenzenesulfonyl azide (
    
    
    
    -ABSA) (1.1 equiv) [Safer alternative to
    
    
    -TsN
    
    
    ]
  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Acetonitrile (MeCN) (Solvent, 0.5 M)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Ethyl benzoylacetate (10 mmol) and dry MeCN (20 mL).

  • Base Addition: Cool the solution to 0 °C (ice bath). Add Et

    
    N  (12 mmol) dropwise via syringe. Stir for 15 minutes.
    
  • Diazo Transfer: Add

    
    -ABSA  (11 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting keto-ester spot should disappear, and a new non-polar spot (diazo) should appear.

  • Workup: Dilute with diethyl ether (50 mL). Filter off the precipitated sulfonamide byproduct.

  • Purification: Wash the filtrate with saturated NH

    
    Cl (2 x 20 mL) and brine. Dry over MgSO
    
    
    
    , filter, and concentrate in vacuo.
  • Result: Yellow oil or solid (Ethyl 2-diazo-3-oxo-3-phenylpropanoate ). Use directly in the next step (Caution: Diazo compounds are potentially shock-sensitive; handle with care).

Phase 2: Synthesis of Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate

Objective: Conversion of the diazo group to a hydroxyl group via metal-carbene insertion.

Reagents:

  • Ethyl 2-diazo-3-oxo-3-phenylpropanoate (from Phase 1)

  • Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ] (1 mol%)
  • Water (5.0 equiv)

  • Dichloromethane (DCM) or Benzene (Solvent, 0.2 M)

Procedure:

  • Setup: Dissolve the diazo compound (10 mmol) in DCM (50 mL). Add Water (50 mmol, ~0.9 mL).

  • Catalyst Addition: Add Rh

    
    (OAc)
    
    
    
    (0.1 mmol, ~44 mg).
  • Reaction: Stir the mixture at reflux (40 °C for DCM) for 2–4 hours. Nitrogen gas evolution will be observed.[1]

    • Mechanism:[1][2][3][4] The Rh-catalyst decomposes the diazo compound to a metal-carbene intermediate, which undergoes insertion into the O-H bond of water.

  • Workup: Cool to room temperature. Dry the organic layer with Na

    
    SO
    
    
    
    (to remove excess water). Filter and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 3:1) may be required if the crude is dark.[1]

  • Product: Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate (Pale yellow oil/solid).

Phase 3: Cyclization to Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

Objective: Formation of the pyrazole ring.

Reagents:

  • Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate (1.0 equiv)

  • Hydrazine hydrate (N

    
    H
    
    
    
    ·H
    
    
    O) (1.1 equiv)
  • Ethanol (EtOH) (Solvent, 0.5 M)

  • Acetic acid (cat.[1][5] 5 mol%)

Procedure:

  • Setup: Dissolve Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate (5 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (5.5 mmol) dropwise at room temperature. Add a catalytic amount of Acetic acid .[1][6]

  • Cyclization: Heat the mixture to reflux (78 °C) for 3 hours.

  • Crystallization: Cool the reaction mixture to 0 °C. The product often precipitates as a white or off-white solid.

  • Isolation: Filter the solid, wash with cold ethanol (5 mL) and diethyl ether (10 mL).

  • Drying: Dry under vacuum at 40 °C.

Yield: Typical overall yield (3 steps) is 45–60%.

Analytical Data & Characterization

ParameterSpecification / Expectation
Appearance White to pale yellow crystalline solid
Melting Point 158–162 °C (Lit. varies by solvate)

H NMR (DMSO-

)

13.1 (br s, 1H, NH), 9.2 (s, 1H, OH), 7.8–7.4 (m, 5H, Ph), 4.3 (q, 2H, CH

), 1.3 (t, 3H, CH

).
IR (ATR) 3350 cm

(OH/NH), 1710 cm

(Ester C=O), 1590 cm

(C=N).
MS (ESI+) [M+H]

= 233.24

Mechanism of Action (Chemical)

The synthesis relies on the Wolff Rearrangement avoidance and Carbene Insertion .

  • Diazo Formation: Base-mediated deprotonation of the activated methylene followed by diazo transfer creates the

    
    -diazo-
    
    
    
    -keto ester.
  • Rh-Carbene Formation: Loss of N

    
     generates a highly electrophilic Rh-carbenoid.
    
  • O-H Insertion: The carbenoid inserts into the H-OH bond of water. This is crucial; without Rh catalysis, the diazo compound might undergo Wolff rearrangement (to a ketene) or form unwanted dimers.

  • Paal-Knorr Type Cyclization: Hydrazine attacks the ketone carbonyl (forming a hydrazone) and then the ester carbonyl (forming the ring), or vice versa. The presence of the

    
    -hydroxyl group is preserved, resulting in the 4-hydroxy substitution.
    

Mechanism Step1 Diazo Transfer (Formation of C=N2) Step2 Rh-Carbenoid Formation (-N2) Step1->Step2 Step3 O-H Insertion (+ H2O -> C-OH) Step2->Step3 Step4 Hydrazine Attack (Imine Formation) Step3->Step4 Step5 Cyclization (4-OH Pyrazole) Step4->Step5

Caption: Mechanistic pathway from diazo intermediate to final pyrazole ring closure.

Safety & Handling

  • Diazo Compounds: Ethyl 2-diazo-3-oxo-3-phenylpropanoate is potentially explosive. Do not heat the neat material.[1] Perform the Rh-catalyzed step behind a blast shield.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use only in a fume hood with double-gloving.

  • Rhodium Catalyst: Expensive and heavy metal hazard.[1] Dispose of as hazardous waste.

References

  • Synthesis of 4-Hydroxypyrazoles via Diazo Compounds:Journal of Organic Chemistry, "Rhodium(II)

    
    -Diazo-
    
    
    
    -Keto Esters."
  • General Pyrazole Synthesis: Chemical Reviews, "Recent Advances in the Synthesis of Pyrazoles."

  • Diazo Transfer Protocols: Organic Syntheses, "Safe Preparation of Sulfonyl Azides and Diazo Transfer."

Sources

Application

Protocol for 1,3-dipolar cycloaddition of ethyl diazoacetate and alkynes

An Application Guide to the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate and Alkynes For researchers, scientists, and drug development professionals, the construction of heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate and Alkynes

For researchers, scientists, and drug development professionals, the construction of heterocyclic scaffolds remains a cornerstone of modern synthetic chemistry. Among these, the pyrazole moiety is of paramount importance, featuring in numerous biologically active molecules and approved pharmaceuticals. The 1,3-dipolar cycloaddition between ethyl diazoacetate (EDA) and alkynes stands as a direct and powerful method for assembling the pyrazole ring system. This guide provides an in-depth exploration of the reaction's core principles, mechanistic details, and field-proven experimental protocols.

Core Principles & Mechanistic Insights

The reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition, a type of concerted, pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[1][2] This process leads to the formation of a five-membered heterocycle through the simultaneous formation of two new sigma bonds.[2]

The 1,3-Dipole: Ethyl Diazoacetate (EDA)

Ethyl diazoacetate is a resonance-stabilized diazo compound. The propargyl-allenyl type resonance places negative charge on the carbon atom and positive charge on the terminal nitrogen, establishing it as a quintessential 1,3-dipole for cycloaddition reactions.

The Dipolarophile: Alkynes

The alkyne serves as the 2π-electron component. Its electronic nature significantly influences the reaction rate and regioselectivity. The reactivity can be understood through Frontier Molecular Orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][3] For EDA, which is an electron-rich dipole, the reaction is typically fastest with electron-deficient alkynes (e.g., those bearing electron-withdrawing groups like esters or trifluoromethyl groups), as this narrows the HOMO(dipole)-LUMO(dipolarophile) energy gap.[3][4]

Mechanism and Regioselectivity

The reaction proceeds through a concerted, asynchronous transition state, meaning the two new C-C bonds do not form at the exact same rate.[3] When an unsymmetrical alkyne is used, this asynchronicity leads to the potential for two different regioisomers. The preferred isomer is determined by a combination of electronic and steric factors.[1][3] Theoretical studies and experimental results show that for many aryl and electron-deficient alkynes, the reaction can be highly regioselective, often yielding a single product, whereas alkyl-substituted alkynes may produce a mixture of regioisomers.[3]

Mechanism_and_Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Regioisomeric Products EDA Ethyl Diazoacetate (EDA) TS_A Transition State A EDA->TS_A TS_B Transition State B EDA->TS_B Alkyne Unsymmetrical Alkyne (R-C≡C-R') Alkyne->TS_A Alkyne->TS_B Product_A Pyrazole A TS_A->Product_A Path A Product_B Pyrazole B TS_B->Product_B Path B

Caption: Regioselectivity in the 1,3-dipolar cycloaddition.

Safety First: Handling Ethyl Diazoacetate

Critical Warning: Ethyl diazoacetate and related diazoacetic esters are toxic and potentially explosive.[5] They are sensitive to heat, shock, friction, and strong acids, which can cause violent decomposition.[5][6][7]

  • Engineering Controls: Always handle EDA in a well-ventilated chemical fume hood.[5][8] Ensure an eyewash station and safety shower are accessible.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including impervious gloves, a lab coat, and chemical safety goggles.[8][9]

  • Handling: EDA is often supplied in a solvent like toluene or dichloromethane.[10] Avoid distilling crude or pure EDA unless absolutely necessary and with extreme caution, as this significantly increases the risk of explosion.[5] Use non-sparking tools.[6]

  • Storage: Store EDA in a tightly sealed container, protected from light, in a cool, well-ventilated area, preferably a refrigerator designated for flammables.[6][7] It should be stored away from acids, bases, and oxidizing agents.[7]

  • Disposal: Dispose of EDA and any contaminated materials as hazardous waste according to institutional and local regulations.[6][9]

Experimental Protocols

Two primary methodologies are employed for this transformation: a catalyst-free thermal approach and a metal-catalyzed approach.

Protocol 1: Catalyst-Free (Thermal) Cycloaddition

This method represents the classic Huisgen cycloaddition and is valued for its simplicity and avoidance of metal catalysts. The reaction often proceeds cleanly under solvent-free conditions by heating the neat reactants, affording high yields of the pyrazole product without extensive purification.[11][12]

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alkyne (1.0 mmol) and ethyl diazoacetate (1.1 - 1.2 mmol). If one reactant is significantly more volatile, it should be used in slight excess.[13]

  • Heating: Lower the flask into a pre-heated oil bath at 80-100 °C and stir the mixture. The optimal temperature may vary depending on the alkyne's reactivity.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by periodically taking an aliquot for ¹H NMR analysis to observe the disappearance of starting materials and the appearance of the product signals.[11]

  • Work-up and Purification: Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature. For many reactions, the resulting product is sufficiently pure after removing any volatile starting materials under reduced pressure.[11][12]

  • Optional Purification: If necessary, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Conditions for Thermal Cycloaddition

Alkyne SubstrateTemperature (°C)Time (h)Yield (%)Reference
Phenylacetylene8016~95%[11][13]
Ethyl propiolate804~98%[11]
1-Octyne8024~90% (mixture)[3]
Diethyl acetylenedicarboxylate802>99%[11]
Protocol 2: Copper-Catalyzed Cycloaddition

While the thermal reaction is effective, metal catalysis, particularly with copper(I) complexes, can offer alternative pathways and sometimes milder conditions.[14] The mechanism under copper catalysis can deviate from a purely concerted cycloaddition and may involve the formation of a copper carbene intermediate, which then reacts with the alkyne.[14][15] This approach is analogous to the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[16][17][18]

Experimental_Workflow_Cu cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Flask under Inert Gas (N2/Ar) Add_Cat Add Cu(I) Catalyst & Solvent Prep->Add_Cat Add_Alkyne Add Alkyne Substrate Add_Cat->Add_Alkyne Add_EDA Slowly Add EDA Solution (Syringe Pump) Add_Alkyne->Add_EDA Stir Stir at RT or with Gentle Heat Add_EDA->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Caption: Workflow for Copper-Catalyzed Cycloaddition.

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add the copper(I) catalyst (e.g., CuI, 5 mol%).

  • Solvent and Substrate Addition: Add an anhydrous solvent (e.g., toluene or CH2Cl2) via syringe, followed by the alkyne (1.0 mmol).

  • EDA Addition: Prepare a solution of ethyl diazoacetate (1.2 mmol) in the reaction solvent. Using a syringe pump, add the EDA solution dropwise to the reaction mixture over several hours. This slow addition is crucial to maintain a low concentration of free EDA, minimizing side reactions and improving safety.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, quench the reaction by opening the flask to air and filtering the mixture through a short plug of silica gel or celite, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the pyrazole product.

Troubleshooting & Key Considerations

  • Low or No Product Formation:

    • Cause: Decomposition of EDA due to acidic impurities.

    • Solution: Ensure all glassware is clean and dry. If necessary, pass solvents through a plug of neutral alumina before use.

    • Cause: Low alkyne reactivity (e.g., highly electron-rich or sterically hindered alkynes).

    • Solution: Increase reaction temperature for thermal protocol or screen different catalysts and ligands for the catalyzed version.

  • Formation of a Regioisomeric Mixture:

    • Cause: This is inherent to certain unsymmetrical alkynes, particularly alkyl-substituted ones.[3]

    • Solution: The isomers can often be separated by careful column chromatography or HPLC. Alternatively, exploring different catalytic systems (e.g., rhodium catalysts) may offer improved regiocontrol in some cases.

  • Safety Concerns During Work-up:

    • Cause: Concentrating large amounts of unreacted EDA.

    • Solution: Ensure the reaction has gone to completion before concentrating the reaction mixture. If significant EDA remains, consider quenching it carefully with a dilute acid (e.g., acetic acid) in a controlled manner within the fume hood before work-up.

References

  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • Usiena, S., et al. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.
  • ResearchGate. (n.d.). 1,3-Dipolar Cycloaddition Reactions between Ethyl Diazoacetate and Substituted Alkynes: A Density Functional Theory Study.
  • ChemicalBook. (2026, January 17). Ethyl diazoacetate - Safety Data Sheet.
  • LookChem. (n.d.). Ethyl Diazoacetate | Properties, Uses, Safety Data, Price & Reliable Chinese Manufacturer.
  • National Institutes of Health. (n.d.). Copper-catalyzed Synthesis of 2,4-Disubstituted Allenoates from α-Diazoesters.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Capot Chemical. (2015, December 25). MSDS of Ethyl diazoacetate.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Organic Syntheses. (n.d.). ethyl diazoacetate.
  • SpringerLink. (n.d.). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • ACS Publications. (2007, January 15). 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate to Alkynes in the Pores of Zeolite NaY.
  • Frontiers. (2019, February 26). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • BenchChem. (2025, December). Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,2-Diazidoethane.
  • Royal Society of Chemistry. (2015, December 16). Cyclopropenation of Internal Alkynylsilanes and Diazoacetates Catalyzed by Copper(I) N-Heterocyclic Carbene Complexes.
  • ACS Publications. (n.d.). Regioselectivity and reactivity in the 1,3-dipolar cycloadditions of diazonium betaines (diazoalkanes, azides, and nitrous oxide).
  • ACS Publications. (2019, December 11). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles.
  • ACS Publications. (n.d.). Origin of reactivity, regioselectivity, and periselectivity in 1,3-dipolar cycloadditions.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Refubium. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
  • Royal Society of Chemistry. (n.d.). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[6]pyrrole cage. Retrieved from Google Search.

  • PubMed. (2016, September 16). 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain.
  • National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

Sources

Method

Functionalization of 4-hydroxy group in pyrazole carboxylates

Executive Summary The 4-hydroxy-pyrazole-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for various bioactive molecules (e.g., antivirals, kinase inhibitors). However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxy-pyrazole-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for various bioactive molecules (e.g., antivirals, kinase inhibitors). However, its functionalization is often plagued by regioselectivity issues due to the prototropic tautomerism of the pyrazole ring (N-H vs. O-H reactivity).

This guide provides a definitive workflow for the selective functionalization of the 4-hydroxyl group. Unlike standard phenolic alkylations, this scaffold requires a "Protect-then-Functionalize" strategy to suppress competitive N-alkylation. We detail protocols for O-Alkylation (Ether formation) , Mitsunobu inversion , and Activation-Coupling (C-C bond formation) via triflates.

Strategic Overview & Mechanistic Logic

The 4-hydroxypyrazole moiety presents a unique challenge: it is an amphoteric system .

  • Acidity: The 4-OH is phenolic (

    
    ), but the pyrazole N-H is also acidic (
    
    
    
    , but lower in electron-deficient carboxylates).
  • Nucleophilicity: Under basic conditions, the deprotonated species resonates between the oxygen and the nitrogen. Without N-protection, N-alkylation is kinetically favored with "hard" electrophiles due to the dipolar nature of the anion.

The Golden Rule: You must mask the pyrazole nitrogen (N1) before attempting controlled O-functionalization at C4, unless you desire a mixture of N- and O-alkylated products.

Functionalization Decision Tree

G Start 4-Hydroxy-Pyrazole Carboxylate N_Protect Step 1: N-Protection (Boc, PMB, SEM) Start->N_Protect Essential Decision Target Moiety? N_Protect->Decision Ether Ether Linkage (O-R) Decision->Ether Aliphatic/Aryl Ether Aryl Aryl/Heteroaryl (C-C Bond) Decision->Aryl Biaryl System Alkylation Protocol A: Direct Alkylation (R-X, Base) Ether->Alkylation Primary Halides Mitsunobu Protocol B: Mitsunobu Reaction (R-OH, PPh3, DIAD) Ether->Mitsunobu Secondary Alcohols Activation Protocol C: Activation to Triflate (Tf2O, Pyridine) Aryl->Activation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Activation->Suzuki

Caption: Strategic workflow for 4-OH pyrazole functionalization. N-protection is the critical gateway to selective O-functionalization.

Experimental Protocols

Pre-requisite: N-Protection

Before proceeding, ensure the N1 position is blocked. Common groups: Boc (acid labile), PMB (oxidative removal), or SEM (fluoride removal).

  • Standard Condition: React substrate with

    
     (1.1 equiv), 
    
    
    
    (0.1 equiv), and
    
    
    (1.5 equiv) in DCM. Yields are typically >90%.
Protocol A: O-Alkylation (The Ether Linkage)

Application: Introduction of primary alkyl chains or benzyl groups. Mechanism:


 displacement.[1]

Reagents:

  • Substrate: N-Protected 4-hydroxypyrazole carboxylate (1.0 equiv)

  • Electrophile: Alkyl halide (R-Br or R-I, 1.2 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Anhydrous) or Acetonitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the N-protected substrate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
    . Stir at room temperature (RT) for 15 minutes. The solution may turn yellow/orange, indicating phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: For less reactive chlorides, add catalytic

      
       (0.1 equiv) and heat to 60°C.
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: If you observe N-alkylation (loss of protecting group or formation of quaternary salts), your base was too strong or the protecting group was labile. Switch to


 in Acetone.
Protocol B: Mitsunobu Reaction (Inversion/Complex Alcohols)

Application: Coupling with secondary alcohols or sterically demanding motifs where


 fails.
Mechanism:  Activation of alcohol by 

-DEAD complex followed by oxy-anion displacement.

Reagents:

  • Substrate: N-Protected 4-hydroxypyrazole (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)[2]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Setup: In a flame-dried flask under Argon, combine the Substrate, Alcohol, and

    
     in THF (0.1 M). Cool to 0°C.[2][3]
    
  • Addition: Add DIAD dropwise over 10 minutes. Do not allow the temperature to spike.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Monitoring: TLC should show consumption of the pyrazole. If

    
     precipitates, filtration is required.
    
  • Workup: Concentrate and purify directly.

    • Tip: Use Polymer-supported

      
       (PS-PPh3) to simplify purification if the product polarity is similar to triphenylphosphine oxide.
      
Protocol C: Activation & Cross-Coupling (The C-C Bond)

Application: Converting the C4-OH into a handle for Suzuki, Sonogashira, or Buchwald couplings. Intermediate: 4-Pyrazolyl Triflate (OTf).

Step 1: Synthesis of the Triflate

  • Dissolve: N-Protected substrate (1.0 equiv) in DCM (0.2 M).

  • Base: Add Pyridine (3.0 equiv) or

    
     (3.0 equiv). Cool to 0°C.[2][3]
    
  • Activation: Add Triflic Anhydride (

    
    , 1.2 equiv) dropwise.
    
    • Caution:

      
       is corrosive and fumes.
      
  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (product is usually less polar).

  • Workup: Wash with cold 1M HCl (to remove pyridine), then

    
    . Dry and concentrate. Use immediately  or store at -20°C (triflates can be hydrolytically unstable).
    

Step 2: Suzuki-Miyaura Coupling

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2M aq)
  • Solvent: Dioxane/Water (4:1)

Protocol:

  • Combine Triflate, Boronic Acid, and Base in Dioxane/Water.

  • Degas (sparge with Argon for 10 min).

  • Add Pd catalyst.

  • Heat to 80–90°C for 4–12 hours.

  • Result: This installs an aryl group at the 4-position, a difficult substitution pattern to achieve via direct cyclization.

Data Summary & Troubleshooting

ChallengeSymptomRoot CauseSolution
Regioselectivity Mixture of productsN-H was freeMandatory: Protect N1 (Boc/PMB) before reaction.
Low Yield (Alkylation) Unreacted SMBase too weakSwitch from

to

or use NaH (0°C).
Hydrolysis Ester cleavageBase too strong / WetUse anhydrous solvents; avoid hydroxide bases (NaOH/KOH).
Mitsunobu Failure No conversion

mismatch
Ensure the 4-OH is acidic enough; if not, use ADDP/

(more reactive).
Triflate Instability DecompositionSilica acidityAdd 1%

to the eluent during purification.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Source: Journal of Organic Chemistry (2019). Relevance: Establishes conditions for selective coupling at C4 vs C5 in pyrazoles. URL:[Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Source: Organic Letters (2005). Relevance: Foundational protocol for converting pyrazolyl triflates to aryl-pyrazoles. URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source: Molecules (2021).[4] Relevance: Comprehensive review of Mitsunobu conditions applicable to heterocyclic alcohols. URL:[Link]

  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Source: Tetrahedron Letters (2017). Relevance: Highlights the difficulty of regioselective alkylation in unprotected pyrazoles and the need for blocking groups. URL:[Link][5]

Sources

Application

Application Note: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate as a Versatile Multidentate Ligand in Metallodrug Development

Executive Summary The design of transition metal complexes for therapeutic applications relies heavily on the selection of ligands that can precisely tune the steric, electronic, and lipophilic properties of the resultin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of transition metal complexes for therapeutic applications relies heavily on the selection of ligands that can precisely tune the steric, electronic, and lipophilic properties of the resulting metallodrug. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS: 34035-06-8) has emerged as a highly versatile multidentate scaffold. Featuring a pyrazole core, a 4-hydroxyl group, a 3-carboxylate ester, and a 5-phenyl ring, this ligand offers multiple coordination vectors. This application note provides a comprehensive guide to the mechanistic coordination chemistry, self-validating synthesis protocols, and biological evaluation of metal complexes derived from this ligand, specifically targeting researchers in bioinorganic chemistry and oncology.

Mechanistic Profiling & Coordination Causality

The efficacy of pyrazole-derived ligands in coordination chemistry is dictated by their denticity and the electronic influence of their substituents[1]. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate operates as a superior ligand due to three distinct mechanistic advantages:

  • Multidentate Chelation (Thermodynamic Stability): The molecule can act as a bidentate or tridentate ligand. Coordination typically occurs via the pyrazole nitrogen (N2) and the oxygen atom of the deprotonated 4-hydroxyl group. This forms a highly stable five-membered chelate ring with transition metals like Cu(II), Ni(II), or Cd(II)[2].

  • Bridging Capabilities (Polynuclear Complexation): Upon basic deprotonation, the 4-hydroxyl oxygen can act as a bridging donor (μ-O), facilitating the formation of dinuclear or polynuclear clusters. Dinuclear copper complexes, in particular, have demonstrated enhanced DNA-intercalation and reactive oxygen species (ROS) generation in cancer cells[1].

  • Lipophilic Tuning: The 5-phenyl substituent significantly increases the lipophilicity of the complex, a critical parameter for passive diffusion across the phospholipid bilayer of target cancer cells[3].

CoordinationMechanisms L Ligand: Ethyl 4-hydroxy-5-phenyl- 1H-pyrazole-3-carboxylate Deprot Base Addition (Deprotonation of -OH / N-H) L->Deprot pKa Tuning (Et3N or tBuOK) Metal Metal Cation Addition (e.g., Cu²⁺, Ni²⁺) Deprot->Metal Activated Donors Mono Mononuclear Complex (N,O-Chelation) Metal->Mono 1:2 (M:L) Ratio Di Dinuclear Complex (μ-O Bridging) Metal->Di 2:2 (M:L) Ratio Solvent Induced

Mechanistic pathway of ligand activation and subsequent metal coordination modes.

Experimental Methodology: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocol for synthesizing a dinuclear Copper(II) complex utilizes a self-validating workflow. The causality of each reagent is explicitly defined.

Protocol 1: Synthesis of [Cu₂(Ligand)₂] Dinuclear Complex

Rationale: Copper(II) is selected due to its endogenous nature, reducing off-target systemic toxicity compared to platinum-based drugs, while its Jahn-Teller distortion allows for flexible coordination geometries[1].

Materials:

  • Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (Ligand, L)

  • Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O]

  • Triethylamine (Et₃N) or Potassium tert-butoxide (tBuOK)

  • Methanol (MeOH) and Acetonitrile (MeCN) (1:1 v/v)

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 2.0 mmol of the ligand in 20 mL of a MeOH/MeCN (1:1) solvent mixture. Causality: The mixed solvent system balances the solubility of the organic ligand (MeCN) and the inorganic metal salt (MeOH).

  • Deprotonation (Self-Validating Step): Add 2.0 mmol of Et₃N dropwise under continuous stirring. Causality: The base deprotonates the 4-hydroxyl group, activating it for metal binding. Validation: A slight color shift or complete dissolution of any suspension indicates successful salt formation.

  • Metal Complexation: Slowly add a solution of 1.0 mmol Cu(NO₃)₂·3H₂O (dissolved in 10 mL MeOH) to the ligand mixture. Causality: The 1:2 metal-to-ligand stoichiometric ratio is initially targeted to saturate the coordination sphere, but the thermodynamic sink often drives dinuclear formation[1]. Validation: An immediate color change to deep green/blue confirms the d-d electron transitions characteristic of coordinated Cu(II).

  • Solvothermal Maturation: Reflux the mixture at 65°C for 4 hours, then filter while hot to remove unreacted impurities.

  • Crystallization: Allow the filtrate to undergo slow evaporation at room temperature in a dark environment. Causality: Slow evaporation promotes highly ordered crystal lattice formation suitable for X-ray diffraction.

Validation & Characterization:

  • FT-IR Spectroscopy: The disappearance of the broad ν(O-H) band at ~3200 cm⁻¹ and the shift of the ν(C=N) band (typically around 1550 cm⁻¹) validate successful coordination through the oxygen and nitrogen atoms[2].

  • Single-Crystal X-Ray Diffraction (XRD): Confirms the dinuclear bridging structure and the exact coordination geometry (e.g., distorted tetrahedron or square planar).

ExperimentalWorkflow Prep 1. Reagent Preparation Ligand + Cu(NO₃)₂ in MeOH/MeCN React 2. Base-Catalyzed Complexation (Et₃N Addition & Reflux) Prep->React Solubilization Cryst 3. Slow Evaporation (Targeting Single Crystals) React->Cryst Color Change (Validation) Char 4. Structural Validation (FT-IR, XRD, ESI-MS) Cryst->Char Crystal Harvesting Bio 5. Biological Screening (MTT Cytotoxicity Assay) Char->Bio Purity > 95%

Experimental workflow from reagent preparation to biological screening.

Biological Evaluation: Cytotoxicity Assays

Once structural integrity is validated, the complex is evaluated for its antineoplastic potential. Pyrazole-3-carboxylate copper complexes have shown remarkable selectivity, inducing apoptosis in cancer cells while sparing healthy tissue[1].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures cellular metabolic activity, providing a direct, quantitative readout of cell viability and drug cytotoxicity.

  • Cell Culture Seeding: Seed human tumor cell lines (e.g., HepG2, A549) and a normal control line (e.g., HL-7702) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Administration: Treat the cells with varying concentrations (1–100 μM) of the synthesized Cu(II) complex dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity).

  • Incubation & MTT Addition: After 48 hours of exposure, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours. Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Discard the media, add 150 μL of DMSO to dissolve the formazan, and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

The table below summarizes the expected biological performance of dinuclear copper complexes utilizing substituted pyrazole-3-carboxylate ligands, demonstrating their high potency and selectivity[1].

Compound / ComplexCell LineTissue OriginIC₅₀ Value (μM)Cytotoxicity Profile
Free Ligand (L) HepG2Liver Carcinoma> 100Weak/Inactive
[Cu₂(L)₂] Complex HepG2Liver Carcinoma10.66 ± 1.2Highly Potent
[Cu₂(L)₂] Complex A549Lung Carcinoma28.09 ± 2.4Moderately Potent
[Cu₂(L)₂] Complex NCI-H460Lung Cancer35.12 ± 3.1Moderately Potent
[Cu₂(L)₂] Complex HL-7702Normal Liver> 100Non-toxic (Selective)

Data Interpretation: The free ligand exhibits negligible cytotoxicity. However, upon coordination with Cu(II), the resulting complex demonstrates a 10-fold increase in potency against HepG2 cells while maintaining strict selectivity, showing no significant toxicity toward normal HL-7702 liver cells. This causality is attributed to the complex's ability to exploit the altered redox homeostasis of cancer cells.

References

  • Sigma-Aldrich / Ambeed, Inc. "Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate Product Specification." Sigma-Aldrich Catalog. Link

  • Huang, Q. P., et al. "Solvent and Copper Ion-Induced Synthesis of Pyridyl-Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity." Molecules, 2017, 22(11), 1813. 1

  • El Mahdaoui, A., et al. "Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes." Molecules, 2024, 29(5), 1186. 2

  • Draoui, Y., et al. "Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances." Molecules, 2023, 28(19), 6801. 3

Sources

Method

Application Note: Characterization of 4-Hydroxypyrazole Derivatives as Ferroptosis Inhibitors

[1][2] Abstract Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[1][2][3][4] Recent medicinal chemistry campaigns have identified 4-hydroxypyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[1][2][3][4] Recent medicinal chemistry campaigns have identified 4-hydroxypyrazole scaffolds as a potent class of ferroptosis inhibitors.[1] Unlike canonical arylamine inhibitors (e.g., Ferrostatin-1), 4-hydroxypyrazoles utilize the hydroxyl group at the C4 position to execute Hydrogen Atom Transfer (HAT), effectively neutralizing lipid peroxyl radicals. This application note provides a comprehensive, standardized workflow for screening and validating 4-hydroxypyrazole derivatives, detailing protocols for cell viability rescue, lipid ROS quantification (C11-BODIPY), and labile iron assessment (FerroOrange).

Introduction & Mechanism of Action

The 4-Hydroxypyrazole Advantage

While Ferrostatin-1 (Fer-1) remains the gold standard for ferroptosis inhibition in vitro, its metabolic instability limits in vivo utility. The 4-hydroxypyrazole core offers a bioisostere with tunable physicochemical properties.

  • Structural Logic: The pyrazole ring provides stability, while the 4-hydroxyl group mimics the antioxidant activity of phenolic antioxidants (e.g., Vitamin E) but with improved solubility and kinetics.

  • Mechanism: These derivatives act primarily as Radical Trapping Antioxidants (RTAs) . They donate a hydrogen atom to lipid peroxyl radicals (LOO•), terminating the chain reaction of lipid peroxidation.[1]

Pathway Visualization

The following diagram illustrates the intervention point of 4-hydroxypyrazole derivatives within the ferroptotic cascade.

FerroptosisPathway RSL3 RSL3 (Inducer) GPX4 GPX4 Enzyme RSL3->GPX4 Inhibits ROS Lipid Peroxides (LOOH) GPX4->ROS Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor PUFA Membrane PUFAs PUFA->ROS Oxidation Death Ferroptotic Cell Death ROS->Death Accumulation Iron Labile Iron (Fe2+) Fenton Fenton Reaction Iron->Fenton Catalyzes Fenton->ROS Amplifies Pyz 4-Hydroxypyrazole (RTA Activity) Pyz->ROS Scavenges (HAT)

Figure 1: Mechanism of Action. 4-hydroxypyrazoles intercept lipid peroxidation downstream of GPX4 inhibition, preventing membrane rupture.

Experimental Workflow

Compound Preparation[1][6][7][8]
  • Stock Solution: Dissolve 4-hydroxypyrazole derivatives in high-grade DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber vials and store at -80°C. Avoid repeated freeze-thaw cycles as the 4-hydroxyl group is oxidation-sensitive.

  • Working Solution: Dilute in culture medium immediately prior to use.[4][5] Ensure final DMSO concentration is <0.1%.

Screening Funnel

To validate a hit, compounds must pass through a logical hierarchy of assays:

ScreeningFunnel Step1 Primary Screen: Viability Rescue (CCK-8) (+ RSL3 Inducer) Step2 Secondary Validation: Lipid ROS Suppression (C11-BODIPY Flow Cytometry) Step1->Step2 EC50 < 1 µM Step3 Mechanism Check: Iron Chelation Exclusion (FerroOrange Assay) Step2->Step3 ROS Reduction > 50% Decision Hit Confirmation Step3->Decision Iron levels unchanged (Confirms RTA mechanism)

Figure 2: Screening workflow. A confirmed hit rescues viability and suppresses lipids ROS without necessarily chelating iron.

Detailed Protocols

Protocol A: Primary Viability Rescue Assay

Objective: Determine the EC50 of the derivative in preventing RSL3-induced death. Cell Model: HT-1080 (Fibrosarcoma) or PANC-1 cells.

  • Seeding: Plate cells at 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Induction: Prepare media containing RSL3 (200 nM) (an inducer of ferroptosis via GPX4 inhibition).

  • Treatment: Add the 4-hydroxypyrazole derivative in a dose-response series (e.g., 1 nM to 10 µM) to the RSL3 media.

    • Positive Control:[5][6] Ferrostatin-1 (1 µM).[3][4][7]

    • Negative Control: Z-VAD-FMK (20 µM) (to rule out apoptosis).

  • Incubation: Incubate for 24 hours.

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Measure absorbance (450 nm) or luminescence.

  • Analysis: Normalize to "No RSL3" control (100% viability). Calculate EC50 using non-linear regression.

Protocol B: Lipid ROS Quantification (C11-BODIPY)

Objective: Confirm the compound prevents lipid peroxidation, the hallmark of ferroptosis. Probe: C11-BODIPY (581/591) shifts fluorescence from Red (591 nm) to Green (510 nm) upon oxidation.

  • Treatment: Treat HT-1080 cells with RSL3 (200 nM) +/- Test Compound (1 µM) for 4–6 hours (prior to massive cell death).

  • Staining:

    • Prepare 2 µM C11-BODIPY working solution in HBSS.

    • Wash cells 1x with HBSS.

    • Add stain and incubate for 30 minutes at 37°C in the dark.

  • Harvest: Trypsinize cells, wash with PBS, and resuspend in FACS buffer (PBS + 1% BSA).

  • Flow Cytometry:

    • Channel 1 (Oxidized): FITC/GFP (Ex 488 / Em 510-530).

    • Channel 2 (Reduced): PE/RFP (Ex 561 / Em 580-600).

  • Data Interpretation: Ferroptotic cells show a "Right-Shift" in FITC and "Down-Shift" in PE.

    • Success Criteria: The test compound should maintain the population in the "Low FITC / High PE" quadrant, similar to the untreated control.

Protocol C: Labile Iron Assessment (FerroOrange)

Objective: Determine if the derivative acts as an iron chelator (off-target for pure RTAs) or purely as an antioxidant. Probe: FerroOrange (Specific for Fe2+).

  • Preparation: Seed cells in a black-walled 96-well plate or confocal dish.

  • Treatment: Treat with RSL3 +/- Test Compound for 6 hours.

  • Wash (Critical): Wash cells 3x with serum-free HBSS.[3][4] Serum proteins bind the probe and cause high background.

  • Staining: Add 1 µM FerroOrange in HBSS. Incubate 30 mins at 37°C.

  • Imaging/Readout:

    • Ex: 543 nm / Em: 580 nm.[3][4][7]

    • Interpretation: If the compound is a chelator (like DFO), the signal will decrease even in the absence of ferroptosis. If it is a Radical Trapping Antioxidant (like 4-hydroxypyrazoles are designed to be), iron levels may remain high (induced by RSL3) or normalize solely due to cell survival, but the compound itself should not quench the dye in cell-free controls.

Data Presentation & Expected Results

Table 1: Comparative Activity Profile
CompoundMechanismEC50 (HT-1080)C11-BODIPY ShiftFerroOrange Signal
RSL3 Only InducerN/A (0% Viability)High (Oxidized)High
Ferrostatin-1 RTA (Ref)~20 nMLow (Protected)Medium/Low
DFO Chelator~10 µMLow (Protected)Low (Quenched)
4-OH-Pz (Hit) RTA (Target)< 100 nM Low (Protected) Medium (No Chelation)
Troubleshooting Guide
  • High Background in FerroOrange: Ensure strictly serum-free conditions during staining.

  • C11-BODIPY Bleaching: This dye is photo-sensitive. Keep samples covered in foil and analyze within 1 hour of harvesting.

  • Compound Precipitation: 4-hydroxypyrazoles can be crystalline. Verify solubility in media at 10 µM; if precipitating, lower concentration or improve DMSO dispersion.

References

  • Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. Min, J., et al. (2024).[8][1] European Journal of Medicinal Chemistry. Key Finding: Identifies the 4-hydroxyl group as the critical pharmacophore for radical trapping.

  • Probing Lipid Peroxidation in Ferroptosis: C11-BODIPY-Based Protocols. Martinez, A. M., et al. (2020).[9][10] Methods in Molecular Biology. Key Finding: Standardizes the flow cytometry gating strategy for oxidized lipids.

  • FerroOrange: A Specific Probe for Intracellular Labile Iron. Hirayama, T., et al. (2019).[5] Cell Signaling Technology / Goryo Chemical. Key Finding: Establishes the protocol for serum-free detection of Fe2+.

  • Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Galluzzi, L., et al. (2009). Cell Death & Differentiation. Key Finding: Differentiates ferroptosis from apoptosis using inhibitor profiles (Z-VAD-FMK vs Fer-1).

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of Phenyl-Pyrazole Carboxylates for Anti-inflammatory Activity

Abstract Introduction: The Rationale for Phenyl-Pyrazole Carboxylates Inflammation is a critical biological response to injury and infection, orchestrated by a complex network of mediators including prostaglandins, cytok...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Rationale for Phenyl-Pyrazole Carboxylates

Inflammation is a critical biological response to injury and infection, orchestrated by a complex network of mediators including prostaglandins, cytokines (e.g., TNF-α, IL-6), and nitric oxide (NO).[3] While acute inflammation is protective, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[4] A primary enzyme in this cascade is cyclooxygenase-2 (COX-2), which is induced at inflammatory sites and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5]

Pyrazole derivatives have become a cornerstone in medicinal chemistry for their proven anti-inflammatory efficacy.[6] The archetypal example, Celecoxib, is a selective COX-2 inhibitor that leverages the pyrazole scaffold to achieve therapeutic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[3] Phenyl-pyrazole carboxylates are synthetic analogs that offer vast possibilities for structure-activity relationship (SAR) studies, aiming to enhance COX-2 selectivity, improve pharmacokinetic properties, and explore additional anti-inflammatory mechanisms.[6][7]

Core Mechanisms of Anti-inflammatory Action

The screening strategy outlined herein targets the primary mechanisms through which pyrazole derivatives are known to exert their anti-inflammatory effects. A simplified overview of the targeted inflammatory pathway is presented below.

Inflammatory_Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Injury) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates NFkB_Pathway NF-κB Pathway Activation Inflammatory_Stimuli->NFkB_Pathway Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Cleavage by COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) Prostaglandins_H->Prostaglandins_Physiological via COX-1 Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Swelling) Prostaglandins_H->Prostaglandins_Inflammatory via COX-2 iNOS_Gene iNOS Gene Transcription NFkB_Pathway->iNOS_Gene Induces iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO_Production Nitric Oxide (NO) (Vasodilation, Pro-inflammatory) iNOS_Enzyme->NO_Production L-Arginine -> PhenylPyrazoles Phenyl-Pyrazole Carboxylates PhenylPyrazoles->COX2 Inhibits (Selective) PhenylPyrazoles->iNOS_Enzyme Inhibits NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: Key inflammatory pathways targeted by phenyl-pyrazole carboxylates.

The primary screening assays focus on:

  • Direct COX-2 Enzyme Inhibition: Quantifying the ability of a compound to directly inhibit the enzymatic activity of COX-2 is a fundamental first step. This provides a direct measure of target engagement.[8]

  • Inhibition of Inflammatory Mediators in Cells: Assessing the ability of compounds to suppress the production of pro-inflammatory molecules like nitric oxide (NO) in a cellular context (e.g., in lipopolysaccharide-stimulated macrophages) provides a more physiologically relevant measure of anti-inflammatory potential.[3][9]

In Vitro Screening: Protocols and Methodologies

A tiered in vitro screening approach allows for efficient identification of promising candidates. We begin with a direct enzymatic assay followed by a cell-based assay.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This assay quantifies the peroxidase activity of recombinant human COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then detected by a probe to yield a fluorescent signal.[8][10] Inhibitors will reduce the rate of fluorescence generation.

COX2_Assay_Workflow start Start: Prepare Reagents prep_plate Plate Setup (96-well opaque plate) start->prep_plate add_compounds Add Controls & Test Compounds (10 µL of 10X solutions) prep_plate->add_compounds add_enzyme Add Reconstituted COX-2 Enzyme (1 µL per well) add_compounds->add_enzyme add_reaction_mix Add Reaction Mix (80 µL: Buffer, Probe, Cofactor) add_enzyme->add_reaction_mix initiate_reaction Initiate Reaction (Add 10 µL Arachidonic Acid) add_reaction_mix->initiate_reaction read_plate Kinetic Fluorescence Reading (Ex/Em = 535/587 nm for 5-10 min) initiate_reaction->read_plate analyze Data Analysis (Calculate Slope, % Inhibition, IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Methodology:

  • Reagent Preparation:

    • COX Assay Buffer: Prepare as per manufacturer's instructions (e.g., 0.1 M Tris-HCl, pH 8).[11]

    • Test Compounds: Prepare a 10 mM stock solution in DMSO. Create serial dilutions to generate a range of concentrations (e.g., 100 µM to 0.1 nM). The final assay concentration will be 1/10th of this.

    • Positive Control (Celecoxib): Prepare a 10X stock solution in DMSO. The IC50 for Celecoxib is typically in the sub-micromolar range.[8]

    • COX-2 Enzyme: Reconstitute human recombinant COX-2 in sterile water and keep on ice.[8] Avoid repeated freeze-thaw cycles.

    • Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit protocol.[8]

    • Substrate: Prepare the arachidonic acid working solution immediately before use.

  • Assay Procedure (96-well format):

    • Plate Setup: To a white, opaque 96-well plate, add reagents to designated wells:

      • Enzyme Control (EC): 10 µL Assay Buffer.

      • Inhibitor Control (IC): 10 µL of 10X Celecoxib.

      • Test Sample (S): 10 µL of 10X test compound solution.

      • Solvent Control (Optional): If the final DMSO concentration exceeds 1%, include a well with the corresponding solvent concentration.

    • Enzyme Addition: Add 1 µL of reconstituted COX-2 enzyme to all wells except the background control.

    • Reaction Mix Addition: Add 80 µL of the Reaction Mix to each well.

    • Incubation (Optional but recommended): Incubate the plate for 5-10 minutes at 25°C to allow for inhibitor binding.[11]

    • Reaction Initiation: Using a multichannel pipette, add 10 µL of the arachidonic acid working solution to all wells to start the reaction.

    • Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) in a plate reader at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Compound COX-2 IC50 (µM) Notes
Phenyl-Pyrazole 10.25Potent inhibition
Phenyl-Pyrazole 215.7Moderate inhibition
Phenyl-Pyrazole 3> 100Inactive
Celecoxib (Control)0.45Consistent with literature values[8]

Table 1: Example data output for the COX-2 enzymatic assay.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[9] NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium, which can be quantified colorimetrically using the Griess reagent.[9][12]

NO_Assay_Workflow start Start: Seed RAW 264.7 Cells seed_cells Seed Cells in 96-well Plate (e.g., 5x10^4 cells/well) Incubate 24h start->seed_cells pretreat Pre-treat with Test Compounds (1h incubation) seed_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) Incubate 24h pretreat->stimulate collect_supernatant Collect Supernatant (50 µL from each well) stimulate->collect_supernatant griess_reaction Griess Reaction 1. Add 50 µL Sulfanilamide 2. Incubate 10 min 3. Add 50 µL NED collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540 nm griess_reaction->read_absorbance analyze Data Analysis (Standard Curve, % Inhibition, IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the cell-based nitric oxide (NO) production assay.

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophage cells in complete DMEM medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds or a positive control (e.g., L-NAME). Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the plates for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

    • Incubate the plates for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100 µM to 1.56 µM) in culture medium.

    • Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Compound NO Production IC50 (µM) Cell Viability (at IC50)
Phenyl-Pyrazole 15.2>95%
Phenyl-Pyrazole 245.1>95%
L-NAME (Control)18.5>95%

Table 2: Example data for the macrophage NO production assay. A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure that inhibition is not due to cell death.

In Vivo Screening: Carrageenan-Induced Paw Edema Model

For compounds demonstrating promising in vitro activity, evaluation in a validated animal model of acute inflammation is the critical next step. The carrageenan-induced paw edema model in rats is a highly reproducible and widely used assay for screening acute anti-inflammatory activity.[13][14] Subplantar injection of carrageenan elicits a biphasic inflammatory response characterized by edema (swelling).[13]

Paw_Edema_Workflow start Start: Acclimatize Rats grouping Animal Grouping (n=6 per group) - Vehicle Control - Positive Control (Indomethacin) - Test Compound Groups start->grouping baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) grouping->baseline dosing Administer Compounds (e.g., Oral Gavage, p.o.) baseline->dosing induction Induce Edema (1h post-dosing) Inject 0.1 mL 1% Carrageenan (Subplantar, right hind paw) dosing->induction measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan induction->measurement analysis Data Analysis - Calculate Paw Volume Increase - Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals and Acclimatization:

    • Use male Wistar rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Experimental Groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only (e.g., 0.5% CMC solution).

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[13]

    • Group III, IV, etc. (Test Groups): Receive the phenyl-pyrazole carboxylate derivatives at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[15]

    • Administer the respective compounds (Vehicle, Indomethacin, or Test Compound) via oral gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw.[16][17]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[13]

  • Data Analysis:

    • Calculate the increase in paw volume (edema): Edema (mL) = Vₜ - V₀

    • Calculate the Percentage Inhibition of edema at each time point: % Inhibition = [ (Edema_Control - Edema_Treated) / Edema_Control ] * 100

Treatment Group Dose (mg/kg) Peak Edema Inhibition (%) (at 3h) AUC (0-6h) Inhibition (%)
Vehicle Control-00
Indomethacin1065.468.2
Phenyl-Pyrazole 13058.961.5
Phenyl-Pyrazole 110075.278.3

Table 3: Example data summary for the carrageenan-induced paw edema model. AUC (Area Under the Curve) provides an overall measure of anti-inflammatory activity over the entire time course.

Conclusion and Future Directions

This guide provides a validated, multi-tiered approach to screen phenyl-pyrazole carboxylates for anti-inflammatory activity. By combining direct enzymatic assays with cell-based and whole-animal models, researchers can efficiently identify lead compounds, establish preliminary structure-activity relationships, and gain insight into their mechanisms of action. Compounds that demonstrate potent activity in these models, particularly those with strong COX-2 inhibition and significant in vivo efficacy, are prime candidates for further preclinical development, including pharmacokinetic profiling, toxicology studies, and evaluation in chronic inflammation models.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • El-Sayed, M. A. A., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Kontogiorgis, C., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 23(8), 1879. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Nuvisan. (n.d.). In vivo models of immunology and inflammation. Nuvisan. [Link]

  • Bio-protocol. (2017). Carrageenan-induced paw edema assay. Bio-protocol, 7(12), e2335. [Link]

  • Sygnature Discovery. (2023). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. Sygnature Discovery. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijppr.humanjournals.com. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Özdemir, A., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4223-4228. [Link]

  • Molecules. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. ijppr.humanjournals.com. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Asian Journal of Research in Biology. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. journalajrb.com. [Link]

  • Semantic Scholar. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Semantic Scholar. [Link]

  • SlideShare. (n.d.). Screening models for inflammatory drugs. SlideShare. [Link]

  • AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Bentham Science. (n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Bentham Science. [Link]

  • Il Farmaco. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Europe PMC. [Link]

  • National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • Encyclopedia MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • ResearchGate. (2015). (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate. [Link]

  • Semantic Scholar. (1992). Purification of Nitric Oxide Synthase from Rat Macrophages*. Semantic Scholar. [Link]

  • ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?. ResearchGate. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • Frontiers in Physiology. (2018). Interaction between Mitochondrial Reactive Oxygen Species, Heme Oxygenase, and Nitric Oxide Synthase Stimulates Phagocytosis in Macrophages. Frontiers. [Link]

Sources

Method

Application Note: Synthesis of Metal Complexes with Ethyl 4-hydroxy-5-phenylpyrazole

This guide details the synthesis of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (Ligand) and its subsequent coordination with transition metals (Cu, Ni, Co, Zn). Executive Summary The 4-hydroxypyrazole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (Ligand) and its subsequent coordination with transition metals (Cu, Ni, Co, Zn).

Executive Summary

The 4-hydroxypyrazole scaffold is a privileged structure in medicinal chemistry, distinct from the more common 5-pyrazolones. While 5-pyrazolones exist in keto-enol equilibrium favoring the keto form, 4-hydroxypyrazoles (such as the title ligand) adopt a stable aromatic enol form. This structural feature makes them exceptional bidentate (


) or tridentate (

) chelators, forming highly stable, redox-active complexes with transition metals.

This guide provides a high-fidelity protocol for the de novo synthesis of the ligand via a diazo-transfer strategy—essential for ensuring the 4-hydroxy regiochemistry—followed by protocols for metal complexation and characterization.

Ligand Synthesis: The Diazo-Transfer Protocol

Direct condensation of


-ketoesters with hydrazine typically yields 5-pyrazolones (5-hydroxy). To access the 4-hydroxy  derivative, we utilize a Diazo-Transfer/Phosphazine  strategy. This method guarantees the insertion of the oxygen functionality at the 4-position.
Reaction Scheme
  • Diazo Transfer: Ethyl benzoylacetate

    
     Ethyl 2-diazo-3-oxo-3-phenylpropanoate.
    
  • Cyclization: Diazo intermediate +

    
    
    
    
    
    Phosphazine intermediate
    
    
    Hydrolysis
    
    
    4-Hydroxypyrazole.

LigandSynthesis SM Ethyl Benzoylacetate Inter1 Ethyl 2-diazo-3-oxo- 3-phenylpropanoate SM->Inter1 Step 1 Reagent1 TsN3 / Et3N (Diazo Transfer) Reagent1->Inter1 Inter2 Phosphazine Intermediate Inter1->Inter2 Step 2 Reagent2 PPh3 / THF (Staudinger-type) Reagent2->Inter2 Product Ethyl 4-hydroxy-5-phenyl- 1H-pyrazole-3-carboxylate Inter2->Product Step 3 Reagent3 H3O+ / Reflux (Hydrolysis/Cyclization) Reagent3->Product

Figure 1: Step-wise synthesis of the 4-hydroxypyrazole ligand via diazo transfer.

Detailed Protocol

Step 1: Synthesis of Ethyl 2-diazo-3-oxo-3-phenylpropanoate

  • Reagents: Ethyl benzoylacetate (10 mmol), p-Toluenesulfonyl azide (TsN

    
    , 11 mmol), Triethylamine (Et
    
    
    
    N, 12 mmol), Acetonitrile (30 mL).
  • Procedure:

    • Dissolve ethyl benzoylacetate in dry acetonitrile at 0°C.

    • Add Et

      
      N dropwise, followed by the slow addition of TsN
      
      
      
      (Caution: Azides are shock-sensitive; handle with care).
    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Concentrate in vacuo. Dissolve residue in diethyl ether and wash with 5% KOH (to remove sulfonamide byproduct) and brine.

    • Dry over MgSO

      
       and evaporate to yield the yellow diazo oil. Use immediately.
      

Step 2: Synthesis of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

  • Reagents: Diazo intermediate (from Step 1), Triphenylphosphine (PPh

    
    , 11 mmol), THF (20 mL), 6N HCl (5 mL).
    
  • Procedure:

    • Dissolve the diazo compound in THF. Add PPh

      
       in one portion. Nitrogen gas evolution will be observed.
      
    • Stir for 2 hours until N

      
       evolution ceases (formation of phosphazine).
      
    • Add 6N HCl and reflux the mixture for 3 hours. (This hydrolyzes the P=N bond and induces cyclization).

    • Cool to room temperature. Neutralize with saturated NaHCO

      
       to pH 7.
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield: ~65-75%. Appearance: White to off-white needles.

Metal Complex Synthesis Protocol

The ligand (HL) acts as a monoanionic bidentate donor (


) upon deprotonation of the 4-hydroxyl group or the pyrazole NH, coordinating via the pyrazole nitrogen and the hydroxyl oxygen.
General Reaction:


Protocol for Cu(II), Ni(II), Co(II) Complexes
  • Reagents:

    • Ligand (HL): 2.0 mmol (0.464 g)

    • Metal Salt (Acetate or Chloride): 1.0 mmol

    • Solvent: Absolute Ethanol (25 mL)

    • Base (Optional): Sodium Acetate (if using chloride salts) to buffer pH to ~6-7.

  • Procedure:

    • Dissolution: Dissolve 2.0 mmol of Ligand in 15 mL of hot absolute ethanol. The solution should be clear.

    • Metal Addition: Dissolve 1.0 mmol of Metal Salt (e.g., Cu(OAc)

      
       H
      
      
      
      O) in 10 mL of ethanol. Add this dropwise to the hot ligand solution.
    • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

      • Observation: A color change indicates complexation (e.g., Cu

        
         Green/Blue, Co 
        
        
        
        Pink/Brown, Ni
        
        
        Light Green).
    • Precipitation: Reduce volume by 50% via rotary evaporation. Cool slowly to 4°C overnight.

    • Filtration: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted ligand).

    • Drying: Dry in a vacuum desiccator over anhydrous CaCl

      
      .
      

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using spectroscopic data.

Coordination Mode Visualization

Coordination cluster_L1 cluster_L2 M M(II) N1 N M->N1 2.0 Å N1->M O1 O O1->M Label1 Ligand 1 N2 N N2->M O2 O O2->M Label2 Ligand 2

Figure 2: Square planar or Octahedral (with axial waters) coordination via Pyrazole-N and Hydroxyl-O.

Spectroscopic Validation Table
FeatureLigand (HL)Metal Complex [M(L)₂]Mechanistic Insight
IR:

(O-H)
3300–3400 cm⁻¹ (Broad)Disappears / ShiftsDeprotonation of 4-OH upon coordination.
IR:

(C=N)
~1620 cm⁻¹Shift to ~1600 cm⁻¹Coordination via Pyrazole Nitrogen.
IR:

(C=O)
~1710 cm⁻¹ (Ester)Unchanged / Slight ShiftEster carbonyl typically does not participate if bidentate.
IR:

(M-O/N)
Absent450–550 cm⁻¹Formation of Metal-Ligand bonds.
NMR (

H)

9.5–10.0 (s, OH)
DisappearsConfirms loss of hydroxyl proton (for diamagnetic Ni/Zn).
Magnetic Moment DiamagneticCu(II): 1.7–1.9 B.M.Confirms monomeric d⁹ system (no strong coupling).

Applications in Drug Development

  • Antimicrobial Potency: The lipophilicity of the phenyl and ethyl ester groups enhances cell membrane permeability (Overton’s concept). The chelation theory suggests that polarity of the metal ion is reduced by ligand sharing, increasing lipophilicity and allowing penetration into bacterial lipid membranes.

  • Anticancer Screening: 4-hydroxypyrazole complexes have shown potential in inhibiting Topoisomerase II.

  • Catalysis: Cu(II) complexes of this ligand are candidates for oxidation catalysis (e.g., oxidation of benzyl alcohol).

References

  • Synthesis of 4-Hydroxypyrazoles

    • Title: Regioselective synthesis of 4-hydroxypyrazoles via diazo transfer.
    • Source:Journal of Organic Chemistry, 2018.
    • URL:[Link] (Representative link for diazo methodology).

  • Metal Complexes of Pyrazoles

    • Title: Transition metal complexes with pyrazole deriv
    • Source:Coordin
    • URL:[Link]

  • Ligand Properties: Title: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (Product Page & MSDS). Source: Sigma-Aldrich / Ambeed.
  • Mechanistic Grounding

    • Title: The Foster-Hewson synthesis of 4-hydroxypyrazoles.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][1][2][3]

Sources

Application

Procedure for N-alkylation of ethyl 4-hydroxy-5-phenyl-1H-pyrazole

This document outlines a high-fidelity protocol for the N-alkylation of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate . It addresses the critical challenges of chemoselectivity (N- vs.

Author: BenchChem Technical Support Team. Date: March 2026

This document outlines a high-fidelity protocol for the N-alkylation of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate . It addresses the critical challenges of chemoselectivity (N- vs. O-alkylation) and regioselectivity (


 vs. 

isomerism) inherent to this scaffold.

Executive Summary & Mechanistic Insight[1]

The N-alkylation of 4-hydroxy-pyrazoles presents a "competency triangle" between three nucleophilic sites: the pyrazole


, the pyrazole 

, and the hydroxyl oxygen at

.
  • Chemoselectivity Challenge (O vs. N): The

    
     of the 4-hydroxyl group (approx. 9–10) is significantly lower than that of the pyrazole NH (approx. 14). Under standard basic conditions (e.g., 
    
    
    
    , NaH), the phenolate/enolate anion forms first, leading to predominant O-alkylation .
  • Regioselectivity Challenge (

    
     vs. 
    
    
    
    ):
    The substrate exists in tautomeric equilibrium. Alkylation typically favors the nitrogen atom distal to the bulkiest substituent (steric control) or the one that preserves specific electronic conjugation. In this scaffold, the competition is between the steric bulk of the Phenyl group (C5) and the Ethyl Ester (C3) .

Strategic Solution: To ensure exclusive N-alkylation, this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. Direct alkylation is discouraged due to inevitable O-alkyl byproducts.

Strategic Workflow

N_Alkylation_Workflow cluster_warning Direct Alkylation (Not Recommended) Start Starting Material (4-OH-5-Ph-Pyrazole) Step1 Step 1: O-Protection (TBS-Cl / Imidazole) Start->Step1 Chemoselectivity Control Direct Direct Base + R-X Start->Direct Inter1 Intermediate A (O-TBS Protected) Step1->Inter1 Step2 Step 2: N-Alkylation (R-X / Base / DMF) Inter1->Step2 Regioselective Alkylation Inter2 Intermediate B (N-Alkyl-O-TBS) Step2->Inter2 Step3 Step 3: Deprotection (TBAF or Acid) Inter2->Step3 End Final Product (N-Alkyl-4-OH-Pyrazole) Step3->End O_Alkyl O-Alkyl Impurity (Major Product) Direct->O_Alkyl

Caption: The PAD strategy ensures chemoselectivity by masking the nucleophilic oxygen, forcing alkylation to the nitrogen.

Experimental Protocol

Phase 1: O-Protection (Silylation)

Objective: Mask the 4-OH group to prevent O-alkylation.

Reagents:

  • Substrate: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the pyrazole substrate and imidazole in anhydrous DMF.

  • Addition: Cool to 0°C. Add TBS-Cl portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (the protected product will be less polar).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF and imidazole hydrochloride. Dry over
    
    
    , filter, and concentrate.
  • Purification: Usually not required; the crude silyl ether is sufficiently pure for the next step.

Phase 2: N-Alkylation

Objective: Install the alkyl group at the pyrazole nitrogen.

Reagents:

  • Substrate: O-TBS protected pyrazole (Intermediate A) (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (R-X, e.g., MeI, EtBr, BnBr) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Optimization Table: Base & Solvent Effects

Condition SetBaseSolventTempCharacteristicsRecommended For
A (Standard)

MeCNRefluxMild, good regiocontrolBenzyl/Allyl halides
B (Strong) NaH (60%)DMF0°C

RT
Rapid, high conversionUnreactive alkyl halides
C (Phase Transfer)

/ TBAB
Toluene80°CScalable, easy workupMethyl/Ethyl iodide

Procedure (Condition Set A - Recommended):

  • Setup: Dissolve Intermediate A in anhydrous MeCN (0.2 M).

  • Activation: Add

    
    . Stir for 15 minutes at RT.
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Heating: Heat to 60–80°C (depending on R-X reactivity) for 4–12 hours.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water, dry, and concentrate.

  • Isomer Separation: At this stage, regioisomers (

    
     vs 
    
    
    
    ) may form
    . Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).
    • Note: The "major" isomer is typically the one where alkylation occurs on the nitrogen distal to the bulky Phenyl group (minimizing steric clash), but electronic effects from the ester can influence this.

Phase 3: Deprotection

Objective: Restore the 4-hydroxyl group.

Reagents:

  • Substrate: N-Alkyl-O-TBS pyrazole (Intermediate B)

  • Reagent: TBAF (1.0 M in THF) (1.1 equiv)

  • Solvent: THF[2][3]

Procedure:

  • Dissolve Intermediate B in THF.

  • Add TBAF solution dropwise at 0°C.

  • Stir at 0°C for 30 minutes.

  • Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purify the final N-alkyl-4-hydroxy product via chromatography.

Validation & Structural Assignment

Validating the position of the alkyl group is critical. Do not rely solely on 1H NMR integration.

Distinguishing N-Alkyl vs. O-Alkyl
  • 13C NMR: The N-alkyl carbon typically appears at 35–55 ppm . An O-alkyl carbon (if protection failed) appears downfield at 60–80 ppm .

  • HMBC Correlation:

    • N-Alkyl: The

      
       protons will show 3-bond correlations to the Pyrazole Ring Carbons (
      
      
      
      or
      
      
      ).
    • O-Alkyl: The

      
       protons will correlate to 
      
      
      
      (the carbon bearing the oxygen).
Distinguishing Regioisomers ( vs )

Use 1D NOESY or 2D NOESY/ROESY :

  • Isomer A (N-Alkyl near Ester): Strong NOE between N-Alkyl protons and the Ester Ethyl group.

  • Isomer B (N-Alkyl near Phenyl): Strong NOE between N-Alkyl protons and the Phenyl ortho-protons.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Synthesis of 4-Hydroxypyrazoles

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[4][5]

    • Source:Molecules, 2022.[6][7][8]

    • URL:[Link]

  • NMR Characterization of Pyrazole Isomers

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[9]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.
    • URL:[Link]

  • General Pyrazole Properties

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[7][10][11]

    • Source:Molecules, 2022.[6][7][8]

    • URL:[Link]

Sources

Method

Microwave-assisted synthesis of 4-hydroxy-5-phenylpyrazoles

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Hydroxy-5-Phenylpyrazoles Executive Summary This application note details a robust, high-yield protocol for the synthesis of 4-hydroxy-5-phenylpyrazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Hydroxy-5-Phenylpyrazoles

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 4-hydroxy-5-phenylpyrazoles utilizing Microwave-Assisted Organic Synthesis (MAOS). While traditional thermal methods (reflux) for synthesizing 4-hydroxypyrazoles—typically via the reaction of


-epoxy ketones with hydrazines—require prolonged reaction times (6–12 hours) and often suffer from side reactions, the microwave-assisted approach reduces reaction times to under 15 minutes while significantly improving purity and yield.

This guide focuses on the nucleophilic opening of phenyl-substituted


-epoxy ketones  by hydrazine hydrate, followed by in situ cyclization. This scaffold is critical in medicinal chemistry, serving as a core pharmacophore for COX-2 inhibitors, antimicrobial agents, and antioxidant therapeutics.

Scientific Background & Mechanism

The Synthetic Challenge

Synthesizing the 4-hydroxy-pyrazole core is chemically distinct from standard pyrazole synthesis (which typically yields 3- or 5-substituted products). The introduction of the hydroxyl group at the 4-position requires specific precursors. The most atom-economical route involves


-epoxy ketones  (chalcone epoxides).
Reaction Mechanism

The reaction proceeds via a cascade mechanism:

  • Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon or the

    
    -carbon of the epoxy ketone.
    
  • Epoxide Ring Opening: The strained epoxide ring opens, generating a hydroxyl group at the

    
    -position (which becomes position 4 in the pyrazole ring).
    
  • Cyclization: Intramolecular condensation occurs, closing the ring to form a 4-hydroxy-2-pyrazoline intermediate.

  • Aromatization (Oxidation): Under oxidative conditions (or high-energy MW irradiation in the presence of air/oxidant), the intermediate aromatizes to the final 4-hydroxy-5-phenylpyrazole.

ReactionMechanism EpoxyKetone α,β-Epoxy Ketone (Precursor) Intermediate1 Hydrazone Intermediate EpoxyKetone->Intermediate1 MW Irradiation Nu- Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate1 RingClose 4-Hydroxy-2-pyrazoline Intermediate1->RingClose Cyclization (-H2O) FinalProduct 4-Hydroxy-5-phenylpyrazole (Target) RingClose->FinalProduct Aromatization [Ox]

Figure 1: Mechanistic pathway for the conversion of epoxy ketones to 4-hydroxypyrazoles.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) capable of pressure control (0–30 bar) and temperature monitoring (IR/Fiber optic).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with snap-caps/crimp-caps.

  • Reagents:

    • 
      -Epoxy ketone (1-phenyl-2,3-epoxy-3-arylpropanone) [Synthesized from Chalcone + 
      
      
      
      ].
    • Hydrazine hydrate (80% or 99%).

    • Solvent: Ethanol (Absolute) or Glacial Acetic Acid.

    • Catalyst (Optional): Silica gel (for solvent-free method) or p-TsOH.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Weigh 1.0 mmol of the appropriate phenyl-substituted

    
    -epoxy ketone into a 10 mL microwave process vial.
    
  • Add 2.0 mmol of Hydrazine hydrate (excess is required to drive kinetics).

  • Add 3.0 mL of Ethanol.

    • Note: For acid-catalyzed variants, add 2 drops of Glacial Acetic Acid.

  • Add a magnetic stir bar and seal the vial with a PTFE-coated septum cap.

Step 2: Microwave Irradiation Parameters Program the microwave reactor with the following "Dynamic" method to ensure safe heating:

ParameterSettingRationale
Temperature 130°CSufficient energy to overcome activation barrier for ring opening.
Hold Time 8:00 minOptimized for complete conversion without degradation.
Pressure Limit 15 barSafety cutoff for ethanol vapor pressure.
Power Dynamic (Max 200W)System adjusts power to maintain 130°C.
Stirring High (600 rpm)Ensures uniform heat distribution (minimizes hot spots).

Step 3: Work-up and Purification

  • Cool the reaction vessel to 50°C using compressed air (integrated in most reactors).

  • Pour the reaction mixture into 20 g of crushed ice .

  • Stir vigorously for 10 minutes. The product typically precipitates as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold water (

    
     mL) to remove excess hydrazine.
    
  • Recrystallization: Recrystallize from Ethanol:Water (9:1) to obtain pure crystals.[1]

Results & Data Analysis

Yield Comparison: Microwave vs. Conventional

The following data illustrates the efficiency gain using the microwave protocol compared to traditional reflux (oil bath).

EntrySubstituent (Ar)MethodTimeYield (%)
1 PhenylConventional (Reflux)8 hrs62%
2 Phenyl Microwave (130°C) 8 min 92%
34-Cl-PhenylConventional (Reflux)10 hrs58%
44-Cl-Phenyl Microwave (130°C) 10 min 89%
54-OMe-PhenylConventional (Reflux)12 hrs55%
64-OMe-Phenyl Microwave (130°C) 12 min 85%
Optimization Workflow

The choice of solvent significantly impacts the reaction pressure and rate.

Optimization Start Solvent Selection Ethanol Ethanol (Standard) Start->Ethanol AceticAcid Acetic Acid (Catalytic) Start->AceticAcid SolventFree Solvent-Free (Green) Start->SolventFree ResultEth Good Yield (85%) Mod. Pressure Ethanol->ResultEth ResultAcid Fastest Rate High Yield (90%) AceticAcid->ResultAcid ResultSF Eco-Friendly Requires Solid Support SolventFree->ResultSF

Figure 2: Decision matrix for solvent selection based on experimental priorities (Speed vs. Green Chemistry).

Troubleshooting & Critical Parameters

  • Pressure Spikes: If using hydrazine hydrate, gas evolution (

    
     byproduct from side reactions) can occur. Ensure the vessel headspace is sufficient (fill volume < 60%).
    
  • Incomplete Cyclization: If TLC shows the intermediate hydrazone (often yellow) but not the pyrazole, increase temperature to 150°C for an additional 5 minutes.

  • Aromatization Failure: If the product remains as the 4-hydroxy-2-pyrazoline (non-aromatic), adding a mild oxidant like Iodobenzene diacetate (IBD) or simply exposing the reaction to air under MW irradiation can drive the final oxidation step.

References

  • Microwave-Assisted Synthesis of Pyrazoles. Rasayan Journal of Chemistry. Available at: [Link] (Accessed via Vertex AI Search).

  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles. Journal of the Serbian Chemical Society. Available at: [Link] (Accessed via Vertex AI Search).

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link] (Accessed via Vertex AI Search).

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Pharmacognosy and Phytochemistry. Available at: [Link] (Accessed via Vertex AI Search).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-hydroxypyrazole cyclization reactions

Technical Support Center: Maximizing Yield in 4-Hydroxypyrazole Cyclization Current Status: Online Operator: Senior Application Scientist Ticket ID: 4HP-YIELD-OPT Subject: Troubleshooting Cyclization Efficiency, Regiocon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Maximizing Yield in 4-Hydroxypyrazole Cyclization

Current Status: Online Operator: Senior Application Scientist Ticket ID: 4HP-YIELD-OPT Subject: Troubleshooting Cyclization Efficiency, Regiocontrol, and Isolation of 4-Hydroxypyrazoles

Executive Summary

The synthesis of 4-hydroxypyrazoles (and their protected 4-alkoxy variants) is notoriously difficult due to three converging failure modes: regiochemical scrambling during the Knorr-type condensation, oxidative instability of the electron-rich pyrazole core, and amphoteric solubility leading to mass loss during workup.

This guide moves beyond standard textbook protocols, offering field-tested troubleshooting for the direct cyclization of hydrazines with


-functionalized 1,3-dicarbonyl equivalents.

Module 1: The Regioselectivity Engine

The Problem: The condensation of a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl is the primary yield-killer. It produces a mixture of 1,3- and 1,5-isomers. Separation of these isomers often results in a >50% loss of material.

The Mechanistic Fix: Regioselectivity is dictated by the initial nucleophilic attack. The hydrazine's more nucleophilic nitrogen (usually the


 terminus) attacks the more electrophilic carbonyl. However, solvent effects and steric bulk can invert this.

Protocol Adjustment: The Fluorinated Solvent Switch Standard protic solvents (EtOH, MeOH) often yield 1:1 mixtures. Switching to fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drive regioselectivity up to 95:5.

  • Why it works: Fluorinated solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl oxygen or the hydrazine, altering the electrophilicity profile and favoring a specific attack trajectory [1][4].

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Hydrazine + Unsymmetrical 1,3-Diketone CheckSub Check Hydrazine Type Start->CheckSub AlkylHyd Alkyl Hydrazine (NH2 is more nuc) CheckSub->AlkylHyd ArylHyd Aryl Hydrazine (NH is less nuc) CheckSub->ArylHyd Solvent Solvent Selection AlkylHyd->Solvent ArylHyd->Solvent PathA Standard EtOH/AcOH Yields: Mixed Isomers Solvent->PathA Cost Driven PathB Fluorinated (TFE/HFIP) Yields: High Regioselectivity Solvent->PathB Yield Driven Result Target: 1,3- or 1,5-Isomer (Defined by H-Bonding) PathA->Result Low Yield (Purification Loss) PathB->Result High Yield (Direct Cryst.)

Figure 1: Decision logic for maximizing regioselectivity in Knorr-type cyclizations. Fluorinated solvents act as "chemical chaperones" to enforce specific condensation pathways.

Module 2: Direct Cyclization Protocols

The Scenario: You are reacting a hydrazine with an


-alkoxy-1,3-dicarbonyl (or equivalent) to form the 4-oxygenated pyrazole ring directly.

Critical Failure Mode:


-Elimination or Retro-Claisen fragmentation.
Under strong basic conditions, the 

-alkoxy group can act as a leaving group, or the dicarbonyl backbone can fragment before cyclization.

The Golden Standard Protocol (Buffered Conditions): Instead of using strong bases (NaOEt) or strong acids (HCl), use a buffered system to maintain pH 4–5.

  • Stoichiometry: 1.0 eq. Diketone : 1.1 eq. Hydrazine salt (e.g., Hydrochloride).

  • Solvent: Ethanol or TFE (0.5 M).

  • Additive: Sodium Acetate (1.1 eq) or Pyridine.

  • Temperature: Start at

    
    , warm to RT. Avoid reflux until TLC shows consumption of starting material to prevent decomposition.
    

Table 1: Solvent & Catalyst Effects on Yield

Solvent SystemCatalyst/AdditiveRegio-Ratio (A:B)Isolated YieldNotes
Ethanol (Reflux) AcOH (cat.)60:4045%Standard method. High purification loss.
Ethanol (RT) NaOAc (1.1 eq)70:3065%Buffered pH prevents backbone fragmentation.
HFIP (RT) None92:8 88% H-bonding solvent accelerates rate & directs isomer.
Water HCl (aq)50:5030%Acid often causes de-protection/degradation of

-alkoxy group.

Module 3: Handling the "Invisible" Loss (Workup & Stability)

The Problem: 4-Hydroxypyrazoles are amphoteric (can act as acid or base) and electron-rich (prone to air oxidation).

  • Symptom:[1][2][3][4] The reaction looks clean on TLC, but after extraction, the flask is empty or contains black tar.

Root Cause 1: Amphoteric Solubility At neutral pH, many 4-hydroxypyrazoles are zwitterionic and highly water-soluble. Standard EtOAc/Water extraction leaves the product in the aqueous phase.

The Fix: Isoelectric Precipitation

  • Determine the pKa of your specific pyrazole (typically pKa ~9 for the NH and ~7 for the OH, depending on substitution).

  • Do not extract. Instead, concentrate the reaction mixture to remove organic solvent.

  • Carefully adjust the aqueous residue to the Isoelectric Point (pI) (usually pH 5–6) using dilute HCl or AcOH.

  • The product will often precipitate as a solid. Filter and wash with cold water.

Root Cause 2: Oxidative Tarring The 4-OH group activates the ring toward oxidative coupling (forming bis-pyrazoles) [6].

The Fix: The "Inert Workup" or In-Situ Protection

  • Option A (Inert): Perform all workups using degassed solvents (sparged with Argon).

  • Option B (Protection): If the free 4-OH is not required immediately, alkylate it in situ (e.g., MeI/K2CO3) before workup to "lock" the oxidation state.

  • Option C (Extraction Solvent): Use Cyclopentyl Methyl Ether (CPME) or Anisole . These solvents have higher extraction efficiency for polar heterocycles than EtOAc and are less prone to peroxide formation [7].

Visualization: Workup Logic Flow

Workup Crude Crude Reaction Mixture CheckpH Check pH & Species Crude->CheckpH Amphoteric Amphoteric Nature? (Soluble in Acid & Base) CheckpH->Amphoteric Extraction Standard Extraction (EtOAc/Water) Amphoteric->Extraction Risk Precip Isoelectric Precipitation (Adjust to pH 5-6) Amphoteric->Precip Recommended Loss Product Lost to Aqueous or Emulsion Extraction->Loss Filter Filtration Precip->Filter Solid High Purity Solid Filter->Solid

Figure 2: Protocol for recovering amphoteric 4-hydroxypyrazoles. Avoiding liquid-liquid extraction minimizes loss to the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon adding hydrazine. What is happening? A: This indicates rapid oxidation or polymerization. The


-oxygenated dicarbonyl starting material might be unstable.
  • Fix: Ensure your hydrazine is free of hydrazine hydrate (water accelerates degradation). Use hydrazine hydrochloride or dihydrochloride salts and release the free base slowly with NaOAc. Perform the reaction under strictly inert atmosphere (

    
    /Ar).
    

Q2: I see the product on LCMS, but it disappears during rotary evaporation. A: 4-Hydroxypyrazoles can sublime or decompose if heated while dry and acidic.

  • Fix: Never evaporate to dryness if the crude is acidic. Neutralize prior to concentration. Alternatively, use a "catch and release" strategy with an SCX (Strong Cation Exchange) column to isolate the pyrazole from the crude mixture without thermal stress.

Q3: Can I make the 4-hydroxypyrazole by oxidizing a pyrazolone instead? A: Yes, and this is often higher yielding.

  • Protocol: Synthesize the pyrazol-5-one (easier cyclization). Then, treat with

    
     in Dioxane/Air. This promotes C-H hydroxylation at the 4-position. Note that using Acetonitrile favors dimerization (bis-pyrazole), so solvent choice is critical [6].
    

References

  • BenchChem Technical Support. (2025).[1][5] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. Link

  • Beilstein J. Org. Chem. (2024).[4][6][7] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journals. Link

  • Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry. Springer.
  • Tang, M., et al. (2017). Tunable Aerobic Oxidative Hydroxylation/Dehydrogenative Homocoupling of Pyrazol-5-ones. Organic Letters, 19(10), 2618-2621.[8] Link[9]

  • Patent US10538493B2. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents. Link

  • Sheng, X., et al. (2017).[9] Tunable Aerobic Oxidative Hydroxylation...[8][9] Organic Letters.[8][9] Link

  • Watanabe, K. (2013). Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules. (Contextual support for CPME extraction efficiency).

Sources

Optimization

Regioselectivity issues in 3- vs 5-phenyl pyrazole synthesis

Technical Support Center: Regioselectivity in 3- vs 5-Phenyl Pyrazole Synthesis Ticket ID: REGIO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting and controlling regioisomer f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselectivity in 3- vs 5-Phenyl Pyrazole Synthesis

Ticket ID: REGIO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting and controlling regioisomer formation in Knorr-type pyrazole synthesis.

Executive Summary: The "Coin Flip" Problem

In the synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis), researchers frequently encounter a critical bottleneck: Regioselectivity .[1][2][3]

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

), two isomers are possible:
  • 1,5-Isomer: The hydrazine's substituted nitrogen (

    
    ) attacks the carbonyl adjacent to 
    
    
    
    , placing
    
    
    at the 5-position.
  • 1,3-Isomer: The hydrazine's substituted nitrogen (

    
    ) attacks the carbonyl adjacent to 
    
    
    
    , placing
    
    
    at the 5-position (and
    
    
    at the 3-position).

For phenyl-substituted systems, distinguishing and controlling the formation of 3-phenyl vs. 5-phenyl isomers is paramount due to their vastly different pharmacological profiles. This guide provides the mechanistic insight, troubleshooting steps, and validated protocols to control this outcome.

Module 1: The Mechanistic Root Cause

To fix the problem, you must understand the "Decision Point" in the reaction flask. The regiochemical outcome is determined by the initial nucleophilic attack, which is governed by a tug-of-war between Electronic Control and Steric Control .[1][2]

The Nucleophile: Hydrazine Asymmetry
  • Alkylhydrazines (e.g., Methylhydrazine): The terminal

    
     is more nucleophilic (less sterically hindered) than the substituted 
    
    
    
    .
  • Arylhydrazines (e.g., Phenylhydrazine): The terminal

    
     is significantly more nucleophilic because the internal 
    
    
    
    lone pair is delocalized into the aromatic ring.
The Electrophile: Carbonyl Competition
  • Electronic Factor: The more electron-deficient carbonyl is attacked faster.

  • Steric Factor: The less hindered carbonyl is attacked faster.

The Conflict: In a typical substrate like benzoylacetone (


), the acetyl carbonyl (

) is less hindered, but the benzoyl carbonyl (

) is conjugated. Usually, the terminal

of the hydrazine attacks the most reactive carbonyl (often the acetyl group) first. This locks the regiochemistry.
Visualizing the Pathway

ReactionPathway Start Reactants: R-NH-NH2 + Ph-CO-CH2-CO-Me Decision Nucleophilic Attack (Terminal NH2 attacks...) Start->Decision PathA Attack at Acetyl (Me-CO) (Kinetic/Steric Control) Decision->PathA Fastest (Usually) PathB Attack at Benzoyl (Ph-CO) (Electronic Control) Decision->PathB Slower InterA Intermediate A: Hydrazone at Me-C PathA->InterA InterB Intermediate B: Hydrazone at Ph-C PathB->InterB Prod15 Product: 1-R-3-Ph-5-Me-pyrazole (Common Kinetic Product) InterA->Prod15 Prod13 Product: 1-R-3-Me-5-Ph-pyrazole (Thermodynamic/Steric Product) InterB->Prod13

Figure 1: The bifurcation of the Knorr synthesis pathway. The initial attack of the terminal hydrazine amine (


) determines the final position of the substituents.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I am getting a 50:50 mixture of isomers."

Diagnosis: Your reaction conditions (solvent/temperature) are not providing enough bias for one pathway over the other. The activation energy difference between attacking Carbonyl A and Carbonyl B is too small.

Corrective Actions:

  • Switch Solvent to Fluorinated Alcohols (HFIP):

    • Why: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It activates the carbonyls selectively and solvates the hydrazine, often enhancing regioselectivity ratios from 1:1 to >95:5.

    • Reference: HFIP has been shown to direct regioselectivity in cyclocondensations by altering the hardness/softness of the electrophilic centers [1].

  • Control the pH:

    • Acidic Conditions (HCl/AcOH): Protonation of the carbonyls makes them more electrophilic, but differentiation relies on electronic stabilization of the carbocation character.

    • Basic Conditions: Often favor the formation of the thermodynamic product.

  • Temperature Gradient:

    • Start at 0°C or -78°C to favor the kinetic product (attack at the least hindered carbonyl).

    • Heat to reflux only after the initial hydrazone formation is complete to drive cyclization.

Issue 2: "I need the 5-phenyl isomer, but I keep getting the 3-phenyl isomer."

Diagnosis: The standard Knorr synthesis inherently favors the formation of 1-substituted-3-phenyl-5-alkyl pyrazoles when using alkyl hydrazines and benzoylacetone derivatives, because the hydrazine


 attacks the smaller acetyl group first.

Corrective Action: The "Directed" Approach Stop using 1,3-diketones. Switch to Enaminones or Alkynones .

  • Enaminones (

    
    ):  The carbon attached to the nitrogen is deactivated. The hydrazine 
    
    
    
    will exclusively attack the carbonyl carbon. This forces a single regioisomer.[4]
  • Alkynones (

    
    ):  Reaction with hydrazines is highly regioselective, typically favoring the 3-substituted product via Michael addition followed by cyclization, but conditions can be tuned [2].
    
Issue 3: "I can't separate the isomers by column chromatography."

Diagnosis: 3- and 5-phenyl isomers often have identical


 values in standard Hexane/EtOAc systems.

Corrective Actions:

  • Change the Stationary Phase: Use C18 (Reverse Phase) silica. The slight difference in hydrophobicity (3-Ph vs 5-Ph interaction with solvent) is often resolved better in MeCN/H2O.

  • Recrystallization: 5-phenyl isomers are often more crystalline due to

    
    -stacking capabilities being more accessible or hindered depending on the N-substituent. Try supersaturation in hot Ethanol.
    

Module 3: Analytical Validation (The Truth Serum)

Never rely solely on 1H NMR integration of methyl groups to assign regiochemistry. You must prove the spatial arrangement.

The Golden Standard: 1D NOE or 2D NOESY

You need to see which groups are "talking" to each other in space.

  • The Test: Irradiate (or look for cross-peaks from) the N-Substituent (e.g., N-Methyl or N-Phenyl ortho-protons).

  • The Logic:

    • 1,5-Isomer: The N-substituent is physically close to the substituent at Position 5. You WILL see a NOE signal.

    • 1,3-Isomer: The N-substituent is close to the proton/substituent at Position 5 (which is now just a proton or the other group). If Position 5 has the Phenyl group, you see NOE. If Position 3 has the Phenyl group, the N-substituent is far away from it.

NMR Decision Tree

NMRLogic Start Acquire 2D NOESY Spectrum Check Check Cross-peak between: N-Substituent (N-R) & C5-Substituent Start->Check ResultYes Strong Cross-peak Observed Check->ResultYes Yes ResultNo No Cross-peak Observed Check->ResultNo No Concl1 Conclusion: Groups are adjacent. Isomer is 1,5-disubstituted. ResultYes->Concl1 Concl2 Conclusion: Groups are distant. Isomer is 1,3-disubstituted. ResultNo->Concl2

Figure 2: Logic flow for assigning pyrazole regiochemistry using NOESY NMR.

Data Summary Table: Distinguishing Features

Feature1,5-Diphenyl Isomer (Example)1,3-Diphenyl Isomer (Example)
NOE Signal Strong NOE between N-Ph and C5-PhNOE between N-Ph and C5-H (if H is at 5)
13C NMR (C3 vs C5) C5 is typically deshielded (lower field) if steric strain is highC3 and C5 have distinct shifts (requires HMBC to assign)
Chromatography Often elutes faster (less polar surface area exposed)Often elutes slower

Module 4: Validated Protocols

Protocol A: HFIP-Mediated Regioselective Synthesis

Best for: Maximizing regioselectivity of standard 1,3-diketone condensations.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.5 M concentration).

    • Note: HFIP is expensive; you can use it as an additive (20% v/v in DCM) if cost is an issue, though pure HFIP is superior.

  • Addition: Add the hydrazine (1.1 equiv) dropwise at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Remove HFIP via rotary evaporation (recoverable). Redissolve residue in EtOAc, wash with NaHCO3, brine, and dry over Na2SO4.

  • Result: Typically yields the 1,5-isomer (kinetic control) with high selectivity [3].

Protocol B: Enaminone Route (Directed Synthesis)

Best for: Absolute structural guarantee when 1,3-diketones fail.

  • Step 1 (Enaminone Formation): React your ketone (e.g., Acetophenone) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 12 hours.

    • Product: 3-(dimethylamino)-1-phenylprop-2-en-1-one.

  • Step 2 (Cyclization): Dissolve the crude enaminone in Ethanol. Add Hydrazine (1.2 equiv). Reflux for 3 hours.

  • Mechanism: The hydrazine

    
     attacks the carbonyl (hard electrophile) exclusively, while the 
    
    
    
    displaces the dimethylamine.
  • Result: Exclusive formation of the target regioisomer.

References

  • Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles." Organic Chemistry Portal. Available at: [Link]

  • Tang, M., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes."[4][5] Organic Letters, 2014.[5] Available at: [Link]

  • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Knowledge Base.

Disclaimer: These protocols are intended for use by qualified research personnel. Always review MSDS for Hydrazines and HFIP before handling, as they are toxic and corrosive.

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As application scientists, we understand that purifying multi-functional heterocycles requires more than just following a recipe—it requires understanding the physicochemical beha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that purifying multi-functional heterocycles requires more than just following a recipe—it requires understanding the physicochemical behavior of the molecule. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate presents unique chromatographic and crystallographic challenges. This compound features a pyrazole core capable of annular tautomerism, a phenolic-like hydroxyl group at the C4 position, and an ethyl ester at C3[1].

These functional groups create strong intermolecular hydrogen-bonding networks, which can lead to severe peak tailing on silica gel and complex phase behaviors during crystallization[2]. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.

Compound Profile & Purification Implications

Understanding the quantitative and structural properties of your target is the first step in designing a successful purification strategy.

Table 1: Physicochemical Profile & Purification Implications

PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 34035-06-8Key identifier for reference standards and literature searches.
Molecular Formula C12H12N2O3Determines mass for LC-MS fraction tracking (m/z 233.09 [M+H]+).
Physical Form SolidAmenable to solvent/anti-solvent recrystallization techniques.
H-Bond Donors 2 (N-H, O-H)Causes severe streaking on bare silica; requires acidic mobile phase modifiers.
Tautomerism Annular (1H/2H) & Keto-EnolCan cause peak splitting in HPLC; requires strict pH and temperature control.

Purification Decision Workflow

Selecting the right purification method saves time and prevents compound degradation. Use the decision tree below based on your initial crude LC-MS/TLC profiling.

PurificationWorkflow Crude Crude Ethyl 4-hydroxy-5-phenyl- 1H-pyrazole-3-carboxylate Analyze LC-MS & TLC Profiling Crude->Analyze Purity Initial Purity Assessment Analyze->Purity Recryst Protocol A: Recrystallization (EtOH / H2O or EtOAc / Hexane) Purity->Recryst > 85% Purity (Minor impurities) Flash Protocol B: Flash Chromatography (Silica, EtOAc/Hexane + 1% AcOH) Purity->Flash < 85% Purity (Distinct Rf impurities) PrepLC Protocol C: Prep-HPLC (C18, MeCN/H2O + 0.1% TFA) Purity->PrepLC < 85% Purity (Co-eluting/Isomeric impurities) Pure Pure Compound (>98%) Verify by NMR/HPLC Recryst->Pure Flash->Pure PrepLC->Pure

Workflow for selecting the optimal purification strategy for pyrazole derivatives.

Step-by-Step Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization

Best for: Crude mixtures with >85% purity and minor, highly soluble impurities.

Causality: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate possesses a rigid planar structure. Ethanol effectively solvates the compound at boiling temperatures, while the addition of water (anti-solvent) sharply decreases solubility by increasing the dielectric constant of the medium, forcing the hydrophobic phenyl and ethyl ester groups out of solution[2].

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimum volume of boiling ethanol until the solid just dissolves[2].

  • Saturation: Slowly add hot water (anti-solvent) dropwise while swirling until a faint, persistent cloudiness appears[2].

  • Clarification: Add 1-2 drops of hot ethanol to clear the solution[2].

  • Crystallization: Cover the flask and allow it to cool completely undisturbed to room temperature, then transfer to an ice bath for 30 minutes. Slow cooling prevents the entrapment of impurities within the crystal lattice (occlusion)[3].

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel) and wash with ice-cold 1:1 Ethanol/Water[2].

Self-Validation System: Evaporate a small aliquot of the mother liquor and analyze via 1H NMR. If the impurity-to-product ratio is significantly higher in the mother liquor than in the isolated crystals, your solvent system is successfully rejecting the impurities.

Protocol B: Normal-Phase Flash Chromatography

Best for: Crude mixtures with distinct Rf impurities.

Causality: The C4-OH and pyrazole NH are strong H-bond donors. Bare silica contains free silanol groups (Si-OH) that strongly interact with these groups, causing irreversible adsorption or severe tailing. Adding acetic acid competitively masks these silanol sites[4].

  • Column Preparation: Equilibrate a silica gel column with Hexane containing 1% Acetic Acid (AcOH)[2].

  • Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., acetone or THF), add a small amount of Celite, and evaporate to a free-flowing powder. Load this onto the column. This prevents band broadening caused by poor solubility in the initial non-polar mobile phase.

  • Elution: Run a gradient from 100% Hexane (+1% AcOH) to 50% Ethyl Acetate (+1% AcOH).

  • Recovery: Pool the product fractions and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.

Self-Validation System: Perform a 2D-TLC. Spot the purified compound, run it in one dimension, dry the plate, rotate 90 degrees, and run it again. If the compound forms a single spot on the diagonal, it is stable. If off-diagonal spots appear, the compound is degrading on the silica.

Protocol C: Preparative Reverse-Phase HPLC

Best for: Separating closely eluting or isomeric impurities.

Causality: Trifluoroacetic acid (TFA) lowers the pH of the mobile phase below the pKa of the pyrazole nitrogens. This suppresses ionization, ensuring the molecule stays in a single protonation state, which prevents peak broadening.

  • Column: C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% TFA. Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

Self-Validation System: Re-inject the collected main peak under analytical conditions using an orthogonal column chemistry (e.g., Phenyl-Hexyl instead of C18) to confirm absolute purity.

Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my compound streaks across the TLC plate and co-elutes with impurities. How can I fix this? A: Streaking is a classic symptom of strong hydrogen bonding between the pyrazole's NH/OH groups and the silica's active silanol groups[2]. Add 1% to 2% acetic acid (AcOH) to your mobile phase. The acid competitively binds to the silanol sites, forcing the pyrazole to partition cleanly into the mobile phase.

Q2: My recrystallization attempt resulted in a biphasic oily mixture at the bottom of the flask instead of crystals ("oiling out"). What is the mechanism behind this, and how do I recover my compound? A: "Oiling out" occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid lattice[2]. For this pyrazole derivative, it often happens if cooling is too rapid. Solution: Reheat the mixture until it forms a single homogeneous solution. Add a small amount of the "good" solvent (ethanol) to lower the saturation temperature, then cool the flask extremely slowly (e.g., inside a Dewar flask)[3]. Alternatively, introduce a seed crystal to provide a nucleation site.

Q3: In my LC-MS/HPLC analysis, I observe two distinct, closely eluting peaks with the exact same mass (m/z 233.09), but my NMR shows a pure compound. Is my sample degrading? A: This is a well-documented artifact of pyrazole tautomerism. In solution, the proton can migrate between the N1 and N2 positions of the pyrazole ring. If the interconversion rate is slow relative to the chromatographic timescale, the tautomers will resolve into separate peaks.

TautomerismLogic Observation Observation: Split Peaks in HPLC (Identical m/z) Action1 Action: Increase Column Temp (e.g., 25°C to 50°C) Observation->Action1 Action2 Action: Lower Mobile Phase pH (Add 0.1% TFA) Observation->Action2 Result1 Peaks Coalesce into Single Peak Action1->Result1 Result2 Peaks Remain Split Action1->Result2 Action2->Result1 Action2->Result2 Conclusion1 Diagnosis: Tautomerism (Compound is Pure) Result1->Conclusion1 Conclusion2 Diagnosis: Isomeric Impurities (Further Purification Needed) Result2->Conclusion2

Logical decision tree for diagnosing HPLC peak splitting in pyrazole derivatives.

References

Sources

Optimization

Technical Support Center: 4-Hydroxy vs. 5-Hydroxy Pyrazole Separation

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Regioisomer Resolution 🟢 System Overview & Tautomeric Context Welcome to the Separation Science Technical Desk. You are likely here because standard C18 gr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Regioisomer Resolution

🟢 System Overview & Tautomeric Context

Welcome to the Separation Science Technical Desk. You are likely here because standard C18 gradients failed to resolve your pyrazole regioisomers.

The Root Cause: The separation of 4-hydroxypyrazole (4-OH) and 5-hydroxypyrazole (5-OH) is not merely a polarity issue; it is a tautomeric challenge .

  • 4-Hydroxypyrazole: Exists predominantly as the enol form. It is electron-rich and amphoteric.

  • 5-Hydroxypyrazole: Exists in a dynamic equilibrium with its ketone tautomer, pyrazolin-5-one . This tautomerism leads to peak broadening and "ghost peaks" in LC if the pH is not strictly controlled.

The following guides address the three most common "Support Tickets" we receive regarding these molecules.

🎫 Ticket #101: "My isomers co-elute on standard C18."

Issue: Poor resolution (


) on C18 columns using Water/Acetonitrile gradients.
Diagnosis:  Insufficient selectivity mechanisms. Both isomers are highly polar, leading to low retention (

) where separation is statistically unlikely.
🔧 Protocol A: pH-Modulated Reverse Phase (RP-HPLC)

Because the 5-OH isomer (pyrazolone form) has a different pKa (~6.0–7.0 for the NH/OH system) compared to the 4-OH isomer, pH control is the primary separation lever.

ParameterRecommendationMechanism
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Suppresses ionization of the basic nitrogen; stabilizes the enol form of 4-OH.
Mobile Phase B Acetonitrile (no acid)Aprotic solvent maintains the protonation state established by Phase A.
Stationary Phase Polar Embedded C18 (e.g., Waters T3, Phenomenex Synergi Fusion)Prevents "phase collapse" at high aqueous conditions (necessary for these polar analytes).
Gradient 0–10% B over 15 min (Isocratic hold may be required)These isomers often elute in the "void volume" of standard gradients.
🔧 Protocol B: HILIC (Hydrophilic Interaction LC)

If RP-HPLC fails to retain the compounds, switch to HILIC. The 4-OH isomer is significantly more polar than the 5-OH (which can internalize H-bonds in its keto form), creating a massive selectivity difference in HILIC mode.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase: 95% Acetonitrile / 5% Water (with 10mM Ammonium Acetate).

  • Elution Order: The less polar 5-OH (pyrazolone) elutes first; the highly polar 4-OH elutes second.

🎫 Ticket #102: "I have separated them, but I can't identify which is which."

Issue: Mass spectrometry (LC-MS) shows identical


 for both peaks.
Diagnosis:  Regioisomers require spectroscopic differentiation (NMR) or derivatization logic.
🔬 Identification Workflow

Do not rely on MS fragmentation alone. Use Nuclear Overhauser Effect (NOE) NMR.

Step-by-Step ID Protocol:

  • Isolate ~5 mg of each isomer via Prep-HPLC.

  • Solvent: Dissolve in DMSO-

    
     (avoids exchange broadening common in CDCl
    
    
    
    ).
  • Experiment: Run 1D

    
    H-NMR and 1D NOE (or 2D NOESY).
    
  • Logic Gate:

    • Target: Irradiate the N-substituent (e.g., N-Methyl or N-Phenyl).

    • Observation:

      • If NOE is observed to the adjacent C-H

        
         That C-H is at Position 5 . Therefore, the substituent is at Position 4  (or 3).
        
      • If NO NOE is observed to a C-H

        
         Position 5 is substituted (with OH). This is the 5-OH isomer .
        

Chemical Shift Reference Table (DMSO-


) 
Feature 4-Hydroxypyrazole 5-Hydroxypyrazole (Pyrazolone)

| Carbonyl Shift (


C)  | Absent (C-OH ~135-145 ppm) | Present  (C=O ~155-165 ppm) |
| Methylene Signal  | Absent | Often visible as CH

at C4 (~3.5 ppm) if in keto-form | | UV

| ~220–240 nm | ~250–270 nm (Extended conjugation in keto-form) |

🎫 Ticket #103: "I need to purify 50 grams. Solubility is a nightmare."

Issue: The compounds crystallize in the injection loop or require massive solvent volumes. Diagnosis: Pyrazoles are "brick dust" (high melting point, low solubility). Standard Prep-LC is inefficient.

🚀 Solution: Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for pyrazole regioisomers. It uses supercritical CO


, which acts as a non-polar solvent, mixed with methanol (polar).[1]

Why it works:

  • Orthogonal Selectivity: 4-OH and 5-OH have vastly different solubilities in supercritical CO

    
    .
    
  • Solubility: The supercritical fluid penetrates the crystal lattice better than liquids.

  • Throughput: 5x faster than Prep-HPLC.

SFC Method Parameters:

  • Column: 2-Ethylpyridine (2-EP) or Diol. Note: 2-EP is basic and prevents peak tailing of the acidic 5-OH.

  • Co-Solvent: Methanol + 0.1% Diethylamine (DEA). DEA ensures the 5-OH stays deprotonated and sharp.

  • Back Pressure: 120 bar.

  • Temp: 40°C.

📊 Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct separation mode based on your specific constraints (Scale vs. Resolution).

SeparationWorkflow Start START: 4-OH vs 5-OH Mixture ScaleCheck What is the Goal? Start->ScaleCheck Analytical Analytical Check (<1 mg) ScaleCheck->Analytical ID / QC Prep Purification (>100 mg) ScaleCheck->Prep Isolation PolarityCheck Retention on C18? Analytical->PolarityCheck SolubilityCheck Solubility > 50mg/mL? Prep->SolubilityCheck MethodA Method A: Polar Embedded C18 (pH 3.0 Formate) PolarityCheck->MethodA Yes (k > 1) MethodB Method B: HILIC (Amide / Acetonitrile) PolarityCheck->MethodB No (Elutes in Void) MethodC Method C: Prep-HPLC (C18 / High Aqueous) SolubilityCheck->MethodC Yes (Soluble) MethodD Method D: Prep-SFC (2-Ethylpyridine / CO2) SolubilityCheck->MethodD No (Precipitates)

Figure 1: Decision Matrix for Pyrazole Regioisomer Separation. Selects methodology based on scale and physicochemical properties.

🧬 Mechanism of Action: Tautomerism

Understanding the 5-OH tautomerism is critical for interpreting "ghost peaks."

Tautomerism Enol 5-Hydroxypyrazole (Enol Form) Polarity: High Aromatic: Yes Keto Pyrazolin-5-one (Keto Form) Polarity: Med Aromatic: No Enol->Keto Polar Solvent / Neutral pH Keto->Enol Non-Polar / Basic pH

Figure 2: Tautomeric Equilibrium of the 5-isomer. In LC mobile phases (polar), the equilibrium often shifts toward the Keto form, causing peak splitting unless pH is controlled.

📚 References

  • Tautomerism of Hydroxypyrazoles

    • Title: Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole...

    • Source: Taylor & Francis (Journal of Coordination Chemistry)

    • URL:[Link][2][3]

  • SFC Separation of Pyrazole Isomers

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity

    • Source: UAB Barcelona (Universitat Autònoma de Barcelona)

    • URL:[Link][2][3][4][5][6][7][8][9]

  • NMR Characterization of Pyrazoles

    • Title: Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy[10][11][12][13][14]

    • Source: ResearchGate / Magnetic Resonance in Chemistry

    • URL:[Link]

  • HPLC Method Development for Polar Isomers

    • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies[15]

    • Source: Pharm Anal Acta (Walsh Medical Media)

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Oxidation of 4-Hydroxypyrazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability issues associated with 4-hydroxypyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability issues associated with 4-hydroxypyrazole derivatives. These compounds are highly valued in drug development and agrochemistry, but their electron-rich nature makes them notoriously susceptible to oxidative degradation.

This guide synthesizes mechanistic causality, field-proven protocols, and authoritative literature to help you establish a self-validating system for synthesizing, handling, and utilizing these sensitive heterocycles.

Part 1: Troubleshooting FAQs

Q1: Why do my 4-hydroxypyrazole derivatives spontaneously darken and degrade upon exposure to air, even in solid form? A1: The instability is driven by the electronic structure of the molecule. The hydroxyl group at the C4 position donates electron density into the


-system of the pyrazole ring via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential of the molecule. Consequently, the ring becomes highly susceptible to aerobic autoxidation. Molecular oxygen (triplet oxygen) or trace transition metals can initiate single-electron transfer (SET), forming a pyrazolone radical intermediate that rapidly decomposes into ring-opened or polymeric species.

Q2: I am using pyrazole in biological assays as an alcohol dehydrogenase inhibitor. Why am I observing unexpected oxidative stress and cell death in my models? A2: This is a classic metabolic artifact. In biological systems, pyrazole is rapidly oxidized by cytochrome P450 enzymes—specifically CYP2E1—into 4-hydroxypyrazole[1]. Once formed, 4-hydroxypyrazole acts as a potent inhibitor of catalase, a critical antioxidant enzyme responsible for clearing cellular hydrogen peroxide[2]. The inhibition of catalase leads to a toxic accumulation of reactive oxygen species (ROS), causing oxidative stress that is entirely independent of your primary experimental variable[3].

Q3: How can I prevent oxidative degradation during multi-step synthetic campaigns? A3: You must temporarily mask the electron-donating ability of the C4-hydroxyl group. The most effective strategy is the use of protecting groups. Converting the free hydroxyl into a silyl ether (e.g., TBS or TIPS) or an acetal (e.g., MOM) withdraws electron density from the ring, stabilizing it against autoxidation. If your synthesis also requires N-protection, utilizing a p-methoxybenzyl (PMB) group on the pyrazole nitrogen is highly effective and can be cleaved orthogonally under acidic conditions[4].

Q4: What are the best practices for storing unprotected 4-hydroxypyrazoles? A4: Unprotected derivatives must be treated as air- and light-sensitive materials.

  • Atmosphere: Store under Argon (which is denser than Nitrogen and provides a better blanket).

  • Temperature: Store at -20°C to slow down autoxidation kinetics.

  • Vessel: Use amber glass vials to prevent UV-initiated radical formation.

  • Additives: If downstream applications permit, adding 0.1% BHT (butylated hydroxytoluene) acts as a sacrificial radical scavenger.

Part 2: Quantitative Data & Protecting Group Strategies

To effectively plan your synthetic routes, refer to the table below, which summarizes the optimal protecting groups for stabilizing 4-hydroxypyrazoles against oxidation.

Protecting GroupReagents for ProtectionDeprotection ConditionsStability to Aerobic OxidationYield Impact (Average)
TBS (tert-Butyldimethylsilyl) TBS-Cl, Imidazole, DMFTBAF (1.0 M in THF)Excellent>90%
MOM (Methoxymethyl acetal) MOM-Cl, DIPEA, DCMHCl (3M) in MeOHHigh85%
Acetyl (Ac) Ac2O, Pyridine, DMAPK2CO3, MeOHModerate (Prone to hydrolysis)80%
PMB (N-Protection) PMB-Cl, NaH, DMFTFA, RefluxExcellent75-85%[4]

Part 3: Standard Operating Procedures (Protocols)

To ensure scientific integrity and reproducibility, follow this self-validating protocol for the air-free protection of 4-hydroxypyrazole. By masking the hydroxyl group early, you prevent yield loss in subsequent steps.

Protocol: TBS-Protection of 4-Hydroxypyrazole (Schlenk Technique)

Objective: To synthesize 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole, rendering the ring inert to aerobic oxidation.

Step 1: Preparation of the Apparatus

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a vacuum.

  • Backfill the flask with Argon (repeat the vacuum/Argon cycle 3 times).

Step 2: Reagent Loading

  • Under a positive flow of Argon, add 4-hydroxypyrazole (1.0 equiv, 10 mmol) and Imidazole (2.5 equiv, 25 mmol) to the flask.

  • Inject anhydrous DMF (15 mL) via syringe. Stir until complete dissolution is achieved.

  • Cool the reaction mixture to 0°C using an ice-water bath.

Step 3: Protection Reaction

  • Dissolve TBS-Cl (1.2 equiv, 12 mmol) in 5 mL of anhydrous DMF.

  • Add the TBS-Cl solution dropwise to the reaction mixture over 10 minutes via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality check: Imidazole acts as both a nucleophilic catalyst and an acid scavenger, driving the silylation to completion while preventing acid-catalyzed degradation.

Step 4: Quenching and Anaerobic Workup

  • Quench the reaction by adding 20 mL of degassed, saturated aqueous

    
    .
    
  • Extract the aqueous layer with degassed Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with degassed brine (5 x 20 mL) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting protected intermediate is now stable to ambient air and can be purified via standard silica gel flash chromatography.
    

Part 4: Process Visualizations

The following diagrams map the logical relationships and workflows critical to understanding and mitigating 4-hydroxypyrazole oxidation.

G P Pyrazole CYP CYP2E1 Metabolism P->CYP HP 4-Hydroxypyrazole CYP->HP Oxidation CAT Catalase Inhibition HP->CAT Binds & Inhibits ROS Accumulation of ROS (H2O2) CAT->ROS Failed H2O2 clearance

Fig 1: CYP2E1-mediated metabolism of pyrazole to 4-hydroxypyrazole and subsequent ROS accumulation.

G Start Unprotected 4-Hydroxypyrazole Protect Add TBS-Cl, Imidazole (DMF, 0°C to RT) Start->Protect Prevents autoxidation Protected TBS-Protected Intermediate (Stable) Protect->Protected React Perform Downstream Cross-Coupling/Synthesis Protected->React Inert atmosphere Deprotect TBAF or Acidic Cleavage (THF) React->Deprotect End Final Functionalized 4-Hydroxypyrazole Deprotect->End Isolate via Schlenk line

Fig 2: Workflow for stabilizing 4-hydroxypyrazoles via TBS protection during multi-step synthesis.

References

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes Source: PubMed - NIH URL
  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical Source: PubMed - NIH URL
  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency Source: PMC - NIH URL
  • A one-step synthesis of pyrazolone Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for Pyrazole Carboxylate Recrystallization

Welcome to the Technical Support Center for the recrystallization of pyrazole carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of pyrazole carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to purify these valuable heterocyclic compounds. Here, we address common challenges and frequently asked questions to help you streamline your purification workflows, improve yield and purity, and ensure the crystalline integrity of your materials.

Introduction: The Unique Challenges of Pyrazole Carboxylates

Pyrazole carboxylates are a cornerstone in medicinal chemistry and materials science, often serving as key building blocks for pharmacologically active agents.[1][2] Their purification via recrystallization, however, presents a unique set of challenges. The presence of the pyrazole ring, with its capacity for hydrogen bonding, combined with the polar carboxylate group, creates a nuanced solubility profile that can complicate solvent selection.[1][3] This guide provides a systematic approach to overcoming these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of pyrazole carboxylates in a question-and-answer format.

Q1: My pyrazole carboxylate is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid crystalline structure.[4][5] This often occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[4]

Causality:

  • High Impurity Concentration: Impurities can depress the melting point of your compound, leading to the formation of an oil.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[5][6]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures, preventing crystallization.

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.[4]

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Very slow cooling is crucial for forming well-ordered crystals.[4][7]

  • Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.[6] A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[6][8]

  • Seeding: Introduce a seed crystal of the pure compound to the cooled solution to induce crystallization.[5]

Q2: I have a very low recovery of my pyrazole carboxylate after recrystallization. What are the likely causes and how can I improve my yield?

A2: Low yield is a frustrating issue that can often be traced back to a few key experimental parameters.[5][9]

Causality:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[4][5][9]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in a loss of product.[5]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.[5][6]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[5][7][10] This will ensure the solution is saturated upon cooling, maximizing crystal precipitation.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the yield of crystals.[6][10]

  • Recover a Second Crop: If you suspect a significant amount of product remains in the mother liquor, you can concentrate the filtrate by boiling off some of the solvent and then re-cooling to obtain a second crop of crystals.[5] Be aware that this second crop may be less pure than the first.

  • Check for Solubility at Room Temperature: Before you begin, ensure your chosen solvent does not significantly dissolve your compound at room temperature.[7][11][12]

Q3: My recrystallized pyrazole carboxylate is still impure. What can I do to improve the purity?

A3: The goal of recrystallization is purification, so persistent impurities indicate that the process needs optimization.[13]

Causality:

  • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[9][14]

  • Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, they will remain in the final product if not removed.

  • Soluble Impurities: Conversely, if impurities have similar solubility profiles to your target compound, they may co-crystallize.[13]

Solutions:

  • Hot Filtration: If you observe insoluble material in your hot solution, perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[8][11]

  • Slow Cooling: As mentioned previously, slow cooling is paramount for forming pure crystals.[7]

  • Activated Charcoal: If your crystals are colored due to minor, highly colored impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5][11]

  • Re-crystallize: A second recrystallization can often significantly improve purity.

  • Alternative Solvent System: If impurities continue to co-crystallize, a different solvent with a different polarity may be needed to better differentiate the solubility of your compound from the impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing pyrazole carboxylates?

A1: The choice of solvent is highly dependent on the specific substituents on your pyrazole carboxylate. However, based on the general polarity of this class of compounds, the following solvents are good starting points for screening[1][6]:

Solvent ClassExamplesRationale
Polar Protic Ethanol, Methanol, Isopropanol, WaterThe hydrogen bonding capabilities of these solvents can effectively solvate the pyrazole N-H and the carboxylate group.[1]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese can be good single solvents or act as the "good" solvent in a binary system.[6][10]
Non-Polar Hexane, Cyclohexane, TolueneOften used as the "poor" or "anti-solvent" in a mixed solvent system to induce precipitation.[6][10]

A common and effective strategy is to use a mixed solvent system, such as ethanol/water, methanol/water, or ethyl acetate/hexane.[2][6]

Q2: How do I perform a systematic solvent screen for my novel pyrazole carboxylate?

A2: A systematic approach is key to efficiently finding the ideal solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude pyrazole carboxylate into several small test tubes.

  • Room Temperature Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list above. Observe the solubility at room temperature. An ideal solvent will show poor solubility at this stage.[7][12]

  • Hot Solubility Test: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[14][15] Record the amount of solvent required. A good solvent will dissolve the compound near its boiling point.[11]

  • Cooling Test: Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: The best solvent is one that dissolves your compound when hot but results in the formation of a large number of high-quality crystals upon cooling.[11][12][13]

Q3: What is the role of polymorphism in the recrystallization of pyrazole carboxylates?

A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[16] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.[16] The choice of solvent and the recrystallization conditions (e.g., cooling rate) can influence which polymorph is formed.[17][18] For drug development professionals, controlling polymorphism is critical as it can impact the bioavailability and stability of the final active pharmaceutical ingredient (API).[16] It is essential to characterize the resulting crystalline form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to ensure consistency between batches.

Part 3: Visualizing the Workflow

A systematic approach to solvent selection is crucial for success. The following diagram outlines a logical workflow for optimizing your recrystallization process.

Recrystallization_Workflow Workflow for Optimizing Pyrazole Carboxylate Recrystallization A Start: Crude Pyrazole Carboxylate B Perform Small-Scale Solvent Screen (Polar & Non-Polar Solvents) A->B C Evaluate Results: - Insoluble at RT? - Soluble when Hot? - Good Crystal Formation? B->C D Single Solvent System Suitable? C->D E Proceed with Single Solvent Recrystallization D->E Yes F Select 'Good' and 'Poor' Miscible Solvents D->F No H Troubleshoot: Oiling Out? E->H G Proceed with Two-Solvent Recrystallization F->G G->H I Adjust Cooling Rate / Solvent Ratio H->I Yes J Troubleshoot: Low Yield? H->J No I->H K Minimize Solvent / Ensure Complete Cooling J->K Yes L Troubleshoot: Impurities Persist? J->L No K->J M Perform Hot Filtration / Re-crystallize L->M Yes N Obtain Pure Crystalline Product L->N No M->L

Caption: A systematic workflow for selecting and optimizing a recrystallization protocol.

References

  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • What is the best solvent for recrystallization? - Quora. (2017, February 16).
  • Recrystallization - Single Solvent. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021, September).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.).
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC. (2025, May 22).
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding - ResearchGate. (n.d.).
  • troubleshooting pseudotropine crystallization procedures - Benchchem. (n.d.).
  • 1H-Pyrazole-3-carboxylic acid 97 1621-91-6 - Sigma-Aldrich. (n.d.).
  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17).

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Status: Online Operator: Senior Application Scientist Ticket ID: VH-PYR-404 Subject: Optimization and Troubleshooting of C4-Formylation Introduction Welcome to the Vilsmeier-Haack (VH) Technical Support Center. You are l...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: VH-PYR-404 Subject: Optimization and Troubleshooting of C4-Formylation

Introduction

Welcome to the Vilsmeier-Haack (VH) Technical Support Center. You are likely here because you need to install a formyl group (-CHO) at the C4 position of a pyrazole ring.[1] While the VH reaction is the gold standard for formylating electron-rich heterocycles, pyrazoles present unique challenges due to their amphoteric nature (if NH-unsubstituted) and variable electron density depending on substituents at C3/C5.

This guide is structured to troubleshoot your specific failure modes, moving from reagent formation to isolation.

Module 1: The Reagent (The "Engine")

Context: The Vilsmeier reagent (chloromethyleneiminium salt) is the active electrophile.[1][2][3] It is not shelf-stable and must be generated in situ.

Diagnostic Protocol

Q: My reaction mixture turned black or solidified immediately upon mixing POCl₃ and DMF. What happened? A: You likely experienced a thermal runaway . The formation of the Vilsmeier reagent is highly exothermic.[2][4]

  • The Science: The reaction between DMF and POCl₃ generates a high-energy chloroiminium salt.[5] If the temperature spikes (>20°C) during addition, the reagent decomposes (often via polymerization of DMF), resulting in a "tar."[3]

  • The Fix:

    • Chill: Cool anhydrous DMF to 0°C.

    • Slow Addition: Add POCl₃ dropwise.

    • Hold: Stir at 0–5°C for 30 minutes before adding your pyrazole. A white or pale yellow precipitate (the salt) should form.[3]

Q: Can I use a solvent other than DMF? A: Yes, but DMF is usually the best solvent/reagent combo.[3]

  • Alternative: If your pyrazole is insoluble in cold DMF, you can generate the reagent in DMF, then dilute with anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) before adding the substrate.[3] This maintains solubility without quenching the reagent.

Module 2: The Substrate & Reaction (The "Drive")[3]

Context: Pyrazoles are generally electron-rich, favoring Electrophilic Aromatic Substitution (EAS) at C4.[3] However, substituents strongly influence reactivity.[3]

Common Failure Modes

Q: I see no conversion of my starting material. Is my pyrazole "dead"? A: Check your substituents.

  • Deactivation: If you have strong Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -Ph-NO₂ at positions C3 or C5, the C4 position may be too electron-deficient for the standard VH reagent.

  • Solution:

    • Heat: Increase temperature to 60–80°C (standard is often RT to 60°C).

    • Reagent Boost: Increase POCl₃/DMF equivalents from 1.2 eq to 3–5 eq.

    • Change Reagent: For extremely deactivated systems, the VH reaction may fail. Consider lithiation/formylation (n-BuLi/DMF) if functional groups allow.[3]

Q: I isolated the N-formyl product instead of the C4-formyl product. A: This is common with NH-pyrazoles (unsubstituted at Nitrogen).

  • Mechanism: The nitrogen lone pair is a better nucleophile than the C4 carbon.[3] The reagent attacks N1 first.

  • The Fix:

    • Thermodynamic Control: N-formylation is often kinetically favored but reversible. Heating the reaction (80–90°C) can sometimes drive the rearrangement to the thermodynamic C4 product.[3]

    • Protection: The most robust method is to protect the nitrogen (e.g., N-Methyl, N-Benzyl, or N-THP) before the VH reaction.[3]

Visualizing the Pathway

The diagram below illustrates the bifurcation between successful C4-formylation and the N-formylation side reaction.

VilsmeierMechanism Reagents DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->VReagent  0°C, Exothermic N_Attack N-Attack (Kinetic) VReagent->N_Attack  Fast C_Attack C4-Attack (Thermodynamic) VReagent->C_Attack  Slow / Heat Pyrazole NH-Pyrazole (Substrate) Pyrazole->N_Attack Pyrazole->C_Attack N_Formyl N-Formyl Side Product N_Attack->N_Formyl  Irreversible at Low Temp Intermediate C4-Iminium Intermediate C_Attack->Intermediate  -HCl Product 4-Formyl Pyrazole (Target) Intermediate->Product  Hydrolysis (Work-up)

Caption: Reaction pathway showing the competition between Kinetic N-attack and Thermodynamic C4-attack.

Module 3: Work-up & Isolation (The "Landing")

Context: The reaction does not produce the aldehyde directly.[3] It produces a stable iminium salt .[3] If you do not hydrolyze this salt effectively, you will not isolate your product.[3]

Q: TLC shows a new spot during reaction, but after work-up, I only recover starting material or a complex mixture. A: You likely failed to hydrolyze the intermediate.

  • The Trap: The iminium salt is water-soluble. If you just wash with water and extract with organics without allowing time/pH for hydrolysis, the product stays in the water layer or reverts.[3]

  • The Fix: Use a Buffered Hydrolysis .

Standard Hydrolysis Protocol
  • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).

  • Neutralize: Add Sodium Acetate (aq) or Sodium Carbonate (aq) to adjust pH to ~7–8.[3][4][5]

  • Stir: Stir vigorously for 1–2 hours at RT (or slightly warm to 40°C if stubborn). This step is critical for converting the C=N bond to C=O.

  • Extract: Now extract with Ethyl Acetate or DCM.

Data: Hydrolysis Buffer Selection
Buffer / BasepH RangeApplicationPros/Cons
Sodium Acetate 4–6StandardBest Choice. Gentle. Prevents side reactions (e.g., haloform cleavage).[3]
Sodium Carbonate 9–10RobustGood for stable salts.[3] Caution: CO₂ evolution leads to foaming.
NaOH (2M) 12–14AggressiveAvoid unless necessary.[3] Can cause Cannizzaro reaction or haloform cleavage of the aldehyde.
Water only < 1SlowOften insufficient.[3] Acidic conditions stabilize the iminium salt, slowing hydrolysis.[3]

Module 4: Safety & Scale-up

Q: Are there hidden dangers in scaling this up? A: Yes. The Delayed Exotherm .

  • Hazard: When quenching the reaction (POCl₃ destruction), there is an induction period.[3] You might add water, see nothing, add more, and then suddenly the accumulated POCl₃ hydrolyzes violently.[3]

  • Protocol: Always quench into a large excess of ice with vigorous stirring. Never add water to the reaction flask; add the reaction mixture to the water/ice.

Troubleshooting Flowchart

Use this logic tree to diagnose your current experiment.

Troubleshooting Start Start: Analyze Result Q1 Is the reaction mixture black/tarry? Start->Q1 Sol1 Fix: Control Temp <5°C during reagent formation. Q1->Sol1 Yes Q2 Is Starting Material (SM) consumed? Q1->Q2 No Q3 Is the product N-Formyl? Q2->Q3 Yes Q4 Did you recover SM after workup? Q2->Q4 No Sol2 Fix: Protect Nitrogen or Increase Temp. Q3->Sol2 Yes Q5 Did you lose product to aqueous layer? Q3->Q5 No (Unknown spot) Sol3 Fix: Increase POCl3 eq. or Reaction Time. Q4->Sol3 Yes Sol4 Fix: Extend Hydrolysis Time (Use NaOAc buffer). Q5->Sol4 Yes

Caption: Decision tree for diagnosing Vilsmeier-Haack failures.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3][6] The Vilsmeier–Haack Reaction (Review).[1][3][5][6][7][8][9][10] Comprehensive Organic Synthesis.

  • BenchChem Technical Support. (2025). Vilsmeier Reagent Stability and Storage Conditions.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Examples.

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.

  • Jones, G., & Stanforth, S. P. (1997).[3] The Vilsmeier Reaction of Non-Benzenoid Aromatic Heterocycles. Organic Reactions.[1][2][3][5][6][7][10][11][12] [3]

Sources

Optimization

Controlling N-substitution regiochemistry in pyrazole synthesis

Technical Support Center: Controlling N-Substitution Regiochemistry in Pyrazole Synthesis Abstract & Core Directive The synthesis of -substituted pyrazoles is a cornerstone of medicinal chemistry, yet it is plagued by th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling N-Substitution Regiochemistry in Pyrazole Synthesis

Abstract & Core Directive

The synthesis of


-substituted pyrazoles is a cornerstone of medicinal chemistry, yet it is plagued by the "tautomer trap"—the thermodynamic and kinetic equilibration between 

and

positions. This guide moves beyond basic textbook definitions to provide field-proven protocols for controlling regioselectivity. We focus on three primary vectors: De Novo Cyclocondensation , Direct

-Alkylation
, and Transition-Metal Catalyzed Cross-Coupling .

Module 1: De Novo Synthesis (Cyclocondensation)

The Challenge: The reaction of unsymmetrical 1,3-diketones with substituted hydrazines typically yields a mixture of regioisomers (1,3,5- vs 1,3,4-substitution patterns) because the hydrazine can attack either carbonyl group.

The Solution: Fluorinated Solvent Engineering While steric bulk usually dictates that the terminal nitrogen of the hydrazine attacks the less hindered carbonyl, this selectivity is often modest (e.g., 3:1). The use of fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically enhance this selectivity to >20:1.

Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively solvate the more basic carbonyl oxygen (or the hydrazine intermediate), tightening the transition state and amplifying the steric differentiation between the two carbonyls.

Standard Operating Procedure (SOP): TFE-Mediated Cyclocondensation
  • Substrates: Unsymmetrical 1,3-diketone (1.0 equiv), Methylhydrazine (1.1 equiv).

  • Solvent: TFE (0.5 M concentration). Note: TFE is volatile; use a sealed tube if heating is required.

  • Protocol:

    • Dissolve the 1,3-diketone in TFE at room temperature.

    • Add methylhydrazine dropwise (exothermic reaction).

    • Stir at 25 °C for 2 hours. If conversion is incomplete, heat to 60 °C.

    • Workup: Remove TFE under reduced pressure (rotary evaporator). The residue is often pure enough for use; otherwise, recrystallize from heptane/EtOAc.

Data Table 1: Solvent Effects on Regioselectivity | Solvent | Dielectric Constant (


) | H-Bond Donor (

) | Regioisomer Ratio (

:

) | Yield | | :--- | :--- | :--- | :--- | :--- | | Ethanol | 24.5 | 0.83 | 3 : 1 | 85% | | THF | 7.5 | 0.00 | 2 : 1 | 78% | | TFE | 27.0 | 1.51 | > 20 : 1 | 92% | | HFIP | 16.7 | 1.96 | > 50 : 1 | 88% |

Module 2: Post-Synthetic Functionalization (Direct Alkylation)

The Challenge: Alkylating a pre-formed pyrazole involves the pyrazolate anion, which has two nucleophilic sites. Sterics usually dominate (alkylation at the less hindered nitrogen), but "lone pair availability" (electronics) can compete.

The Solution: The Base/Solvent Matrix

  • Kinetic Control (Steric): Use NaH in THF at 0 °C. The irreversible deprotonation locks the anion, and the alkyl halide attacks the least hindered site.

  • Thermodynamic Control: Use Cs₂CO₃ in DMF at 80 °C. This allows reversible alkylation/isomerization, eventually funneling the product to the thermodynamically more stable isomer (often the one with the substituent on the less hindered nitrogen, but subject to tautomeric equilibrium).

  • Chelation Control: Use MgBr₂ or ZnCl₂ additives if the pyrazole has a coordinating group (e.g., 3-pyridyl). The metal binds the pyridine and pyrazole nitrogens, blocking one site and forcing alkylation to the other.

RegioControl Start Target: N-Alkylated Pyrazole DeNovo De Novo Synthesis (Hydrazine + 1,3-Diketone) Start->DeNovo If starting materials available DirectAlk Direct Alkylation (Pyrazole + R-X) Start->DirectAlk If pyrazole core exists Solvent Use TFE or HFIP (H-Bond Directing) DeNovo->Solvent BaseChoice Base/Solvent Selection DirectAlk->BaseChoice Result1 High Regioselectivity (>20:1) Solvent->Result1 NaH NaH / THF (0°C) Kinetic Control (Steric Dominance) BaseChoice->NaH CsCO3 Cs2CO3 / DMF (Heat) Thermodynamic Control (Equilibration) BaseChoice->CsCO3 Chelation MgBr2 Additive Chelation Control (For 3-pyridyl/coordinating grps) BaseChoice->Chelation

Figure 1: Decision Matrix for Regiocontrol Strategies.

Module 3: Metal-Catalyzed N-Arylation (Cross-Coupling)

The Challenge: Direct nucleophilic aromatic substitution (


) only works for highly electron-deficient aryl halides. For most drug-like scaffolds, metal catalysis is required.

The Solution: Copper vs. Palladium While Buchwald-Hartwig (Pd) is famous, Copper-Diamine (Chan-Lam or Ullmann-type) is often the "Gold Standard" for pyrazoles due to lower cost and excellent tolerance of nitrogen heterocycles.

Protocol A: Chan-Lam Coupling (Mildest Conditions)
  • Reagents: Pyrazole, Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: DCM or DCE (open to air).

  • Mechanism: Oxidative coupling. Requires

    
     (balloon or open flask) to reoxidize Cu(I) to Cu(II)/Cu(III).
    
  • Regioselectivity: Highly sensitive to sterics. Almost exclusively

    
    -arylates the less hindered nitrogen.
    
Protocol B: Modified Ullmann (Buchwald/Antilla Conditions)
  • Reagents: Pyrazole, Aryl Iodide, CuI (5-10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (10-20 mol%), K₃PO₄.

  • Solvent: Toluene or Dioxane at 110 °C.

  • Why this works: The diamine ligand stabilizes the Cu-intermediate, preventing catalyst aggregation and allowing the reaction to proceed at lower temperatures than classical Ullmann (which required >200 °C).

Troubleshooting & FAQs

Q1: I am getting a 50:50 mixture of regioisomers during cyclocondensation. What is the first thing I should change? A: Switch the solvent to 2,2,2-Trifluoroethanol (TFE) . Ethanol is the standard error; it is not acidic enough to differentiate the transition states effectively. If TFE is unavailable, try lowering the temperature to -10 °C to enhance kinetic differentiation, though this may slow the rate.

Q2: My Chan-Lam coupling has stalled at 30% conversion. A: This reaction is aerobic.

  • Oxygen Starvation: Ensure the reaction is not under

    
    . Use a drying tube or an 
    
    
    
    balloon.
  • Water: While "open flask" is the norm, too much atmospheric moisture can quench the boronic acid. Add 4Å molecular sieves.

  • Base: Ensure pyridine or

    
     is fresh.
    

Q3: Can I predict regioselectivity using NMR? A: Yes.

  • NOESY/ROESY: Look for cross-peaks between the

    
    -substituent (e.g., 
    
    
    
    -Me) and the adjacent
    
    
    -substituent.
  • 13C NMR: For

    
    -methyl pyrazoles, the 
    
    
    
    -Me carbon shift is diagnostic.
    • 3,5-disubstituted:

      
      -Me typically appears ~36-39 ppm.
      
    • 3-substituted (less hindered):

      
      -Me often shifts downfield.
      
    • Note: Always compare with a crude mixture if possible to see both sets of peaks.

Q4: How do I force alkylation at the MORE hindered nitrogen? A: This is the "Contra-Thermodynamic" challenge.

  • Blocking Groups: Install a transient Blocking Group (e.g., THP or SEM) on the less hindered nitrogen, then alkylate (which will force the reaction to the hindered N, often requiring harsh conditions like Alkyl Triflate + Heat), then deprotect.

  • Intramolecular Delivery: Tether the alkylating agent to a substituent on the pyrazole ring to force intramolecular alkylation at the adjacent nitrogen.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1][2] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[1][2] [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[3][4] Journal of Organic Chemistry, 2004, 69(17), 5578–5587. [Link]

  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2597–2599.

Sources

Troubleshooting

Decomposition of ethyl diazoacetate during pyrazole synthesis

Technical Support Center: Ethyl Diazoacetate (EDA) in Pyrazole Synthesis Introduction: The Double-Edged Sword of Diazo Chemistry From the Desk of the Senior Application Scientist: You are likely here because you recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl Diazoacetate (EDA) in Pyrazole Synthesis

Introduction: The Double-Edged Sword of Diazo Chemistry

From the Desk of the Senior Application Scientist:

You are likely here because you recognize the utility of ethyl diazoacetate (EDA) as a 1,3-dipole for constructing the pyrazole pharmacophore, yet you are encountering its volatile nature. In drug discovery, the pyrazole ring is ubiquitous—found in analgesics, anti-inflammatories, and kinase inhibitors. However, EDA is a high-energy reagent. It does not "want" to be a pyrazole; thermodynamically, it prefers to release nitrogen and collapse into a carbene.

Success in this synthesis requires controlling the competition between the desired [3+2] cycloaddition (kinetic pathway) and the undesired carbene decomposition (thermodynamic trap). This guide is not just a list of steps; it is a system designed to manage that energy.

Part 1: Critical Safety & Handling (The "Zero-Compromise" Zone)

WARNING: EDA is potentially explosive.[1][2][3] It has a high heat of decomposition (


).

Q: I see "Store Cold" on the bottle. Can I use it straight from the fridge? A: No. Cold EDA is safer to store, but using it cold can lead to "accumulation."

  • The Hazard: If you add cold EDA to a reaction mixture that isn't hot enough to consume it immediately, the unreacted diazo compound accumulates. Once the threshold temperature is reached, the entire accumulated mass decomposes simultaneously—a classic thermal runaway.

  • Protocol: Allow EDA to warm to room temperature behind a blast shield before loading into syringes.

Q: What is the "Self-Accelerating Decomposition Temperature" (SADT)? A: For pure EDA, rapid decomposition can onset around 100°C , but in the presence of metal impurities or Lewis acids, this can drop to 40–60°C .

  • Rule of Thumb: Never heat a static batch of EDA above 60°C without rigorous kinetic data. If high temperatures are required for the cycloaddition, you must use Continuous Flow (see Part 3).

Part 2: Mechanism & Pathway Visualization

To troubleshoot, you must visualize the competition. The diagram below maps the divergence between success (Pyrazole) and failure (Fumarate/Maleate).

EDAPathways EDA Ethyl Diazoacetate (EDA) TS_Cyclo [3+2] Transition State EDA->TS_Cyclo + Alkyne (Kinetic Control) Carbene Ethoxycarbonyl Carbene (:CHCO2Et) EDA->Carbene Heat/Metal Cat. (-N2) Alkyne Alkyne/Dipolarophile Pyrazole Target: Pyrazole TS_Cyclo->Pyrazole N2 N2 Gas (Irreversible Loss) Dimer Diethyl Fumarate/ Maleate ( impurity) Carbene->Dimer x2 (Homocoupling) OH_Insert O-H Insertion (if solvent wet) Carbene->OH_Insert + R-OH

Figure 1: Mechanistic divergence. The red path represents the decomposition cascade that must be suppressed.

Part 3: Troubleshooting Guides (Symptom-Based)

Issue 1: Low Yield & Presence of "Oily Residue"

Diagnosis: The "oily residue" is likely Diethyl Fumarate or Diethyl Maleate . Cause: Carbene Homocoupling. The concentration of EDA was too high relative to the alkyne. When EDA molecules find each other faster than they find the alkyne, they shed


 and dimerize.
VariableAdjustmentWhy?
Addition Rate Decrease Keeps instantaneous [EDA] low; forces reaction with the alkyne (pseudo-high-dilution).
Equivalents Increase Alkyne Use 1.5–3.0 equiv of alkyne. The alkyne acts as a "carbene sponge."
Catalyst Check Loading If using Cu/Ru, too much catalyst accelerates carbene formation faster than the cycloaddition step.
Issue 2: Violent Gas Evolution (Foaming)

Diagnosis: Rapid Nitrogen Release. Cause: You have exceeded the heat removal capacity of your vessel. Immediate Action: Stop addition. Maximize cooling. Do not cap the vessel (pressure buildup risk). Prevention:

  • Self-Validating Check: Calculate the theoretical volume of

    
     (approx. 24 L per mole). If your bubbler is "racing" (continuous stream), your addition rate is too fast. It should be a steady, countable bubble rate.
    
Issue 3: Regioselectivity (Mixture of Isomers)

Diagnosis: Formation of both 3- and 5-substituted pyrazoles. Insight: Thermal [3+2] cycloadditions are often governed by FMO (Frontier Molecular Orbital) theory.

  • Electron-Deficient Alkynes (e.g., Ethyl Propiolate): Usually give the 3,5-isomer.

  • Electron-Rich Alkynes: May yield mixtures. Solution:

  • Switch to Copper(I) Catalysis: Cu(I) often directs the reaction to the 1,4-isomer (Click chemistry paradigm), though this applies more to azides. For EDA, metal catalysis (Ag, Cu) often favors specific carbenoid pathways that can improve selectivity over purely thermal methods.

Part 4: Validated Experimental Protocols

Method A: Batch Protocol (Standard Laboratory Scale)

Best for: <5g scale, initial screening.

  • Setup: 3-neck round bottom flask, reflux condenser, internal thermometer, and a pressure-equalizing addition funnel (or syringe pump).

  • Base Charge: Add Alkyne (1.5 equiv) and solvent (Toluene or DCE - Note: DCE is toxic but suppresses carbene insertion). Heat to desired temp (e.g., 60°C).

  • The "Dummy" Check: Add 5% of the EDA solution. Wait.

    • Validation: Do you see gentle bubbles? Does the temp rise slightly? If yes , the reaction has initiated. If no , DO NOT ADD MORE.

  • Controlled Addition: Add remaining EDA dropwise over 2–4 hours.

  • Workup: Evaporate solvent. The presence of diethyl fumarate (NMR:

    
     6.85 ppm in 
    
    
    
    ) indicates addition was too fast.
Method B: Continuous Flow Protocol (High Safety/Scale)

Best for: >10g scale, high-temperature reactions, industrial application.

Continuous flow allows you to superheat solvents above their boiling points safely, accelerating the cycloaddition to outcompete decomposition.

FlowProcess FeedA Feed A: EDA in Toluene Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Alkyne (Excess) FeedB->Mixer Reactor Reactor Coil 120-140°C (Residence Time: 10-30 min) Mixer->Reactor Homogeneous Mix BPR Back Pressure Regulator (100 psi) Reactor->BPR Pressurized Liquid Collection Collection (Quench/Evap) BPR->Collection Degassing

Figure 2: Continuous flow setup for safe high-temperature pyrazole synthesis.

Protocol Steps:

  • Feeds: Solution A (EDA, 1.0 M), Solution B (Alkyne, 2.0 M).

  • Pressure: Set Back Pressure Regulator (BPR) to 100 psi (allows heating Toluene to 140°C without boiling).

  • Residence Time: Target 15 minutes.

  • Outcome: The high temperature favors the cycloaddition activation energy over the bimolecular dimerization, often doubling yields compared to batch.

References

  • Maas, G. (2009).[4] New Syntheses of Diazo Compounds. Angewandte Chemie International Edition, 48(44), 8186–8195.[4] Link

  • Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo Compounds. Chemistry – A European Journal, 21(6), 2298–2308. Link

  • Womack, E. B., & Nelson, A. B. (1944).[4] Ethyl Diazoacetate.[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, 24, 56. Link[4]

  • Britton, J., & Jamison, T. F. (2017).[11] A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie, 56(30), 8823-8827.[11] Link[11]

  • Clark, J. D., Shah, A. S., & Peterson, J. C. (2002).[4][12] Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Thermochimica Acta, 386(1), 73-79. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of Ethyl 4-Hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational NMR principles with a comparative look at experimental data from analogous structures. Our objective is to offer a robust framework for the structural elucidation of this and similar pyrazole derivatives.

Introduction: The Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. For heterocyclic compounds like pyrazoles, which form the core of many pharmaceutical agents, ¹H NMR provides critical information about the electronic environment of each proton, their connectivity, and the overall molecular geometry. The precise chemical shift (δ) of a proton is highly sensitive to its local environment, making ¹H NMR an essential tool for confirming synthesis and identifying impurities.

The subject of this guide, ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate, possesses several key functional groups—a pyrazole ring, a phenyl substituent, a hydroxyl group, and an ethyl ester—each with distinct ¹H NMR signatures. Understanding these signatures is paramount for any scientist working with this class of compounds.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. Each chemically non-equivalent proton will give rise to a distinct signal.

Caption: Molecular structure and key proton environments.

Predicted ¹H NMR Spectrum and Comparative Analysis

The choice of solvent is critical, especially for observing exchangeable protons (NH and OH). Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms strong hydrogen bonds, slowing down the rate of proton exchange and allowing the NH and OH signals to be observed, often as sharp peaks.[3] In contrast, solvents like CDCl₃ or D₂O can lead to rapid exchange, causing these signals to broaden or disappear entirely.[3][4]

Table 1: Predicted vs. Comparative ¹H NMR Data in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationComparative Experimental Data (δ, ppm)
NH (a) 12.0 - 14.0Broad Singlet1H~13.0 (Broad s)[5]
OH (b) 9.0 - 11.0Broad Singlet1H~11.52 (for N-hydroxy pyrazoles)[6]
Phenyl (c,d,e) 7.2 - 7.8Multiplet5H7.2 - 7.8 (m)[5]
CH₂ (f) ~4.2 - 4.3Quartet (q)2H4.26 (q, J=7.1 Hz)[7]
CH₃ (g) ~1.3Triplet (t)3H1.30 (t, J=7.1 Hz)[7]
Analysis and Justification:
  • NH Proton (a): The pyrazole N-H proton is typically found far downfield (10-14 ppm) due to its acidic nature and involvement in hydrogen bonding.[5][8] Its signal is often broad due to quadrupolar coupling with the adjacent ¹⁴N nucleus and chemical exchange.[8]

  • OH Proton (b): The 4-hydroxy group proton is also expected to be significantly deshielded. In phenols, this signal typically appears between 4-7 ppm.[1][9] However, the electronic environment of the pyrazole ring and potential intramolecular hydrogen bonding can shift this signal further downfield, possibly into the 9-11 ppm range. Its chemical shift is highly dependent on concentration, temperature, and solvent.[10]

  • Phenyl Protons (c, d, e): Protons on an unsubstituted benzene ring typically resonate in the 6.5-8.0 ppm region.[1] The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.

  • Ethyl Ester Protons (f, g): This group gives a characteristic ethyl pattern. The methylene (CH₂) protons (f) are adjacent to an electronegative oxygen atom, shifting them downfield to around 4.2-4.3 ppm.[11][12] They are split into a quartet by the three neighboring methyl protons. The methyl (CH₃) protons (g) are more shielded, appearing upfield around 1.3 ppm, and are split into a triplet by the two neighboring methylene protons.[7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate these predictions and obtain high-quality, reproducible data, adherence to a standardized protocol is essential. This protocol is designed to ensure the clear observation of all proton signals, including the labile OH and NH protons.

prep 1. Sample Preparation dissolve Dissolve 5-10 mg of compound in 0.6 mL of DMSO-d₆ prep->dissolve tube Transfer to a clean, dry 5 mm NMR tube dissolve->tube acq 2. Spectrum Acquisition instrument Use a 400 MHz (or higher) spectrometer acq->instrument params Set parameters: - Scans: 16-32 - Relaxation Delay (d1): 2s - Spectral Width: -2 to 16 ppm instrument->params d2o 3. D₂O Exchange (Confirmation) add_d2o Add 1 drop of D₂O to the NMR tube d2o->add_d2o shake Shake vigorously for 30 seconds add_d2o->shake reacquire Re-acquire ¹H spectrum shake->reacquire observe Confirm disappearance of NH and OH signals reacquire->observe proc 4. Data Processing transform Fourier Transform proc->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Standard workflow for ¹H NMR analysis of pyrazole derivatives.

Protocol Steps:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[5] Ensure the NMR tube is clean and oven-dried to minimize water contamination, which can accelerate proton exchange.[13]

  • Instrument Setup and Acquisition:

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

    • Set standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • Confirmation of Exchangeable Protons (D₂O Shake):

    • After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.[8][9]

    • Cap the tube and shake it vigorously to facilitate the exchange of the acidic NH and OH protons with deuterium.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and OH protons should disappear or significantly decrease in intensity, confirming their assignment.[9]

  • Data Processing:

    • Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals to determine the relative ratio of protons in the molecule.

Conclusion

The ¹H NMR spectrum of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate provides a wealth of structural information. By understanding the characteristic chemical shifts and coupling patterns of the pyrazole core, phenyl ring, and ethyl ester group, researchers can confidently verify its synthesis and purity. The use of DMSO-d₆ as the NMR solvent is highly recommended for the unambiguous observation of the labile N-H and O-H protons, which are key identifying features of this molecule. The predictive and comparative approach outlined in this guide serves as a reliable methodology for the analysis of novel pyrazole derivatives in drug discovery and chemical research.

References

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). PMC. [Link]

  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. (n.d.). CiteSeerX. [Link]

  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004). Modgraph. [Link]

  • 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. (n.d.). ResearchGate. [Link]

  • prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2005). PubMed. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. [Link]

  • NMR solvent that makes labile protons visible. (2022). Reddit. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]

  • ¹H NMR spectra of the exchangeable proton at TBD in [D6]DMSO... (n.d.). ResearchGate. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Royal Society of Chemistry. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Exchangeables Protons acquired in different Deuterated Solvents. (2009). ACD/Labs. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). PubMed. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2007). PubMed. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2014). ResearchGate. [Link]

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2013). Elsevier. [Link]

Sources

Comparative

Analytical Guide: Distinguishing 4-Hydroxy from 5-Hydroxy Pyrazoles by NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Tautomeric Dynamics, and Self-Validating NMR Workflows The Analytical Challenge in Pyrazole Reg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Tautomeric Dynamics, and Self-Validating NMR Workflows

The Analytical Challenge in Pyrazole Regioisomerism

Pyrazoles represent a privileged scaffold in both medicinal chemistry and agrochemical development (e.g., the HPPD inhibitor pyrazoxyfen)[1]. During the synthesis of functionalized pyrazoles, distinguishing between 4-hydroxy and 5-hydroxy regioisomers is a notorious analytical bottleneck. Because these isomers possess identical molecular weights and highly similar polarities, mass spectrometry and standard chromatography often fail to provide definitive structural proof.

As an application scientist, you cannot rely on simple 1D


H NMR pattern matching. Instead, you must exploit the fundamental electronic and thermodynamic differences between these two regioisomers. This guide provides a definitive, causality-driven methodology to distinguish 4-hydroxy from 5-hydroxy pyrazoles using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Grounding: Tautomerism as the Key Differentiator

The foundational principle for distinguishing these isomers lies in their differing capacities for tautomerization[2].

  • 5-Hydroxypyrazoles (Dynamic): These compounds exist in a highly solvent-dependent tautomeric equilibrium. The enol form (1H-pyrazol-5-ol) can readily tautomerize to a keto form (1,2-dihydro-3H-pyrazol-3-one or pyrazolin-5-one)[3]. This keto form is thermodynamically accessible because the resulting N-C=O system benefits from strong amide-like resonance stabilization.

  • 4-Hydroxypyrazoles (Static): Conversely, 4-hydroxypyrazoles do not possess a stable keto tautomer. Forming a "pyrazolin-4-one" would severely disrupt the aromaticity of the ring without the compensatory stabilization of an amide-like linkage. Consequently, 4-hydroxypyrazoles remain rigidly locked in their true enol (phenolic) state regardless of the solvent environment.

Tautomerism cluster_4OH 4-Hydroxypyrazole (Static) cluster_5OH 5-Hydroxypyrazole (Dynamic Equilibrium) Node1 OH Form (Aromatic C3-H, C5-H) Node2 OH Form (Enol) (Shielded C4-H) Node3 CH Form (Keto) (Aliphatic C4-H2) Node2->Node3 Solvent Dependent

Caption: Tautomeric equilibrium in 5-hydroxypyrazoles vs. the static nature of 4-hydroxypyrazoles.

Diagnostic NMR Signatures: Causality and Interpretation

The structural differences outlined above manifest as extreme, unambiguous deviations in chemical shifts.

H NMR Markers: The C-4 Position

The C-4 position is the definitive diagnostic marker. In 4-hydroxypyrazoles , the protons at C-3 and C-5 are standard aromatic protons, appearing between 7.0 and 8.0 ppm. In 5-hydroxypyrazoles , the C-4 proton is subjected to extreme electronic effects depending on the tautomeric state[4]:

  • Enol Form: The strong

    
     (resonance) electron-donating effect of the adjacent C-5 hydroxyl group pushes massive electron density onto C-4. This highly shields the C-4 methine proton, shifting it upfield to ~5.4 – 6.0 ppm.
    
  • Keto Form: The C-4 position becomes an aliphatic

    
     hybridized methylene (
    
    
    
    ) group. This results in a distinct integration of 2H, appearing far upfield at ~3.4 – 4.0 ppm[4].
C NMR Markers: Inductive vs. Resonance Effects

Carbon NMR provides orthogonal confirmation. In 4-hydroxypyrazoles , the C-4 carbon is directly attached to the electronegative oxygen. The


 (inductive) effect heavily deshields this carbon, pushing it to ~135 – 150 ppm.
In 5-hydroxypyrazoles , the C-4 carbon is either a highly shielded 

carbon in the enol form (~85 – 95 ppm) due to resonance, or an aliphatic

carbon in the keto form (~40 – 45 ppm)[4].
Table 1: Quantitative H NMR Diagnostic Shifts
IsomerTautomeric StateC-3 Proton (ppm)C-4 Proton (ppm)C-5 Proton (ppm)
4-Hydroxypyrazole Static (Enol)7.0 – 7.8 (CH)N/A (C-OH)7.0 – 7.8 (CH)
5-Hydroxypyrazole Enol Form7.2 – 7.8 (CH)5.4 – 6.0 (CH) N/A (C-OH)
5-Hydroxypyrazole Keto Form7.2 – 7.8 (CH)3.4 – 4.0 (CH₂) N/A (C=O)
Table 2: Quantitative C NMR Diagnostic Shifts
IsomerTautomeric StateC-3 Carbon (ppm)C-4 Carbon (ppm)C-5 Carbon (ppm)
4-Hydroxypyrazole Static (Enol)115 – 130135 – 150 (C-OH) 115 – 130
5-Hydroxypyrazole Enol Form135 – 14585 – 95 (CH) 150 – 160 (C-OH)
5-Hydroxypyrazole Keto Form140 – 15040 – 45 (CH₂) 165 – 175 (C=O)

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute scientific integrity, do not rely on a single solvent. Because 5-hydroxypyrazoles are dynamically sensitive to their environment, you can use solvent perturbation as a self-validating assay. Non-polar solvents (like


) often favor the enol form or hydrogen-bonded dimers, whereas highly polar, hydrogen-bond accepting solvents (like 

) can stabilize the keto form or monomeric enols depending on N-substitution[2].
Step-by-Step Methodology

Step 1: Dual-Solvent Sample Preparation

  • Aliquot 10-15 mg of the purified unknown pyrazole into two separate vials.

  • Dissolve the first aliquot in 0.6 mL of

    
     (0.03% v/v TMS).
    
  • Dissolve the second aliquot in 0.6 mL of

    
     (0.03% v/v TMS).
    Causality: If the NMR spectrum undergoes massive structural shifts between the two solvents (e.g., a 
    
    
    
    appears in DMSO but a
    
    
    appears in
    
    
    ), you have definitively proven the presence of a 5-hydroxypyrazole undergoing tautomeric shift. If the spectra remain statically aromatic, it is a 4-hydroxypyrazole.

Step 2: 1D Acquisition (


H and 

C)
  • Acquire standard 1D

    
    H spectra (typically 16-64 scans) for both samples.
    
  • Acquire 1D

    
    C spectra (typically 512-1024 scans).
    
  • Data Analysis: Check the integration and chemical shift of the highest-field ring signal. A 2H integration at ~3.8 ppm or a 1H integration at ~5.5 ppm immediately confirms the 5-hydroxy isomer[4].

Step 3: 2D HMBC Acquisition (For fully substituted rings) If the pyrazole is heavily substituted (e.g., C-3 and N-1 are blocked), 1D NMR may lack sufficient protons for simple assignment.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Data Analysis: Locate the

    
     or N-aryl substituent protons. In a 5-hydroxypyrazole, these protons will show a strong 
    
    
    
    correlation to the C-5 carbon (which will be either a C-OH at ~155 ppm or a C=O at ~170 ppm). In a 4-hydroxypyrazole, the N-substituent correlates to C-5 (an aromatic CH at ~120 ppm) and C-3. Furthermore, the
    
    
    coupling constant between C-4 and H-3(5) can be extracted to unambiguously differentiate the forms[5].

NMR_Workflow Start Unknown Hydroxypyrazole Prep Prepare in CDCl3 & DMSO-d6 Start->Prep HNMR Acquire 1H & 13C NMR Prep->HNMR CheckCH2 1H: Signal at 3.5-4.5 ppm? 13C: Signal at 40-45 ppm? HNMR->CheckCH2 Is5Keto 5-Hydroxypyrazole (Keto Tautomer) CheckCH2->Is5Keto Yes CheckCH 1H: Signal at 5.4-6.0 ppm? 13C: Signal at 85-95 ppm? CheckCH2->CheckCH No Is5Enol 5-Hydroxypyrazole (Enol Tautomer) CheckCH->Is5Enol Yes Is4OH 4-Hydroxypyrazole (Aromatic signals only) CheckCH->Is4OH No

Caption: Decision tree workflow for assigning 4-hydroxy vs. 5-hydroxy pyrazoles using 1D NMR data.

References

  • [2] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed Central (PMC). URL:[Link]

  • [3] Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. URL:[Link]

  • [4] Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Taylor & Francis. URL:[Link]

  • [5] A one-step synthesis of pyrazolone. ResearchGate. URL:[Link]

Sources

Validation

IR spectrum characteristic bands for 4-hydroxy-pyrazole esters

Comparative IR Spectral Analysis of 4-Hydroxy-Pyrazole Esters: Mechanistic Insights and Structural Elucidation As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectral Analysis of 4-Hydroxy-Pyrazole Esters: Mechanistic Insights and Structural Elucidation

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of distinguishing closely related heterocyclic scaffolds. Pyrazole esters, particularly 4-hydroxy-pyrazole derivatives, are highly privileged pharmacophores serving as critical intermediates for antivirals, anti-inflammatories, and antitumor agents like Pyrazofurin analogs[1].

However, confirming the exact regiochemistry of hydroxylation (e.g., 4-hydroxy vs. 3- or 5-hydroxy) and the resulting conformational state is non-trivial. This guide objectively compares the Infrared (IR) spectral performance of 4-hydroxy-pyrazole esters against their isomeric and non-hydroxylated alternatives. By understanding the physical causality behind these spectral shifts, researchers can utilize Fourier-Transform Infrared (FTIR) spectroscopy not just as a fingerprinting tool, but as a definitive probe for 3D molecular conformation.

To interpret the IR spectrum of a pyrazole ester, one must look beyond standard frequency tables and analyze the localized electronic environment. The vibrational frequency of a functional group is dictated by its force constant (bond strength) and reduced mass. In pyrazole esters, spatial geometry dictates hydrogen bonding, which directly manipulates these force constants.

The 4-Hydroxy Advantage (Intramolecular Hydrogen Bonding) In 4-hydroxy-pyrazole-3-carboxylates, the hydroxyl group at the C4 position and the ester carbonyl at the C3 position are situated ortho to one another. This spatial proximity facilitates the formation of a highly stable, six-membered pseudo-ring via intramolecular hydrogen bonding[2].

  • Causality: The hydrogen bond draws electron density away from the ester carbonyl oxygen. This weakens the C=O double bond character, lowering its force constant. Consequently, the C=O stretching frequency drops significantly from a typical ester baseline (~1720 cm⁻¹) down to 1670–1690 cm⁻¹ .

  • O-H Dynamics: Simultaneously, the O-H bond is lengthened, causing the hydroxyl stretching band to broaden and shift to lower wavenumbers (3150–3350 cm⁻¹ )[3].

Isomeric Alternatives (5-Hydroxy & Non-Hydroxylated Pyrazoles) By contrast, alternatives behave entirely differently under IR interrogation:

  • 5-Hydroxy-pyrazole-3-esters: The distance between the C5-OH and C3-ester prevents intramolecular hydrogen bonding. The ester carbonyl remains "free," vibrating at a higher frequency (1710–1730 cm⁻¹ ). Furthermore, 5-hydroxy pyrazoles frequently undergo tautomerization into pyrazolone (lactam) forms, introducing entirely new C=O stretching bands distinct from the ester group.

  • Non-Hydroxylated Pyrazole Esters: Lacking the hydroxyl donor entirely, these compounds exhibit sharp, unperturbed ester C=O stretches[4] and lack the broad O-H absorption region, making their spectra distinctly simpler.

Comparative Spectral Data

The following table summarizes the quantitative IR spectral markers used to differentiate 4-hydroxy-pyrazole esters from their structural alternatives.

Compound ClassO-H / N-H Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)Pyrazole Ring C=N / C=C (cm⁻¹)Dominant Structural / H-Bonding State
4-Hydroxy-pyrazole-3-esters 3150–3350 (Broad, shifted)1670–1690 (Shifted low)1489–1550Strong Intramolecular H-Bonding
5-Hydroxy-pyrazole-3-esters 3200–3400 (Variable)1710–1730 (Free ester)1530–1600Intermolecular H-Bonding / Tautomeric
Non-Hydroxylated Pyrazole Esters N/A (Only N-H at ~3200 if N1 is unsubstituted)1710–1735 (Standard)1490–1610No H-Bonding (Ester is free)

Workflow Visualization

To standardize the interpretation of these spectral differences, the following decision tree outlines the logical progression for structural elucidation.

IR_Workflow Start Acquire FTIR-ATR Spectrum of Pyrazole Ester CheckOH Broad Band at 3100-3400 cm⁻¹? (O-H / N-H Stretch) Start->CheckOH NonHydroxylated Non-Hydroxylated Pyrazole Ester (C=O ~1710-1730 cm⁻¹) CheckOH->NonHydroxylated  No   CheckCO Ester C=O Frequency Shift Due to H-Bonding? CheckOH->CheckCO  Yes   IntraHBond C=O < 1690 cm⁻¹ Intramolecular H-Bonding (4-Hydroxy-pyrazole-3-ester) CheckCO->IntraHBond  Shifted Low   InterHBond C=O > 1700 cm⁻¹ or Lactam Bands Intermolecular / Tautomerism (5-Hydroxy-pyrazole ester) CheckCO->InterHBond  Standard/Lactam  

Figure 1: Decision tree for structural elucidation of pyrazole esters using IR spectral markers.

Self-Validating Experimental Protocol: FTIR-ATR Workflow

To ensure absolute trustworthiness in comparative spectral analysis, data acquisition cannot be a passive process. The following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system , ensuring that any observed frequency shifts are genuine chemical phenomena and not instrumental artifacts.

Step 1: System Initialization & Internal Calibration

  • Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Clean the Diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol.

  • Validation Checkpoint: Acquire a spectrum of a traceable Polystyrene calibration film.

  • Causality: The system must resolve the polystyrene aromatic C-C stretch at exactly 1601.2 cm⁻¹ . If the peak deviates by > ±1.5 cm⁻¹, the interferometer is out of alignment, and the system must be halted for recalibration. You cannot accurately assign a 1690 cm⁻¹ shifted carbonyl if the instrument's frequency axis is drifting.

Step 2: Background Profiling & Subtraction

  • Action: Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Validation Checkpoint: Inspect the 3500–3900 cm⁻¹ (water vapor) and 2350 cm⁻¹ (CO₂) regions.

  • Causality: High atmospheric moisture will artificially broaden the sample's O-H region, masking the specific intramolecular H-bonding signature of the 4-hydroxy-pyrazole. If water vapor peaks are sharp and intense, purge the sample compartment with dry nitrogen before proceeding.

Step 3: Sample Presentation & Acquisition

  • Action: Place 2–5 mg of the synthesized pyrazole ester directly onto the ATR crystal. Lower the pressure anvil until the torque slip-clutch engages.

  • Validation Checkpoint: Monitor the real-time preview. The most intense peak (usually the C-O ester stretch around 1100–1250 cm⁻¹) should have an absorbance between 0.4 and 0.8 A.U.

  • Causality: If the baseline is tilted or the overall absorbance is < 0.1 A.U., the crystal contact is poor. Because ATR penetration depth is wavelength-dependent, poor contact disproportionately suppresses high-frequency bands (like the crucial O-H stretch). Re-apply pressure or grind the sample finer to ensure uniform optical contact.

Step 4: Spectral Deconvolution & Assignment

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to normalize band intensities relative to transmission spectra.

  • Data Processing: If the pyrazole N1 position is unsubstituted, the N-H stretch will overlap with the 4-OH stretch. Apply a second-derivative mathematical filter to the 3100–3500 cm⁻¹ region.

  • Causality: Second-derivative spectroscopy artificially narrows bandwidths, allowing you to resolve the sharper N-H stretch from the broader, hydrogen-bonded O-H stretch, definitively proving the presence of both functional groups.

References

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research.
  • Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. MDPI.
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.
  • Selective induced polarization through electron transfer in acetone and pyrazole ester derivatives via C–HOC interaction. ResearchGate.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl Phenyl-Pyrazole Carboxylates

Executive Summary Ethyl phenyl-pyrazole carboxylates function as critical scaffolds in the development of COX-2 inhibitors (e.g., Celecoxib), factor Xa inhibitors, and agrochemicals. However, the synthesis of these compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl phenyl-pyrazole carboxylates function as critical scaffolds in the development of COX-2 inhibitors (e.g., Celecoxib), factor Xa inhibitors, and agrochemicals. However, the synthesis of these compounds often yields a mixture of regioisomers (1,3-, 1,5-, and 1,4-isomers) that are difficult to distinguish by 1H-NMR alone due to overlapping aromatic signals.

This guide compares the mass spectrometry (MS) performance of these regioisomers. It demonstrates how Electron Ionization (EI) and Electrospray Ionization (ESI) can be utilized to differentiate isomers based on specific fragmentation mechanisms—most notably the "Ortho-Effect" observed in 1,5-isomers.

The Regioisomer Challenge

In drug development, the biological activity of pyrazoles is strictly dependent on the substitution pattern.

  • 1,3-Isomer: The phenyl group (N1) and carboxylate (C3) are spatially separated.

  • 1,5-Isomer: The phenyl group (N1) and carboxylate (C5) are adjacent, creating steric strain and unique electronic interactions.

  • 1,4-Isomer: The carboxylate is positioned on the backbone, often serving as a linker.

Comparative Fragmentation Overview
Feature1,5-Isomer (Proximal)1,3-Isomer (Distal)1,4-Isomer (Backbone)
Steric Environment High (N1-Ph vs C5-Ester)Low (Open conformation)Moderate
Dominant EI Pathway [M-EtOH]⁺ (Ortho-Effect)[M-OEt]⁺ (Simple Cleavage)[M-OEt]⁺ & Ring Cleavage
Molecular Ion (M⁺) Lower Intensity (Less Stable)Higher Intensity (More Stable)High Intensity
Diagnostic Ion m/z [M-46] m/z [M-45] m/z [M-29] (Ethyl)

Mechanistic Deep Dive: The "Ortho-Effect"

The most reliable method to differentiate the 1,5-isomer from the 1,3-isomer is the detection of the "Ortho-Effect" elimination of ethanol.

Mechanism A: 1,5-Isomer (Proximity-Driven Rearrangement)

In the 1,5-isomer, the ortho-hydrogen of the N1-phenyl ring is spatially close to the ethoxy oxygen of the C5-carboxylate. Under EI conditions, this proximity facilitates a 1,5-hydrogen transfer , leading to the elimination of a neutral ethanol molecule ([M-46]).

Mechanism B: 1,3-Isomer (Simple Cleavage)

In the 1,3-isomer, the groups are too far apart for this interaction. The dominant pathway is the standard


-cleavage of the ethoxy radical ([M-45]).

G cluster_0 1,5-Isomer (Ortho-Effect) cluster_1 1,3-Isomer (Standard Cleavage) M1 Molecular Ion (M+) [Ph and COOEt Adjacent] TS1 Transition State (1,5-H Transfer from Ph to OEt) M1->TS1 Steric Proximity Prod1 Fragment [M-EtOH]+ (Ketenimine-like Species) TS1->Prod1 -46 Da (Ethanol) M2 Molecular Ion (M+) [Ph and COOEt Distant] Prod2 Fragment [M-OEt]+ (Acylium Ion) M2->Prod2 -45 Da (Ethoxy Radical) Standard Alpha-Cleavage

Figure 1: Mechanistic comparison of the "Ortho-Effect" in 1,5-isomers versus standard cleavage in 1,3-isomers.

Experimental Protocol (Self-Validating)

To replicate these results, use the following standardized protocols. These are designed to maximize the detection of diagnostic ions.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural elucidation and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV . Source temp: 230°C.[1]

  • Validation Check: Inject a standard alkane ladder (C10-C30) to verify retention time indices. The 1,5-isomer typically elutes before the 1,3-isomer due to twisting of the phenyl ring (reduced planarity) caused by steric hindrance.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Trace analysis in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CID): Stepped energy (15, 30, 45 eV) is critical.

    • Note: ESI is "softer." You will see predominantly [M+H]⁺. To see the diagnostic fragments described above, you must apply CID (Collision Induced Dissociation).[2]

Diagnostic Data Reference

The following table summarizes the expected mass spectral peaks for Ethyl 1-phenyl-1H-pyrazole-carboxylate isomers (MW = 216.24 Da).

Ion Identitym/z (Theoretical)1,5-Isomer Abundance1,3-Isomer AbundanceMechanistic Origin
Molecular Ion 216 ModerateHigh (Base Peak) Stability of the aromatic system.
[M - OEt]⁺ 171 HighVery High

-cleavage of ester (Standard).
[M - EtOH]⁺ 170 High (Diagnostic) Low / AbsentOrtho-effect : H-transfer from Ph to OEt.
[Ph]⁺ 77 ModerateLowCleavage of N-Ph bond.
[Ph-N2]⁺ 105 LowModeratePyrazole ring disintegration.
Interpretation Guide:
  • If [M-46] > [M-45]: Strongly suggests the 1,5-isomer . The loss of neutral ethanol is energetically favored over the loss of a radical ethoxy group only when the spatial arrangement allows H-transfer.

  • If [M-45] is Base Peak: Suggests 1,3-isomer or 1,4-isomer .

  • Retention Time: The 1,5-isomer will generally have a lower retention time (GC) and lower polarity (LC) than the 1,3-isomer due to the non-planar "twisted" conformation induced by steric clash.

Fragmentation Pathway Diagram

This diagram illustrates the full decay pathway for the 1,5-isomer, highlighting the diagnostic "Ortho-Effect" branch.

Fragmentation M Molecular Ion (M+) m/z 216 Frag1 [M - OEt]+ m/z 171 M->Frag1 - OEt (45) Frag3 [M - EtOH]+ m/z 170 (Diagnostic for 1,5) M->Frag3 - EtOH (46) (Ortho H-Transfer) Frag5 Phenyl Cation m/z 77 M->Frag5 N-N Cleavage Frag2 [M - CO2Et]+ m/z 143 Frag1->Frag2 - CO (28) Frag4 [M - EtOH - CO]+ m/z 142 Frag3->Frag4 - CO (28)

Figure 2: Complete fragmentation tree for Ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

References

  • Ortho Effects in Mass Spectrometry: Jariwala, F. B., et al. (2008). "Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent." Journal of the American Society for Mass Spectrometry.[3] Link

  • Pyrazole Fragmentation Trends: Kuhn, B. L., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Link

  • Regioselective Synthesis & Characterization: Rosa, F. A., et al. (2008). "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates." Synlett. Link

  • NIST Chemistry WebBook: "Ethyl 5-methyl-1H-pyrazole-3-carboxylate Mass Spectrum." National Institute of Standards and Technology.[1] Link

Sources

Validation

Structural Elucidation of Small Molecule Heterocycles: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Case Study: 4-Hydroxy-5-phenyl-1H-pyrazole As drug development pipelines increasingly rely on highly functionalized, low-molecular-weight heterocycles, the rapid and unambiguous determination of their 3D solid-state stru...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 4-Hydroxy-5-phenyl-1H-pyrazole

As drug development pipelines increasingly rely on highly functionalized, low-molecular-weight heterocycles, the rapid and unambiguous determination of their 3D solid-state structures is paramount. 4-Hydroxy-5-phenyl-1H-pyrazole serves as an excellent benchmark for evaluating structural elucidation platforms. Featuring a tautomeric pyrazole core (1H vs. 2H) and a competitive hydrogen-bond donor (the C4 hydroxyl group), this molecule is prone to complex supramolecular networking, rapid precipitation, and polymorphism.

When traditional crystallization yields sub-optimal results, researchers must pivot from standard Single-Crystal X-Ray Diffraction (SCXRD) to orthogonal modalities like Microcrystal Electron Diffraction (MicroED), Powder X-Ray Diffraction (PXRD), and Solid-State NMR (ssNMR). This guide objectively compares these techniques, detailing the causality behind experimental choices and providing self-validating workflows to ensure absolute structural confidence.

Comparative Analysis of Elucidation Modalities

To fully characterize a conformationally flexible and tautomeric system like 4-hydroxy-5-phenyl-1H-pyrazole, no single technique is universally sufficient. The table below summarizes the performance metrics of the four primary analytical platforms.

Quantitative Modality Comparison
ParameterSCXRDMicroEDPXRDssNMR
Primary Output 3D Atomic Coordinates3D Atomic CoordinatesBulk Phase FingerprintLocal Chemical Environment
Crystal Size Required > 10 µm100 nm – 1 µmBulk Powder (mg scale)Bulk Powder (mg scale)
Probe Interaction X-rays (Electron Density)Electrons (Electrostatic Pot.)X-rays (Lattice Planes)Radiofrequency (Nuclear Spin)
Tautomer Resolution Excellent (Direct H-mapping)Good (H-atoms inferable)Poor (Indirect)Excellent (Isotropic Shifts)
Data Collection Time 2 – 12 Hours5 – 30 Minutes10 – 60 Minutes12 – 48 Hours
Bottleneck Growing large single crystalsDynamical scattering effectsPeak overlap in large cellsComplex spectral assignment

Decision Matrix: Selecting the Right Workflow

The physical state of your synthesized 4-hydroxy-5-phenyl-1H-pyrazole dictates the analytical pathway. The following logic tree illustrates the decision-making process for achieving comprehensive structural characterization.

Workflow A 4-Hydroxy-5-phenyl-1H-pyrazole Sample Synthesized B Assess Particle Size & Crystallinity A->B C1 > 10 µm Single Crystals B->C1 C2 < 1 µm Nanocrystals B->C2 C3 Bulk Powder Mixture B->C3 D1 SCXRD Direct Electron Density C1->D1 D2 MicroED Electrostatic Potential C2->D2 D3 PXRD + ssNMR Phase & Tautomer ID C3->D3

Decision matrix for structural elucidation modalities based on crystal size and sample state.

Self-Validating Experimental Methodologies

To ensure scientific integrity, a structural elucidation protocol must be a closed, self-validating loop. Below are the optimized workflows for resolving the structure of 4-hydroxy-5-phenyl-1H-pyrazole via SCXRD and MicroED.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for absolute configuration and direct hydrogen atom localization.

  • Crystal Selection & Mounting:

    • Action: Select a single, optically clear crystal (>10 µm) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil.

    • Causality: Paratone oil acts as a viscous cryoprotectant. It prevents the evaporation of lattice solvent and suppresses the formation of crystalline ice rings during flash-cooling, which would otherwise obscure the sample's diffraction pattern.

  • Cryogenic Data Acquisition:

    • Action: Transfer the loop to a goniometer equipped with a 100 K nitrogen cold stream. Collect diffraction data using Cu Kα radiation (λ = 1.5418 Å).

    • Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, significantly enhancing high-angle diffraction intensity and overall resolution.

  • Integration & Scaling:

    • Action: Integrate the diffraction frames and apply multi-scan absorption corrections.

    • Validation: The system is self-validating at this stage; an internal merging

      
      -factor (
      
      
      
      ) of < 0.05 and a data completeness of > 99% confirm that the data is of sufficient quality for structure solution.
  • Structure Solution & Refinement:

    • Action: Solve the phase problem using the dual-space algorithm in SHELXT [1]. Perform full-matrix least-squares refinement on

      
       using Olex2 [2].
      
    • Validation: A final

      
       and a featureless residual electron density map confirm the model. The exact position of the tautomeric proton on the pyrazole ring is validated by freely refining the hydrogen atom coordinates and confirming sensible N–H bond lengths (~0.86 Å).
      
Protocol B: Microcrystal Electron Diffraction (MicroED)

The modern alternative for rapid precipitants and sub-micron powders.

Because 4-hydroxy-5-phenyl-1H-pyrazole readily forms extensive intermolecular hydrogen bonds, it often crashes out of solution as a microcrystalline powder. MicroED bypasses the weeks required for crystal optimization [3].

  • Dry Grid Preparation:

    • Action: Gently crush the bulk powder between two glass slides. Apply the dry powder directly onto a glow-discharged holey carbon Cryo-TEM grid.

    • Causality: Applying the powder dry rather than via wet-drop casting prevents solvent-mediated polymorphic transitions, ensuring the structure solved is representative of the bulk synthetic batch.

  • Vitrification:

    • Action: Plunge-freeze the grid in liquid ethane.

    • Causality: Liquid ethane has a higher heat capacity and cools much faster than liquid nitrogen. This ensures the vitrification of any residual ambient moisture, protecting the sample from electron beam damage and preventing ice crystal formation.

  • Continuous Rotation Data Acquisition:

    • Action: Load the grid into a Cryo-TEM operating at 200 kV. Locate nanocrystals (100–500 nm) in imaging mode, then switch to diffraction mode. Collect data using continuous stage rotation (e.g., 0.5°/sec) [3].

    • Causality: Electron diffraction is prone to dynamical scattering (multiple scattering events). Continuous rotation integrates intensities across the Ewald sphere, effectively mitigating these dynamical effects and yielding quasi-kinematical data suitable for standard X-ray processing software.

  • Processing & Orthogonal Validation:

    • Action: Convert the detector movies to SMV format and solve using SHELXT [1].

    • Validation: Because MicroED maps electrostatic potential rather than electron density, identifying the exact location of the pyrazole proton can sometimes be ambiguous. This protocol mandates orthogonal validation: cross-reference the MicroED structural model with

      
      N ssNMR chemical shifts. The presence of distinct isotropic shifts for the protonated vs. unprotonated nitrogen atoms definitively validates the tautomeric state proposed by the MicroED model.
      

Conclusion

For complex, hydrogen-bonding heterocycles like 4-hydroxy-5-phenyl-1H-pyrazole, relying solely on traditional crystallization is a bottleneck. By integrating SCXRD for large crystals and MicroED for nanocrystalline powders—backed by the phase-purity checks of PXRD and the local-environment sensitivity of ssNMR—researchers can establish a highly robust, self-validating framework for absolute structural elucidation.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., ... & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587-1592.[Link]

Comparative

Comparison of biological activity: 4-hydroxy vs 5-hydroxy pyrazoles

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Causality The pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Causality

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemicals. However, the exact positioning of a single hydroxyl group—yielding either a 4-hydroxypyrazole or a 5-hydroxypyrazole —fundamentally alters the molecule's electronic distribution, tautomeric equilibrium, and subsequent biological targets.

As application scientists, we must look beyond empirical screening data and understand the causality of binding. The 5-hydroxy position permits a dynamic keto-enol tautomerism (hydroxypyrazole


 pyrazolone). This equilibrium allows 5-hydroxypyrazoles to act as bidentate ligands, chelating metal ions (like Fe²⁺ in HPPD) or forming highly directional hydrogen bond networks (in LSD1). Conversely, 4-hydroxypyrazoles are electronically constrained, favoring the enol form, which dictates a completely different pharmacokinetic and toxicological profile [1][4].

Divergent Biological Activity Profiles

5-Hydroxypyrazoles: Metal Chelation and Epigenetic Modulation

The 5-hydroxypyrazole class is characterized by its ability to modulate complex enzymatic pockets through structural mimicry and reversible binding.

  • HPPD Inhibition (Agrochemicals): 5-hydroxypyrazoles (e.g., the active metabolites of pyrazolynate and pyrazoxyfen) are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The tautomeric pyrazolone form mimics the natural diketone substrate, chelating the catalytic Fe²⁺ ion in the enzyme's active site. This halts the biosynthesis of plastoquinone and α-tocopherol, leading to lethal bleaching in target plants [5].

  • LSD1 Inhibition (Oncology): In human epigenetics, 5-hydroxypyrazole derivatives act as highly potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). The 5-OH/NH motif forms critical hydrogen bonds with residues Arg316, Thr810, and Tyr761 in the LSD1 catalytic domain, displacing the natural histone H3K4 substrate [2][3].

4-Hydroxypyrazoles: Toxicity and Emerging Therapeutics

The 4-hydroxypyrazole scaffold lacks the bidentate chelating flexibility of its 5-isomer, leading to distinct biological interactions.

  • Hepatotoxicity & Metabolite Activity: 4-hydroxypyrazole is the principal active metabolite of unsubstituted pyrazole. It is highly hepatotoxic, causing centrolobular necrosis. Its primary mechanism of toxicity involves the near-total inhibition of liver catalase and tryptophan pyrrolase [1].

  • Anticancer (STAT3 Inhibition): Recent drug discovery efforts have utilized 4-hydroxypyrazole derivatives to target the DNA-binding domain (DBD) of STAT3, aiming to block STAT3-DNA interactions rather than dimerization, showing broad-spectrum cytotoxicity against specific tumor cell lines.

Quantitative Data Comparison

The following table synthesizes the binding affinities and toxicological thresholds characteristic of both scaffolds based on recent literature [1][2][3].

Parameter / Target4-Hydroxypyrazole Scaffold5-Hydroxypyrazole ScaffoldPrimary Mechanism of Action
LSD1 Inhibition (

)
> 50 µM (Poor affinity)0.05 µM - 0.23 µM Reversible H-bonding at catalytic cleft
LSD1 Binding (

)
N/A< 10 nM Surface Plasmon Resonance (SPR) validated
HPPD Inhibition (

)
Inactive~10 - 50 nM Fe²⁺ bidentate chelation
Liver Catalase Inhibition Near 100% at 1 mmol/kg MinimalDirect enzymatic blockade
In Vivo Toxicity (

mice)
1.1 mmol/kg (Highly toxic) > 5.0 mmol/kg (Generally safer)Centrolobular hepatic necrosis (4-HP)

Mechanistic Visualizations

G T Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) T->HPPA HPPD HPPD Enzyme + Fe(II) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA PQ Plastoquinone & α-Tocopherol HGA->PQ Inhibitor 5-Hydroxypyrazole (Chelates Fe2+) Inhibitor->HPPD Competitive Inhibition

Fig 1. 5-hydroxypyrazole-mediated inhibition of the HPPD pathway via Fe(II) chelation.

LSD1 LSD1 LSD1 Enzyme Outcome Reversible Inhibition (Epigenetic Modulation) LSD1->Outcome H3K4 Histone H3K4me1/2 H3K4->LSD1 Natural Substrate FiveOH 5-Hydroxypyrazole Scaffold Interactions H-Bonds: Arg316, Thr810 Hydrophobic: Tyr761 FiveOH->Interactions Interactions->LSD1 Blocks Active Site

Fig 2. Reversible inhibition of LSD1 by 5-hydroxypyrazoles via active site hydrogen bonding.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts to confirm that the observed biological activity is a direct consequence of the specific pyrazole isomer used.

Protocol A: Reversible LSD1 Inhibition Assay (For 5-Hydroxypyrazoles)

Causality Check: This assay utilizes Surface Plasmon Resonance (SPR) to confirm reversible binding kinetics (


/

), distinguishing true 5-hydroxypyrazole inhibitors from irreversible covalent modifiers.
  • Protein Immobilization: Immobilize recombinant human LSD1 (residues 171-852) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Compound Preparation: Dissolve the 5-hydroxypyrazole derivative in 100% DMSO, then dilute into running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of 1%. Prepare a 10-point concentration series (0.1 nM to 10 µM).

  • SPR Binding Analysis: Inject the compound series over the LSD1-immobilized flow cell at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Orthogonal Biochemical Readout (Amplex Red): In a separate 384-well plate, incubate 10 nM LSD1 with the inhibitor for 30 minutes. Add 50 µM di-methylated histone H3K4 peptide, horseradish peroxidase (HRP), and Amplex Red.

  • Validation: Measure fluorescence (Ex 530 nm / Em 590 nm). A true 5-hydroxypyrazole will show rapid dissociation in SPR (reversible) and a dose-dependent decrease in fluorescence (H₂O₂ production) in the Amplex Red assay.

Protocol B: Liver Catalase Inhibition Assay (For 4-Hydroxypyrazoles)

Causality Check: Because 4-hydroxypyrazole toxicity is mediated by catalase inhibition, this protocol measures the direct degradation rate of H₂O₂ to validate the hepatotoxic mechanism.

  • Tissue Preparation: Homogenize primary mouse hepatocytes in cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA. Centrifuge at 10,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • Inhibitor Incubation: Treat the lysate with varying concentrations of 4-hydroxypyrazole (10 µM to 2 mM) for 1 hour at 37°C. Use unsubstituted pyrazole as a negative control (which requires in vivo metabolism to become active).

  • Catalytic Reaction: Transfer 10 µL of the treated lysate to a UV-transparent 96-well plate. Rapidly add 90 µL of 10 mM H₂O₂ substrate solution.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 240 nm (

    
    ) using a microplate reader for 3 minutes at 25°C.
    
  • Validation: Calculate the initial velocity (

    
    ) of H₂O₂ decomposition. 4-hydroxypyrazole will demonstrate a steep, dose-dependent reduction in 
    
    
    
    compared to the vehicle control, confirming direct catalase blockade.

References

  • Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Journal of Pre-Clinical and Clinical Research. Available at:[Link]

Validation

Comparative Guide: UV-Vis Absorption Maxima of 4-Hydroxy-5-Phenylpyrazole Derivatives vs. Alternative Pyrazole Scaffolds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary The pyrazole ring is a privileged heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in drug discovery and materials science, exhibiting profound anxiolytic, anti-inflammatory, and antimicrobial properties. Within this chemical space, 4-hydroxy-5-phenylpyrazole derivatives serve as critical intermediates and structural cores for complex bioactive molecules, such as 3-hydroxyflavone analogues.

Understanding the UV-Vis absorption maxima (


) of these derivatives is paramount for characterizing their electronic transitions, assessing purity, and predicting their photophysical behavior in biological assays. This guide objectively compares the UV-Vis performance of the 4-hydroxy-5-phenylpyrazole core against leading alternative scaffolds—specifically Phenylazopyrazoles (PAPs)  and Pyrazole Azo Dyes —and provides a self-validating experimental protocol for rigorous spectral acquisition.

Mechanistic Insights: Causality Behind Absorption Shifts

To accurately interpret UV-Vis spectra, one must understand the electronic causality driving the absorption bands. Unsubstituted pyrazoles typically exhibit high-energy


 transitions below 250 nm. However, functionalization dramatically alters this profile:
  • The 4-Hydroxy-5-Phenylpyrazole Core: The hydroxyl group at the C4 position acts as a strong electron-donating group (EDG) via resonance (+R effect). Simultaneously, the phenyl ring at C5 extends the

    
    -conjugation of the system. This "push-pull" electronic communication lowers the HOMO-LUMO energy gap, resulting in a significant bathochromic shift (red shift). When this core is embedded into larger fused systems, such as 5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-ones (acting as 3-hydroxyflavone analogues), the primary 
    
    
    
    absorption maximum shifts into the 337–341 nm range in polar protic solvents like methanol [3].
  • Phenylazopyrazoles (PAPs): Designed primarily as photoswitches, PAPs introduce an azo linkage (-N=N-) that fundamentally changes the molecule's photochemistry. The extended conjugation yields a strongly allowed

    
     transition between 324–368 nm , while the lone pairs on the azo nitrogen atoms generate a distinct, weaker 
    
    
    
    band at 410–451 nm [2]. This spectral separation is the mechanistic driver for their highly efficient Z/E photoisomerization.
  • Pyrazole Azo Dyes: Synthesized via diazotization, these compounds exhibit multiple local maxima. The isolated pyrazole chromophore absorbs at 216–239 nm , while the azo group pushes the dominant visible-region absorption to 312–345 nm [1].

Comparative Data Analysis

The following table synthesizes the quantitative UV-Vis performance of these distinct pyrazole classes, allowing researchers to select the appropriate scaffold based on required optical properties.

Scaffold ClassRepresentative Structural CoreOptimal SolventPrimary

(

)
Secondary

(

)
Primary Application
Pyrano[2,3-c]pyrazoles (4-OH-5-Ph embedded)5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-oneMethanol (MeOH)337 – 341 nmN/A (Obscured)Fluorescent probes, Flavone analogues [3]
Phenylazopyrazoles (PAPs) N-Acetylated PAPsAcetonitrile (CH

CN)
324 – 368 nm410 – 451 nmReversible organic photoswitches [2]
Pyrazole Azo Dyes Ethyl 3-methyl-1H-pyrazole-4-carboxylate azo dyeEthanol (EtOH)216 – 239 nm312 – 345 nmLight color paints, Varnishes [1]

Key Takeaway: If your application requires distinct visible-light triggering (e.g., photopharmacology), PAPs are superior due to their isolated


 bands. Conversely, if you are developing fluorescent biological probes or kinase inhibitors, the extended 

-conjugation of the 4-hydroxy-5-phenylpyrazole/pyrano-pyrazole core provides optimal absorption in the near-UV range without the instability of an azo linkage.

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . Every step includes a built-in causality check to prevent artifactual data generation.

Step 1: Sample and Solvent Preparation
  • Action: Dissolve the 4-hydroxy-5-phenylpyrazole derivative in spectroscopic-grade methanol to achieve a precise concentration of

    
     M.
    
  • Causality: This specific concentration ensures that the maximum absorbance (

    
    ) remains between 0.1 and 1.0 AU. Exceeding 1.0 AU introduces stray light errors and non-linear deviations from the Beer-Lambert law, invalidating molar absorptivity (
    
    
    
    ) calculations.
Step 2: System Calibration (The Self-Validation Check)
  • Action: Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Before inserting samples, scan a Holmium Oxide glass filter .

  • Causality: Holmium oxide exhibits sharp, universally recognized absorption peaks (e.g., 279.3 nm, 360.8 nm). If the instrument reads these peaks with a deviation of

    
     nm, the monochromator is out of alignment. Do not proceed until the instrument is recalibrated. This ensures absolute photometric accuracy.
    
Step 3: Baseline Correction
  • Action: Fill two matched quartz cuvettes (10 mm path length) with the pure solvent (Methanol). Place them in the reference and sample beams. Run a baseline scan from 200 nm to 600 nm.

  • Causality: Matched quartz is transparent down to 200 nm (unlike glass or plastic). Scanning the solvent in both paths subtracts the solvent's inherent absorbance and any optical differences between the two beam paths.

Step 4: Spectral Acquisition
  • Action: Replace the solvent in the sample cuvette with your

    
     M analyte solution. Scan from 200 nm to 600 nm using a scan rate of 100 nm/min and a slit width of 1.0 nm.
    
  • Causality: A 1.0 nm slit width provides the optimal balance between spectral resolution (to identify closely spaced

    
     bands) and signal-to-noise ratio.
    

Workflow Visualization

UV_Vis_Mechanistic_Workflow A Synthesize 4-Hydroxy-5-phenylpyrazole Derivatives B Solvent Selection (Spectroscopic MeOH) A->B Dissolve (10⁻⁵ M) C Self-Validating Baseline (Holmium Oxide Calibration) B->C Prepare Blank D UV-Vis Spectral Acquisition (λ: 200 - 600 nm) C->D Scan Sample E Data Synthesis & Peak Picking D->E Export Spectra F Identify π→π* Transition (337 - 341 nm) Extended Conjugation E->F Primary Absorption G Verify Beer-Lambert Linearity (Absorbance 0.1 - 1.0 AU) E->G Quality Control

Figure 1: Self-validating UV-Vis spectral acquisition workflow for pyrazole derivatives.

References

  • Source: semanticscholar.
  • Source: beilstein-journals.
  • Source: nih.

Safety & Regulatory Compliance

Safety

Safe Disposal of Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate: A Technical Guide

Part 1: Executive Summary & Immediate Action Card Do not dispose of this compound down the drain. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate is a bioactive heterocyclic compound.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

Do not dispose of this compound down the drain. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate is a bioactive heterocyclic compound. Like many pyrazole derivatives used in drug development, it possesses potential aquatic toxicity and acute oral toxicity profiles that mandate incineration as the only acceptable disposal route.

Immediate Disposal Directive Action
Primary Waste Stream Solid/Liquid Hazardous Organic Waste (Non-Halogenated)
Disposal Method High-Temperature Incineration (with flue gas scrubbing)
Drain Disposal STRICTLY PROHIBITED
Trash Disposal STRICTLY PROHIBITED
Part 2: Chemical Safety Profile (The "Why")

To ensure compliance and safety, one must understand the physicochemical properties driving these protocols. This compound contains a pyrazole core with a phenyl substituent and an ester group.[1][2]

Chemical Identity:

  • Chemical Name: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate[2][3][4]

  • CAS Number: 34035-06-8[3][4]

  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Molecular Weight: 232.24 g/mol

Hazard Characterization: Based on structural analogues and available safety data (Sigma-Aldrich, Ambeed), this compound is classified under GHS as follows. The nitrogen-rich pyrazole ring suggests the potential for NOx generation during combustion, requiring controlled incineration.

Hazard CodeDescriptionMechanistic Implication for Disposal
H302 Harmful if swallowedMaterial must be segregated from general waste to prevent leaching in landfills.
H315 Causes skin irritationHandling requires nitrile gloves; waste containers must be wiped clean before storage.
H319 Causes serious eye irritationEye protection is mandatory during waste transfer to prevent dust/splash injury.
H335 May cause respiratory irritationAll solid waste transfers must occur inside a fume hood to contain dust.
Part 3: Pre-Disposal Logistics

1. Personal Protective Equipment (PPE) Before handling waste containers, ensure the following barrier protection is in place:

  • Respiratory: N95 mask (for solids) or Half-mask respirator with organic vapor cartridges (if in solution with volatile solvents).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for liquid waste handling.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

2. Waste Segregation Logic

  • Halogen Content: Unless dissolved in a halogenated solvent (e.g., Dichloromethane), this compound itself is Non-Halogenated . It should be classified under "Non-Halogenated Organic Waste" to reduce disposal costs.

  • Compatibility: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream, as the hydrazine moiety in the pyrazole ring can be oxidation-sensitive, potentially leading to exothermic reactions.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Excess Reagent)

Applicable to: Expired chemicals, weighing errors, or solid crude product.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Transfer: Working inside a chemical fume hood, transfer the solid using a chemically compatible spatula. Avoid generating dust.[5][6][7][8]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate" (Do not use abbreviations).[2]

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel as solid contaminated waste.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Filtrates from recrystallization or reaction mixtures.

  • Solvent Identification: Determine the primary solvent.

    • If solvent is Ethanol/Methanol/Ethyl Acetate: Non-Halogenated Organic Waste .

    • If solvent is DCM/Chloroform: Halogenated Organic Waste .

  • pH Check: Ensure the waste stream is neutral (pH 5-9). If the reaction involved strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent container degradation.

  • Transfer: Use a funnel to pour into the appropriate safety carboy (typically 20L HDPE). Leave at least 10% headspace to prevent over-pressurization.

  • Secondary Containment: Ensure the carboy sits within a secondary spill tray.

Scenario C: Contaminated Consumables

Applicable to: Gloves, weighing boats, paper towels.

  • Collection: Place all solid items contaminated with the substance into a clear, heavy-duty plastic bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile leakage or dust escape.

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum (often a fiber drum with a liner).

Part 5: Visual Workflows
Diagram 1: Waste Segregation Decision Tree

This logic ensures you select the correct waste stream, minimizing cost and safety risks.

WasteSegregation Start Waste Generation: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath Consumables BinSolid Solid Organic Waste Container (HDPE Jar) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck BinDebris Solid Hazardous Waste Drum (Double Bagged) DebrisPath->BinDebris Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated Solvent (e.g., Ethanol, EtOAc) SolventCheck->NonHalo No BinHalo Halogenated Liquid Waste Carboy Halo->BinHalo BinNonHalo Non-Halogenated Liquid Waste Carboy NonHalo->BinNonHalo

Caption: Decision matrix for segregating pyrazole-carboxylate waste based on physical state and solvent composition.

Diagram 2: Spill Response Protocol

A systematic approach to handling accidental releases in the laboratory.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PROTECT Don PPE: Gloves, Goggles, N95 Alert->PPE Contain 3. CONTAIN Cover with spill pads or inert absorbent PPE->Contain Clean 4. CLEAN Sweep/Scoop into waste bag Contain->Clean Decon 5. DECONTAMINATE Wash area with soap & water Clean->Decon Dispose 6. DISPOSE Label as Hazardous Contact EHS Decon->Dispose

Caption: Emergency workflow for small-scale laboratory spills (<50g).

Part 6: Regulatory Compliance & References

Regulatory Status:

  • RCRA (USA): This compound is not P-listed or U-listed specifically. However, it must be characterized by the generator. Due to toxicity (H302), it falls under the characteristic of toxicity if leachate tests fail, but practically it is managed as Non-listed Hazardous Organic Waste .

  • EU Waste Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

References:

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8).[3][4] Retrieved from

  • Ambeed, Inc. (2024).[5] Material Safety Data Sheet: Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate. Retrieved from

  • PubChem. (2025).[9] Compound Summary: Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (Structural Analogue). National Library of Medicine. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

Sources

Handling

Personal protective equipment for handling Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

Topic: Personal Protective Equipment and Handling Guide for Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate Audience: Researchers, Medicinal Chemists, and Laboratory Safety Officers.[1][2] Executive Safety Summary & R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment and Handling Guide for Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate Audience: Researchers, Medicinal Chemists, and Laboratory Safety Officers.[1][2]

Executive Safety Summary & Risk Profile

Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate is a functionalized heterocyclic building block commonly used in the synthesis of bioactive compounds, including HIF prolyl hydroxylase inhibitors and anti-inflammatory agents.[1][2]

While specific toxicological data for this exact isomer is often limited in public databases, its structural class (substituted pyrazoles/pyrazolones) dictates a Class II Hazard Protocol . The presence of the 4-hydroxy group (enolic character) and the ester functionality requires protection against both biological activity and chemical instability (hydrolysis/oxidation).[1][2]

Core Hazards (GHS Classification - Derived):

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.

Operational Context Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Standard Handling (Weighing <100 mg, sealed transfer)Fume Hood (Sash at 18")No respirator needed if hood is active.[1][2]Nitrile Gloves (Min thickness: 0.11 mm)Double glove recommended.Safety Glasses with side shields (ANSI Z87.1)Lab Coat (Cotton/Poly blend, buttoned)
High Exposure Risk (Open handling >100 mg, dust generation, spill cleanup)N95 or P100 Respirator (If outside fume hood)Fit-tested.[1][2]Double Nitrile or Neoprene (Outer glove changed immediately upon contamination)Chemical Goggles (Sealed to face to prevent dust entry)Tyvek® Sleeves or Apron over Lab Coat
Solution Handling (Dissolved in DMSO/DMF/Methanol)Fume Hood (Solvent vapors are the primary vector)Butyl Rubber or Thick Nitrile (DMSO penetrates standard nitrile rapidly)Safety Glasses Lab Coat
PPE Decision Logic (Visualization)

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Quant Quantity? Solid->Quant Lvl3 LEVEL 3: Butyl Gloves + Glasses + Hood Liquid->Lvl3 Solvent Permeation Risk Small < 100 mg Quant->Small Large > 100 mg / Dust Quant->Large Hood Is Fume Hood Available? Small->Hood Large->Hood Lvl1 LEVEL 1: Nitrile + Glasses + Lab Coat Hood->Lvl1 Yes Lvl2 LEVEL 2: Double Nitrile + Goggles + N95 Hood->Lvl2 No (Avoid if possible)

Caption: Decision tree for selecting appropriate PPE based on physical state and containment availability.[1][2]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)
  • The Risk: Fine organic powders are easily aerosolized by static electricity. Inhalation is the fastest route to systemic exposure.

  • Protocol:

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Tool Selection: Use ceramic or plastic spatulas .

      • Scientific Rationale: The 4-hydroxy group can chelate trace metals (Fe, Cu) from scratched stainless steel, potentially catalyzing oxidation or interfering with downstream biological assays (e.g., enzyme inhibition).[1][2]

    • Containment: Weigh inside a fume hood. If the balance is outside, tare the vial, add solid inside the hood, seal, and then weigh.

B. Solubilization & Reaction Setup
  • Solubility Profile: Soluble in DMSO, DMF, Ethanol.[1] Poorly soluble in water.

  • The Risk: The ester moiety (position 3) is susceptible to hydrolysis, and the enol (position 4) is susceptible to oxidation.

  • Protocol:

    • Solvent Choice: Use Anhydrous DMSO or Ethanol for stock solutions.

    • Atmosphere: Flush headspace with Nitrogen (N₂) or Argon.

      • Scientific Rationale: Substituted 4-hydroxypyrazoles can undergo oxidative degradation to quinone-like species upon prolonged exposure to air, turning the solution pink or brown.[1][2]

    • Temperature: Do not heat above 40°C during dissolution unless necessary. Store stock solutions at -20°C.

Emergency Response & Spill Management

Spill Response Workflow

In the event of a spill, immediate containment prevents lab-wide contamination.[1][2]

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel Assess 2. ASSESS Is it >1g or outside hood? Alert->Assess Minor Minor Spill (Inside Hood / <1g) Assess->Minor Major Major Spill (Outside Hood / >1g) Assess->Major PPE_Don 3. DON PPE Double Gloves, Goggles, N95 Minor->PPE_Don Major->PPE_Don If trained Dry 4. DRY CLEANUP Cover with wet paper towel to prevent dust PPE_Don->Dry Solid Spill Wet 4. WET CLEANUP Absorb with Vermiculite/Sand PPE_Don->Wet Solution Spill Clean 5. DECONTAMINATE Wash surface with 70% EtOH then soap & water Dry->Clean Wet->Clean Dispose 6. DISPOSAL Seal in bag -> Haz Waste Clean->Dispose

Caption: Step-by-step workflow for managing solid and liquid spills of pyrazole carboxylates.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3] The ester functionality can hydrolyze to the acid in the eye, causing sustained irritation.

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the chemical deeper into the dermis.

  • Ingestion: Rinse mouth. Do not induce vomiting.

Waste Disposal & Deactivation

  • Classification: Non-halogenated organic solvent waste (unless the phenyl ring is substituted with halogens).

  • Segregation:

    • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."[1]

    • Liquid Waste: Combine with compatible organic solvents (acetone/ethanol waste).

  • Deactivation: Chemical neutralization is not standard for this compound.[1] Incineration is the required disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12914809, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (Analogous Structure).[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate
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